Product packaging for D-Ribose-d-1(Cat. No.:)

D-Ribose-d-1

Cat. No.: B12402706
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-YDRXQUNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Ribose-d-1 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12402706 D-Ribose-d-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D

InChI Key

PYMYPHUHKUWMLA-YDRXQUNVSA-N

Isomeric SMILES

[2H][C@](C=O)([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Ribose-d-1 fundamental properties for metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental properties of D-Ribose-d-1, a deuterated stable isotope of D-ribose, and its application in metabolic studies. This document provides a comprehensive overview of its physical and chemical characteristics, its central role in the pentose phosphate pathway (PPP), and detailed methodologies for its use as a metabolic tracer.

Core Properties of D-Ribose and this compound

D-ribose is a naturally occurring five-carbon monosaccharide that serves as a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its deuterated form, this compound, where a deuterium atom replaces a hydrogen atom at the first carbon position, is a valuable tool for tracing metabolic pathways without altering the molecule's fundamental biochemical behavior.

The physical and chemical properties of D-Ribose and its deuterated analogue are summarized in the table below for easy comparison.

PropertyD-RiboseThis compound
Molecular Formula C₅H₁₀O₅C₅H₉DO₅
Molecular Weight 150.13 g/mol 151.14 g/mol [2][3]
Exact Mass 150.052823 Da151.05910016 Da[2][3]
Appearance White crystalline powder[4]Not specified, assumed to be similar to D-Ribose
Melting Point 88-92 °C[1][4]Not specified, assumed to be similar to D-Ribose
Solubility Soluble in water and methanol, slightly soluble in ethanol, insoluble in ether.[1][4]Not specified, assumed to be similar to D-Ribose
Specific Rotation -20.8° (c=4, H₂O)[4]Not specified, assumed to be similar to D-Ribose
Isotopic Purity Not ApplicableTypically >98%

Metabolic Significance: The Pentose Phosphate Pathway

D-Ribose is a key player in cellular metabolism, primarily through its involvement in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing two vital cellular components: NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.

Key Functions of the PPP:

  • NADPH Production: The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for protecting cells against oxidative stress.

  • Nucleotide Precursor Synthesis: The non-oxidative phase of the PPP produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[5][6]

Exogenously supplied D-ribose can be phosphorylated by the enzyme ribokinase to form ribose-5-phosphate, which then enters the non-oxidative branch of the PPP.[7] This allows researchers to specifically trace the metabolic fate of ribose and quantify the flux through the non-oxidative PPP and related pathways.

Below is a diagram illustrating the central role of D-Ribose in the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI Ribulose5P Ribulose-5-Phosphate G6P->Ribulose5P G6PD (Oxidative PPP) + 2 NADPH G3P Glyceraldehyde-3-Phosphate F6P->G3P Glycolysis G3P->F6P Transaldolase Pyruvate Pyruvate G3P->Pyruvate Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P RPI Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P RPE Ribose5P->G3P Transketolase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Nucleotides Nucleotides (ATP, RNA) Ribose5P->Nucleotides Xylulose5P->F6P Transketolase Xylulose5P->G3P Transketolase Sedoheptulose7P->F6P Transaldolase Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Erythrose4P->F6P Transketolase DRibose This compound (Exogenous Tracer) DRibose->Ribose5P Ribokinase ExperimentalWorkflow CellCulture 1. Cell Culture (Adherent Mammalian Cells) Labeling 2. Metabolic Labeling with this compound CellCulture->Labeling Extraction 3. Metabolite Extraction (e.g., Cold Methanol) Labeling->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization Analysis 5. GC-MS or LC-MS Analysis Derivatization->Analysis DataProcessing 6. Data Processing and Isotopologue Analysis Analysis->DataProcessing FluxAnalysis 7. Metabolic Flux Analysis DataProcessing->FluxAnalysis FluxAnalysisLogic TracerInput This compound (Known Isotopic Composition) MetabolicNetwork Cellular Metabolic Network (Stoichiometric Model) TracerInput->MetabolicNetwork FluxCalculation Computational Flux Analysis (e.g., 13C-FLUX) MetabolicNetwork->FluxCalculation ExperimentalData Mass Isotopologue Distribution (Measured by MS) ExperimentalData->FluxCalculation FluxMap Metabolic Flux Map (Quantitative Reaction Rates) FluxCalculation->FluxMap

References

The Role of D-Ribose in ATP Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes. The synthesis and regeneration of ATP are critical for cellular function and survival. D-Ribose, a naturally occurring pentose sugar, is a fundamental building block of ATP and other essential biomolecules, including RNA and DNA.[1] This technical guide provides an in-depth exploration of the pivotal role of D-Ribose in ATP synthesis, with a particular focus on its potential therapeutic applications in conditions characterized by impaired energy metabolism. We will delve into the core biochemical pathways, present quantitative data from key experimental studies, and provide detailed methodologies for the cited research.

The central role of D-Ribose in energy metabolism stems from its position as a precursor to phosphoribosyl pyrophosphate (PRPP), a key molecule in the de novo and salvage pathways of nucleotide synthesis.[2][3] Under normal physiological conditions, D-Ribose is synthesized from glucose via the pentose phosphate pathway (PPP). However, this pathway is slow and rate-limited, particularly in cardiac and skeletal muscle.[3][4] Consequently, in states of high energy demand or metabolic stress, such as ischemia or intense exercise, the availability of D-Ribose can become a limiting factor for ATP regeneration.[5] Supplemental D-Ribose can bypass the rate-limiting steps of the PPP, providing a readily available substrate for PRPP and subsequent ATP synthesis.[4][6][7][8]

This guide will examine the evidence supporting the role of D-Ribose in accelerating ATP recovery and improving cellular function in various experimental and clinical settings.

Biochemical Pathway of D-Ribose in ATP Synthesis

D-Ribose contributes to ATP synthesis primarily through its conversion to Ribose-5-Phosphate (R-5-P), which then enters the nucleotide synthesis pathways. The diagram below illustrates the central role of D-Ribose in bypassing the rate-limiting steps of the Pentose Phosphate Pathway to fuel ATP production.

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Rate-Limiting) G6P->PPP R5P Ribose-5-Phosphate PPP->R5P D_Ribose Supplemental D-Ribose D_Ribose->R5P Bypasses PPP PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP de_novo De Novo Purine Synthesis PRPP->de_novo salvage Salvage Pathway PRPP->salvage IMP Inosine Monophosphate (IMP) de_novo->IMP salvage->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP Hypoxanthine Hypoxanthine AMP->Hypoxanthine Degradation ADP->AMP ATP Adenosine Triphosphate (ATP) ADP->ATP ATP->ADP Energy Utilization Hypoxanthine->salvage

Figure 1: D-Ribose in the ATP Synthesis Pathway.

Quantitative Data from Key Experimental Studies

The following tables summarize the quantitative findings from key studies investigating the effects of D-Ribose supplementation on ATP levels and functional outcomes.

Table 1: Effects of D-Ribose on Myocardial ATP Levels and Function

StudyModelInterventionOutcome MeasureResult
Zimmer et al. (1984)[9]Rat model of myocardial ischemiaContinuous IV infusion of D-Ribose post-ischemiaCardiac ATP pool restoration time12 hours with D-Ribose vs. 72 hours in controls
Pliml et al. (1992)[8][10][11]Patients with stable coronary artery disease60g/day oral D-Ribose for 3 daysTime to 1mm ST-segment depression during exerciseSignificantly greater in the D-Ribose group (276s vs. 223s)
St. Cyr et al. (cited in[4])Chronic canine model of global myocardial ischemiaD-Ribose and adenine supplementationATP level recovery at 24 hours85% return in ATP levels vs. no recovery in controls

Table 2: Effects of D-Ribose on Skeletal Muscle ATP and Performance

StudyPopulationInterventionOutcome MeasureResult
Hellsten et al. (2004)Healthy subjects after intense intermittent exercise200 mg/kg body weight D-Ribose 3x/day for 3 daysMuscle ATP levels at 72h post-exerciseRestored to pre-training levels with D-Ribose; remained lower in placebo group
Raue et al. (cited in[5][11])Healthy subjects20 g/day D-RiboseAverage power output during high-intensity exerciseSignificant increase with D-Ribose supplementation
Van Gammeren et al. (cited in[5])Amateur bodybuilders10 g/day D-RiboseMuscular power and total work performedSignificant increases with D-Ribose supplementation

Table 3: Effects of D-Ribose in Fibromyalgia and Chronic Fatigue Syndrome

StudyPopulationInterventionOutcome MeasureResult
Teitelbaum et al. (2006)[1][4][12]41 patients with Fibromyalgia and/or Chronic Fatigue Syndrome5g D-Ribose 3x/day for an average of 3 weeksVisual Analog Scale (VAS) for energy, sleep, mental clarity, pain, and well-beingSignificant improvement in all categories; 66% of patients experienced significant improvement

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key studies cited.

Myocardial Ischemia Studies

Zimmer et al. (1984): Rat Model of Myocardial Ischemia

  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: A 15-minute period of myocardial ischemia was induced, though the specific surgical method is not detailed in the available abstract.

  • Intervention: Post-ischemia, a continuous intravenous infusion of D-Ribose was administered. The concentration and rate of infusion are not specified in the abstract.

  • ATP Measurement: Cardiac ATP pool was measured at various time points post-ischemia. The abstract does not specify the method of tissue extraction or ATP quantification.

  • Outcome: The time to normalization of the cardiac ATP pool was the primary endpoint.

Human Exercise Performance Studies

Hellsten et al. (2004): Intense Intermittent Exercise

  • Study Design: A randomized, double-blind, crossover study.

  • Participants: Eight healthy subjects.

  • Exercise Protocol: One week of intense intermittent cycling, consisting of 15 sets of 10-second all-out sprints performed twice daily.

  • Intervention: For three days following the training period, subjects received either D-Ribose (200 mg/kg body weight) or a placebo three times per day.

  • Muscle Biopsy: Muscle biopsy samples were obtained from the vastus lateralis muscle before the training period, and at 0, 5, 24, and 72 hours after the final training session. The percutaneous needle biopsy technique was likely used.

  • ATP Analysis: Muscle ATP content was analyzed, though the specific extraction and analytical methods (e.g., HPLC, bioluminescence assay) are not detailed in the available information.

  • Performance Testing: An exercise test was performed 72 hours after the last training session to assess mean and peak power output.

Clinical Studies

Teitelbaum et al. (2006): Fibromyalgia and Chronic Fatigue Syndrome

  • Study Design: An open-label, uncontrolled pilot study.

  • Participants: 41 patients with a diagnosis of fibromyalgia and/or chronic fatigue syndrome.

  • Intervention: Patients were administered 5 grams of D-Ribose three times a day for a total of 280 grams over an average of three weeks.

  • Outcome Measures: Patients completed questionnaires with discrete visual analog scales (VAS) for energy, sleep, mental clarity, pain intensity, and well-being, along with a global assessment, before and after the D-Ribose intervention.

  • Statistical Analysis: The changes in VAS scores and the global assessment were analyzed for statistical significance.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for a study investigating the effects of D-Ribose on muscle ATP levels and performance.

start Participant Recruitment (e.g., Healthy Volunteers) baseline Baseline Measurements - Muscle Biopsy (pre-exercise) - Performance Test start->baseline exercise Intense Exercise Protocol (e.g., Cycling Sprints) baseline->exercise randomization Randomization exercise->randomization d_ribose D-Ribose Supplementation randomization->d_ribose Group 1 placebo Placebo Supplementation randomization->placebo Group 2 follow_up Follow-up Period (e.g., 72 hours) d_ribose->follow_up placebo->follow_up post_measurements Post-Intervention Measurements - Muscle Biopsy (post-exercise) - Performance Test follow_up->post_measurements analysis Data Analysis - ATP Concentration - Performance Metrics post_measurements->analysis end Conclusion analysis->end

Figure 2: Generalized Experimental Workflow.

Conclusion

The available evidence strongly supports the critical role of D-Ribose in ATP synthesis, particularly in tissues with high energy demands. By serving as a direct precursor for PRPP, supplemental D-Ribose can effectively bypass the rate-limiting pentose phosphate pathway, leading to accelerated repletion of cellular ATP pools following metabolic stress. The quantitative data from both preclinical and clinical studies demonstrate the potential of D-Ribose to improve myocardial function after ischemia, enhance skeletal muscle recovery after intense exercise, and alleviate symptoms in conditions like fibromyalgia and chronic fatigue syndrome, which are associated with impaired energy metabolism.

For researchers and drug development professionals, D-Ribose represents a promising therapeutic agent for a range of conditions characterized by cellular energy deficits. Further research, particularly in the form of large-scale, double-blind, placebo-controlled clinical trials, is warranted to fully elucidate its clinical efficacy and optimal dosing strategies. The detailed experimental protocols provided in this guide offer a foundation for designing future studies to build upon the existing body of evidence and translate the biochemical role of D-Ribose into tangible clinical benefits.

References

Understanding the Metabolic Fate of D-Ribose-d-1 in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose is a fundamental pentose sugar essential for the synthesis of nucleotides, nucleic acids, and numerous metabolic cofactors. Understanding its metabolic dynamics is critical for research in cancer, metabolic disorders, and cellular aging. Stable isotope tracing, utilizing molecules like D-Ribose-d-1 (D-ribose deuterated at the C1 position), offers a powerful method to delineate the precise pathways this sugar traverses within the cell. This technical guide outlines the expected metabolic fate of this compound in mammalian cells, provides a comprehensive framework of experimental protocols for its study, and presents illustrative quantitative data to guide researchers in designing and interpreting such experiments. While direct, published quantitative flux analyses using this compound are not extensively available, this document consolidates established principles of ribose metabolism and isotope tracing to serve as a foundational resource.

Principal Metabolic Pathways of D-Ribose

Upon entering a mammalian cell, typically via glucose transporters (GLUTs), exogenous D-ribose is rapidly phosphorylated by the enzyme ribokinase (RBKS) to form D-ribose-5-phosphate (R5P). This is a critical entry point into central carbon metabolism. From here, the R5P molecule, carrying the deuterium label from the original this compound on its C1 carbon, has two primary fates: incorporation into nucleotide synthesis pathways or isomerization into intermediates of the non-oxidative Pentose Phosphate Pathway (PPP).

Nucleotide Synthesis

R5P is a direct precursor for phosphoribosyl pyrophosphate (PRPP), synthesized by PRPP synthetase. PRPP is a key substrate for both the de novo and salvage pathways of nucleotide (purine and pyrimidine) biosynthesis. When this compound is used as a tracer, the deuterium label is incorporated into the ribose moiety of ribonucleotides (ATP, GTP, CTP, UTP) and subsequently into RNA. Through the action of ribonucleotide reductase (RNR), these ribonucleotides can be converted into deoxyribonucleotides, thereby carrying the label into the DNA as well.

Caption: this compound incorporation into nucleotide synthesis pathways.

Pentose Phosphate Pathway (Non-Oxidative Branch)

Alternatively, R5P-d-1 can be isomerized by Ribose-5-phosphate isomerase (RPI) to Ribulose-5-phosphate (Ru5P) or enter the core of the non-oxidative PPP. Through a series of reversible reactions catalyzed by transketolase (TKT) and transaldolase (TAL), the pentose phosphates are interconverted with glycolytic intermediates, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). The deuterium label from this compound is retained on the carbon backbone throughout these transformations and can subsequently be traced into glycolysis, the TCA cycle, and downstream biosynthetic pathways like fatty acid synthesis.

Caption: Entry of this compound into the non-oxidative Pentose Phosphate Pathway.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data from a this compound tracing experiment in a rapidly proliferating mammalian cell line. This data illustrates how the deuterium label might be distributed among key metabolic pools over time. The values represent the percentage of the metabolite pool that contains at least one deuterium atom (M+1 enrichment).

Table 1: Illustrative Isotopic Enrichment in Central Carbon Metabolites

Time Point Ribose-5-Phosphate (%) Fructose-6-Phosphate (%) Lactate (%) Citrate (%)
1 hour 85.2 15.6 12.3 5.1
4 hours 92.5 38.1 33.7 14.8
12 hours 94.1 55.4 50.2 26.3

| 24 hours | 95.0 | 58.3 | 53.1 | 29.9 |

Interpretation: This table shows the rapid labeling of the R5P pool, confirming efficient uptake and phosphorylation. The time-dependent increase of the label in F6P, Lactate, and Citrate demonstrates the flux from the non-oxidative PPP into glycolysis and the TCA cycle.

Table 2: Illustrative Isotopic Enrichment in Nucleotide-Related Pools

Time Point ATP (Ribose moiety) (%) UTP (Ribose moiety) (%) RNA (Ribose moiety) (%) DNA (Deoxyribose moiety) (%)
1 hour 65.7 68.9 5.4 < 1.0
4 hours 88.3 90.1 20.8 3.7
12 hours 93.5 94.6 51.2 11.5

| 24 hours | 95.1 | 95.8 | 75.3 | 22.8 |

Interpretation: This table highlights the significant diversion of labeled ribose into nucleotide pools, as shown by the high enrichment in ATP and UTP. The slower but substantial incorporation into RNA and DNA reflects the rates of transcription and replication, respectively, in the cell population.

Experimental Protocols

A robust experimental design is crucial for accurately tracing the metabolic fate of this compound. The following sections detail the key methodologies required.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, A549) in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Tracer Medium Preparation: Prepare labeling medium using a base medium that lacks glucose and ribose (e.g., custom DMEM). Supplement this medium with dialyzed FBS (to remove endogenous small molecules) and the desired concentration of this compound (typically 1-10 mM). If studying ribose metabolism in the context of glucose, add the desired concentration of unlabeled glucose.

  • Labeling: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed this compound tracer medium.

  • Time Course: Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours). The zero time point represents cells harvested immediately after washing, before adding the tracer medium.

Metabolite and Nucleic Acid Extraction
  • Quenching: To halt all enzymatic activity instantly, aspirate the labeling medium and place the 6-well plate on a bed of dry ice.

  • Extraction Solvent Addition: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

  • Cell Lysis and Scraping: Place the plate on a rocker in a -20°C freezer for 15 minutes. Afterward, use a cell scraper to detach the cells into the methanol solution.

  • Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

  • Nucleic Acid Isolation: The remaining pellet can be used to extract RNA and DNA using standard commercial kits (e.g., Trizol-based or column-based kits).

Sample Analysis by LC-MS/MS
  • Metabolite Analysis: Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute in an appropriate solvent (e.g., 50% methanol) for analysis. Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often employing HILIC or reversed-phase chromatography, to separate the metabolites. The mass spectrometer, preferably a high-resolution instrument like an Orbitrap or Q-TOF, is used to detect the mass of the metabolites and their isotopologues (M+1, M+2, etc.). The fractional enrichment is calculated by comparing the peak area of the labeled ion to the total area of all isotopologues for that metabolite.

  • Nucleic Acid Analysis: After isolating RNA/DNA, digest the polymers into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase). Analyze the resulting nucleosides (adenosine, guanosine, etc.) by LC-MS/MS to determine the isotopic enrichment in the ribose or deoxyribose moiety.

Caption: Comprehensive experimental workflow for this compound metabolic tracing.

The Application of D-Ribose-d-1 in Elucidating the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the synthesis of nucleotides, and the production of NADPH, a key reductant in anabolic processes and antioxidant defense. While isotopic labeling studies using glucose have been the cornerstone of PPP flux analysis, the direct administration of labeled pentoses, such as D-Ribose-d-1, offers a unique window into the non-oxidative branch of this pathway. This technical guide explores the application of this compound in studying the PPP, providing a comprehensive overview of its metabolic fate, experimental protocols for its use as a tracer, and methods for data analysis. Although direct quantitative flux analysis of the PPP using this compound is not yet widely documented, this guide consolidates related research to provide a foundational framework for researchers in this area.

Introduction: The Pentose Phosphate Pathway and the Role of D-Ribose

The Pentose Phosphate Pathway (PPP) is a cytosolic metabolic pathway that runs parallel to glycolysis.[1] It consists of two distinct phases:

  • The Oxidative Phase: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH.

  • The Non-Oxidative Phase: This reversible phase allows for the interconversion of various pentose phosphates, including the critical precursor for nucleotide synthesis, ribose-5-phosphate (R-5-P).[1]

D-ribose, a five-carbon sugar, is a central component of this pathway. Exogenously supplied D-ribose can be readily taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[2][3] This R-5-P can then enter the non-oxidative phase of the PPP, where it can be utilized for the synthesis of nucleotides and nucleic acids, or converted to glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2][3]

The use of isotopically labeled D-ribose, specifically this compound (deuterium-labeled D-ribose), provides a powerful tool to trace the metabolic fate of exogenous ribose and to probe the dynamics of the non-oxidative PPP.

Metabolic Fate of Exogenous this compound

Upon entering the cell, this compound is phosphorylated to D-Ribose-5-phosphate-d-1. This labeled intermediate can then follow several metabolic routes within the non-oxidative PPP, as illustrated in the signaling pathway diagram below. The deuterium label allows for the tracking of the ribose moiety as it is converted into other sugar phosphates and ultimately into downstream products.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Ribose-d-1_ext This compound D-Ribose-d-1_int This compound D-Ribose-d-1_ext->D-Ribose-d-1_int Transport R5P-d-1 Ribose-5-Phosphate-d-1 D-Ribose-d-1_int->R5P-d-1 Ribokinase (ATP -> ADP) PRPP-d-1 PRPP-d-1 R5P-d-1->PRPP-d-1 PRPP Synthetase (ATP -> AMP) NonOxPPP Non-Oxidative PPP R5P-d-1->NonOxPPP Nucleotide_Synthesis Nucleotide Synthesis (RNA, DNA, ATP) PRPP-d-1->Nucleotide_Synthesis Glycolysis Glycolysis Intermediates (Fructose-6-P, Glyceraldehyde-3-P) NonOxPPP->Glycolysis Glycolysis->NonOxPPP

Figure 1: Metabolic fate of exogenous this compound.

Quantitative Data Presentation

While direct quantitative data on PPP flux using this compound as a tracer is limited in publicly available literature, we can summarize relevant pharmacokinetic data from oral D-ribose administration and comparative PPP flux data from studies using labeled glucose.

Table 1: Pharmacokinetics of Oral D-Ribose Administration in Healthy Adults
Parameter2.5 g Dose5.0 g Dose10.0 g Dose
Tmax (minutes) 18 - 3018 - 3018 - 30
Cmax Dose-dependent increaseDose-dependent increaseDose-dependent increase
AUC Dose-dependent increaseDose-dependent increaseDose-dependent increase
Urinary Excretion (% of dose) 4.15 - 7.204.15 - 7.204.15 - 7.20
Data summarized from a study on the pharmacokinetics of D-ribose.[4]
Table 2: Representative Pentose Phosphate Pathway Flux Data (from Labeled Glucose Studies)
Cell Type/TissueConditionPPP Flux (% of Glycolysis)Tracer UsedReference
Hepatoma-Substantially increased vs. liver[2,3-¹³C₂]glucose[5]
LiverFedMore active vs. fasted[2,3-¹³C₂]glucose[5]
HeartFedMore active vs. fasted[2,3-¹³C₂]glucose[5]
GranulocytesPhagocytic stimulationUpregulated oxidative PPP[1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose[6][7]

Experimental Protocols

The following are generalized protocols for conducting a tracer study using this compound to investigate the PPP. These protocols are adapted from established methods for other isotopic tracers and should be optimized for specific experimental systems.

Experimental Workflow

The general workflow for a this compound tracer experiment is outlined below.

Start Start: Cell Culture or Animal Model Administration Administer this compound Start->Administration Incubation Time-Course Incubation Administration->Incubation Quenching Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analysis: LC-MS/MS or NMR Extraction->Analysis DataProcessing Data Processing and Flux Analysis Analysis->DataProcessing End End: Interpretation DataProcessing->End

Figure 2: General experimental workflow for a this compound tracer study.
Cell Culture Protocol

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Introduction: Replace the normal growth medium with a medium containing a known concentration of this compound.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the incorporation of the deuterium label into downstream metabolites.

  • Metabolic Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Separate the soluble metabolites from the protein pellet by centrifugation.

  • Sample Preparation for Analysis: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. The dried extract can then be reconstituted in a suitable solvent for either LC-MS/MS or NMR analysis.

Animal Study Protocol
  • Animal Acclimatization: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dosage should be determined based on previous pharmacokinetic studies.[4]

  • Time-Course Sampling: Collect blood and tissue samples at various time points post-administration.

  • Sample Processing: For blood, separate plasma or serum. For tissues, immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., methanol/water mixture). Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Process the supernatant as described in the cell culture protocol.

Mass Spectrometry (MS) Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), typically with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

  • Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the deuterated metabolites.

  • Data Analysis: Identify and quantify the deuterated isotopologues of PPP intermediates and downstream products. The level of deuterium incorporation provides information on the flux through the pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra. The deuterium label on D-ribose will lead to characteristic changes in the NMR spectrum, such as the disappearance of a proton signal and changes in the coupling patterns of adjacent protons.

  • Data Analysis: Identify and quantify the deuterated metabolites based on their unique spectral signatures.

Signaling Pathways and Logical Relationships

The entry of this compound into the non-oxidative PPP and its subsequent conversion to glycolytic intermediates involves a series of enzymatic reactions. The following diagram illustrates the key steps and their logical relationships.

R5P-d-1 Ribose-5-Phosphate-d-1 Xu5P Xylulose-5-Phosphate R5P-d-1->Xu5P Ribose-5-phosphate epimerase S7P Sedoheptulose-7-Phosphate R5P-d-1->S7P Transketolase Xu5P->S7P Transketolase F6P Fructose-6-Phosphate Xu5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate S7P->G3P Transaldolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P->S7P Transaldolase E4P->F6P Transketolase F6P->G3P Glycolysis

Figure 3: Key reactions of the non-oxidative pentose phosphate pathway.

Conclusion

The use of this compound as a metabolic tracer holds significant potential for dissecting the complexities of the non-oxidative pentose phosphate pathway. While direct applications for PPP flux analysis are still emerging, the foundational knowledge of D-ribose metabolism, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides a robust framework for future research. This technical guide offers researchers, scientists, and drug development professionals the necessary background and methodological considerations to design and execute informative studies utilizing this compound to investigate the crucial roles of the PPP in health and disease. Further research in this area is warranted to establish standardized protocols and generate quantitative flux data that will undoubtedly advance our understanding of cellular metabolism.

References

Unraveling Glycosylation Dynamics: A Technical Guide to D-Ribose-d-1 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Ribose-d-1 as a metabolic tracer for the quantitative and dynamic analysis of glycosylation. By leveraging the cell's own biosynthetic machinery, this stable isotope labeling approach offers a powerful tool to investigate the flux through glycosylation pathways, aiding in biomarker discovery, drug development, and a deeper understanding of the glycobiology of disease.

Introduction: The Rationale for this compound in Glycosylation Tracking

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. The ability to track and quantify the dynamic changes in glycan biosynthesis is therefore of paramount importance in both basic research and therapeutic development.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a robust strategy for quantitative glycomics. While various isotopic tracers have been employed, this compound presents a unique opportunity to probe the pentose phosphate pathway (PPP) and its contribution to the synthesis of nucleotide sugars, the activated monosaccharide donors for all glycosylation reactions.

Key Distinction: Enzymatic Glycosylation vs. Non-Enzymatic Glycation

It is crucial to distinguish the focus of this guide from the well-documented role of D-ribose in non-enzymatic glycation. D-ribose is a highly reactive reducing sugar that can non-enzymatically modify proteins, leading to the formation of advanced glycation end products (AGEs), which are associated with cellular damage.[1][2][3] This guide, however, focuses on the use of isotopically labeled this compound as a metabolic precursor to trace the enzymatically controlled, template-independent process of glycosylation.

The Metabolic Basis: How this compound Traces Glycosylation

Exogenously supplied D-ribose is transported into the cell and phosphorylated to D-ribose-5-phosphate.[4][5] This intermediate is a central product of the pentose phosphate pathway and a key precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is essential for the de novo and salvage pathways of nucleotide biosynthesis, including the uridine, guanosine, and cytidine nucleotides that are subsequently activated to form nucleotide sugars (e.g., UDP-GlcNAc, GDP-Fuc, CMP-Neu5Ac).

By introducing this compound, the deuterium label is incorporated into the ribose moiety of these nucleotide sugars. Glycosyltransferases then utilize these labeled donor substrates to assemble glycans on glycoproteins and other glycoconjugates. The deuterium label can then be detected and quantified by mass spectrometry, providing a direct measure of the metabolic flux from ribose into the glycosylation machinery.

cluster_0 Extracellular cluster_1 Intracellular D-Ribose-d-1_ext This compound D-Ribose-d-1_int This compound D-Ribose-d-1_ext->D-Ribose-d-1_int Transport R5P D-Ribose-5-Phosphate-d-1 D-Ribose-d-1_int->R5P Ribokinase PRPP PRPP-d-1 R5P->PRPP PRPP Synthetase Nucleotide_synthesis De Novo & Salvage Pathways PRPP->Nucleotide_synthesis Nucleotide_sugars Labeled Nucleotide Sugars (e.g., UDP-GlcNAc-d-1) Nucleotide_synthesis->Nucleotide_sugars Glycosyltransferases Glycosyltransferases Nucleotide_sugars->Glycosyltransferases Glycoproteins Labeled Glycoproteins Glycosyltransferases->Glycoproteins Cell_Culture 1. Cell Culture Labeling 2. Metabolic Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Protein Extraction Labeling->Harvesting Glycan_Release 4. Enzymatic or Chemical Release of N- or O-glycans Harvesting->Glycan_Release Purification 5. Glycan Purification Glycan_Release->Purification MS_Analysis 6. Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis Data_Analysis 7. Data Analysis and Quantification MS_Analysis->Data_Analysis Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis R5P Ribose-5-P PPP->R5P Nucleotide_Sugars Nucleotide Sugars R5P->Nucleotide_Sugars Pyruvate Pyruvate Glycolysis->Pyruvate DRibose This compound R5P_labeled Ribose-5-P-d-1 DRibose->R5P_labeled Exogenous Tracer R5P_labeled->Nucleotide_Sugars

References

Preliminary Investigation of D-Ribose-d-1 in Cardiac Energy Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the role of D-Ribose-d-1 in cardiac energy metabolism. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the preclinical and clinical evidence supporting the use of D-ribose to enhance myocardial energetics, particularly in the context of ischemic heart disease and heart failure. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical metabolic pathways and experimental workflows.

Introduction: The Cardiac Energy Deficit and the Role of D-Ribose

The heart has a relentless demand for energy, primarily in the form of adenosine triphosphate (ATP), to sustain its continuous contractile function.[1][2] In pathological conditions such as myocardial ischemia and congestive heart failure (CHF), the heart muscle becomes "energy-starved" due to a significant drop in ATP levels.[3][4][5] This energy deficit impairs both systolic and diastolic function, contributing to the progression of heart disease.[2][4]

D-ribose, a naturally occurring five-carbon sugar, is a fundamental component of ATP.[6][7][8] Its supplementation has emerged as a promising metabolic therapy to replenish depleted myocardial ATP stores.[3][4] Unlike other energy substrates like glucose or fatty acids, D-ribose does not serve as a primary fuel for oxidative metabolism but rather provides the essential structural backbone for the synthesis of adenine nucleotides.[6][9]

The primary mechanism by which supplemental D-ribose enhances cardiac energy metabolism is by bypassing the rate-limiting step of the pentose phosphate pathway (PPP), which is the de novo synthesis of ribose-5-phosphate.[4][6][9][10] This pathway is often slow in cardiac tissue, limiting the speed at which ATP can be resynthesized after an ischemic insult.[2][8] By providing an exogenous source of ribose, D-ribose directly fuels the production of 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for the de novo and salvage pathways of ATP synthesis.[6][9][10][11] This accelerated ATP regeneration has been shown to improve diastolic function and overall cardiac performance in both preclinical and clinical settings.[4][5][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of D-ribose on cardiac energy metabolism and function.

Table 1: Preclinical Studies on D-Ribose Supplementation

Animal ModelIschemic InsultD-Ribose AdministrationKey FindingsReference
Canine20 minutes of global myocardial ischemiaIntravenous infusion with adenine85% return in ATP levels by 24 hours (compared to no recovery in controls).[5]
CanineGlobal ischemiaD-ribose alone or with adenineSignificant enhancement in the recovery of ATP levels and improved diastolic compliance by 24 hours.[13]
Rat (isolated, perfused working heart)15 minutes of ischemia followed by 15 minutes of reperfusionD-ribose supplementationImproved recovery in myocardial ATP levels and functional recovery post-ischemia.[5][13]
Rat (isolated perfused heart)15 minutes of ischemia and 10-15 minutes of refluxD-ribose treatmentATP levels recovered to 89-96% of baseline, compared to 66-69% in the control group.[6][14]
Rat (myocardial infarction model)Coronary artery ligationSupplemental D-riboseImprovement in hemodynamic parameters (LVSP, dp/dtmax, RPP, LVEDP, cardiac output, stroke volume index) and stimulated adenine nucleotide biosynthesis within four days.[4]

Table 2: Clinical Studies on D-Ribose Supplementation

Patient PopulationStudy DesignD-Ribose DosageKey OutcomesReference
15 patients with chronic coronary artery disease and CHFProspective, double-blind, randomized, crossover5 grams, three times daily for 3 weeksEnhanced atrial contribution to left ventricular filling (40±11% vs. 45±9%, P=0.02), smaller left atrial dimension (54±20 ml vs. 47±18 ml, P=0.02), shortened E wave deceleration (235±64 ms vs. 196±42 ms, P=0.002), and improved quality of life (417±118 vs. 467±128, P≤0.01).[12]
11 patients with NYHA class II-IV heart failure with preserved ejection fractionPilot study5 grams/dose for 6 weeksImprovement in tissue Doppler velocity (E') in 64% of patients, which was maintained at 9 weeks.[13][15]
Patients with stable coronary artery disease--Increased treadmill exercise time before the onset of angina and ischemic electrocardiographic changes.[4]
Patients with severe coronary artery disease-60 grams per day for 3 daysImproved myocardial tolerance to ischemia.[8][16]
Patients with hibernating myocardiumThallium-201 stress testing-D-ribose identified more reversible defects compared to control.[4]

Signaling Pathways and Metabolic Mechanisms

The metabolic pathways influenced by D-ribose are central to understanding its therapeutic potential. The following diagrams, generated using Graphviz, illustrate these key processes.

Pentose_Phosphate_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway (PPP) cluster_DRibose D-Ribose Supplementation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis_Products Pyruvate G6P->Glycolysis_Products G6PDH G6PDH (Rate-Limiting Enzyme) G6P->G6PDH Slow in Cardiomyocytes R5P Ribose-5-Phosphate G6PDH->R5P DRibose Exogenous This compound Ribokinase Ribokinase DRibose->Ribokinase Ribokinase->R5P Bypasses G6PDH

Figure 1: D-Ribose bypasses the rate-limiting step of the Pentose Phosphate Pathway.

ATP_Synthesis_Pathway cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway R5P Ribose-5-Phosphate PRPP_Synthase PRPP Synthetase R5P->PRPP_Synthase PRPP 5-Phosphoribosyl-1-Pyrophosphate (PRPP) PRPP_Synthase->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP APRT APRT PRPP->APRT AMP Adenosine Monophosphate (AMP) IMP->AMP Adenine Adenine Adenine->APRT APRT->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) (Energy Currency) ADP->ATP

Figure 2: Role of PRPP in De Novo and Salvage Pathways of ATP Synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of D-ribose in cardiac energy metabolism.

Preclinical Model: Myocardial Ischemia-Reperfusion in Rats

This protocol describes the induction of myocardial ischemia-reperfusion injury in a rat model to study the metabolic effects of D-ribose.

Rat_Ischemia_Workflow Start Anesthetize Rat (e.g., Ketamine/Xylazine) Intubation Endotracheal Intubation and Mechanical Ventilation Start->Intubation Thoracotomy Left Thoracotomy (4th or 5th Intercostal Space) Intubation->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Coronary Artery (e.g., 30 minutes of ischemia) Thoracotomy->LAD_Ligation Reperfusion Release Ligature to Allow Reperfusion (e.g., 2 hours) LAD_Ligation->Reperfusion Tissue_Harvest Harvest Heart Tissue for Analysis Reperfusion->Tissue_Harvest Analysis ATP Measurement (Bioluminescence or HPLC) and Functional Assessment Tissue_Harvest->Analysis

Figure 3: Workflow for Rat Myocardial Ischemia-Reperfusion Surgery.

Protocol Steps:

  • Anesthesia and Preparation:

    • Anesthetize male Wistar rats (250-300g) with an intraperitoneal injection of ketamine (85 mg/kg) and xylazine (15 mg/kg).

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Perform a tracheotomy and connect the animal to a small animal ventilator.

  • Surgical Procedure:

    • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

    • Induce regional ischemia by tightening the suture over a small piece of polyethylene tubing to occlude the artery. Ischemia is confirmed by the visible paling of the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).

  • Ischemia and Reperfusion:

    • Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).

    • Initiate reperfusion by releasing the snare. Reperfusion is confirmed by the return of color to the myocardium.

  • D-Ribose Administration:

    • D-ribose can be administered intravenously or orally at various time points before, during, or after the ischemic insult, depending on the study design.

  • Tissue Collection and Analysis:

    • At the end of the reperfusion period, excise the heart and rapidly freeze the ventricular tissue in liquid nitrogen for subsequent biochemical analysis, such as ATP measurement.

Measurement of Myocardial ATP Levels

This method provides a rapid and sensitive quantification of ATP.

Protocol Steps:

  • Sample Preparation:

    • Homogenize frozen myocardial tissue in a suitable ATP-releasing buffer (e.g., containing trichloroacetic acid or perchloric acid) on ice.

    • Centrifuge the homogenate to pellet the protein and other cellular debris.

    • Neutralize the supernatant containing the ATP extract.

  • Assay Procedure:

    • Use a commercial ATP bioluminescence assay kit.

    • Prepare a standard curve using known concentrations of ATP.

    • In a luminometer-compatible plate, add the sample extract or ATP standard.

    • Add the luciferase/luciferin reagent to each well.

    • Immediately measure the luminescence, which is directly proportional to the ATP concentration.

  • Data Analysis:

    • Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve.

    • Normalize the ATP concentration to the tissue weight or protein content.

HPLC provides a robust method for separating and quantifying adenine nucleotides (ATP, ADP, AMP).

Protocol Steps:

  • Sample Preparation:

    • Extract adenine nucleotides from frozen myocardial tissue using perchloric acid.

    • Neutralize the extract with potassium hydroxide and remove the potassium perchlorate precipitate by centrifugation.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ an isocratic or gradient mobile phase, typically containing a phosphate buffer and an ion-pairing agent like tetrabutylammonium phosphate, to achieve separation of ATP, ADP, and AMP.

  • Detection and Quantification:

    • Detect the nucleotides using a UV detector at 254 nm.

    • Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

    • Calculate the adenylate energy charge (AEC) using the formula: AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]).

Clinical Assessment of Myocardial Viability

This technique assesses contractile reserve in dysfunctional myocardium as an indicator of viability.

Dobutamine_Stress_Echo_Workflow Baseline Baseline Echocardiogram (Resting Wall Motion) Dobutamine_Infusion Start Dobutamine Infusion (e.g., 5 µg/kg/min) Baseline->Dobutamine_Infusion Incremental_Doses Increase Dobutamine Dose in Stages (e.g., every 3-5 mins to 10, 20, 30, 40 µg/kg/min) Dobutamine_Infusion->Incremental_Doses Atropine Administer Atropine if Target Heart Rate is Not Reached Incremental_Doses->Atropine Peak_Stress Peak Stress Echocardiogram (Assess Wall Motion) Incremental_Doses->Peak_Stress Atropine->Peak_Stress Recovery Recovery Echocardiogram (Monitor Return to Baseline) Peak_Stress->Recovery

Figure 4: Workflow for Dobutamine Stress Echocardiography.

Protocol Steps:

  • Baseline Imaging: Obtain baseline two-dimensional echocardiographic images of the heart at rest to assess regional and global left ventricular function.

  • Dobutamine Infusion:

    • Start an intravenous infusion of dobutamine at a low dose (e.g., 5 µg/kg/min).

    • Increase the infusion rate in stages (e.g., 10, 20, 30, and up to 40 µg/kg/min) every 3-5 minutes.

  • Monitoring and Imaging:

    • Continuously monitor the patient's ECG, blood pressure, and heart rate.

    • Acquire echocardiographic images at each stage of the infusion.

  • Endpoint: The test is terminated upon reaching the target heart rate (85% of the age-predicted maximum), development of significant symptoms or arrhythmias, or the observation of a clear ischemic response.

  • Interpretation: An improvement in the contractility of a dysfunctional myocardial segment at low-dose dobutamine is indicative of viable myocardium.

This nuclear imaging technique assesses myocardial perfusion and cell membrane integrity.

Protocol Steps:

  • Tracer Injection: Inject Thallium-201 intravenously at rest.

  • Initial Imaging: Perform initial single-photon emission computed tomography (SPECT) imaging shortly after the injection to assess myocardial perfusion.

  • Redistribution Imaging:

    • Acquire a second set of images 3-4 hours after the initial injection. Thallium will redistribute into viable myocardial cells with intact membrane function, even in areas of reduced initial perfusion.

    • Late redistribution imaging (8-24 hours) or reinjection of a small dose of thallium before the delayed imaging can further enhance the detection of viable myocardium.

  • Interpretation: Regions of the myocardium that show initial perfusion defects but demonstrate thallium uptake on the redistribution images are considered to contain viable, hibernating myocardium.

Conclusion and Future Directions

The preliminary investigations into this compound have provided compelling evidence for its role in enhancing cardiac energy metabolism. By directly fueling the synthesis of ATP, D-ribose offers a unique metabolic approach to support the energy-starved heart in ischemic conditions and heart failure. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to accelerate the recovery of myocardial ATP levels and improve cardiac function, particularly diastolic performance.

The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms and clinical utility of D-ribose. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of D-ribose as a therapeutic agent for various cardiovascular diseases. Additionally, further mechanistic studies are warranted to explore the full spectrum of its effects on cardiomyocyte signaling and mitochondrial function. The continued exploration of D-ribose holds significant promise for the development of novel metabolic therapies for patients with heart disease.

References

The Isotopic Edge: A Technical Guide to the Application of Deuterated Monosaccharides in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research, the ability to trace, quantify, and structurally define molecules is paramount. Deuterated monosaccharides, simple sugars in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H), have emerged as powerful and versatile tools. Their near-identical chemical reactivity to their protiated counterparts, combined with the distinct physical properties of deuterium, allows for non-invasive probing of complex biological systems. This technical guide provides an in-depth exploration of the core applications of deuterated monosaccharides in metabolic research, structural biology, and analytical sciences, offering detailed protocols and quantitative insights for the modern researcher.

Section 1: Illuminating Metabolism: Tracing Cellular Pathways

The most prominent application of deuterated monosaccharides lies in their use as tracers to elucidate metabolic pathways and quantify fluxes in real-time, both in vitro and in vivo.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that tracks the fate of deuterated substrates, most commonly [6,6'-²H₂]glucose or [1,2,3,4,5,6,6'-²H₇]glucose (glucose-d₇). This method offers a safe and robust alternative to radioactive tracers for visualizing metabolic activity. The low natural abundance of deuterium (~0.015%) and its favorable MR characteristics, such as short T₁ relaxation times, provide a high-sensitivity window to observe the uptake of the deuterated sugar and its conversion into downstream metabolites like lactate and glutamate/glutamine (Glx).

A key application of DMI is in cancer research to map the Warburg effect—the tendency for cancer cells to favor glycolysis over oxidative phosphorylation. By calculating the ratio of labeled lactate to labeled Glx (²H-Lac/²H-Glx), researchers can generate a map of glycolytic activity, providing high contrast between tumor and normal tissue.

DMI_Workflow Diagram 1: General Workflow for a Deuterium Metabolic Imaging (DMI) Study cluster_0 Phase 1: Substrate Administration cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Processing & Analysis Admin Administration of Deuterated Monosaccharide (e.g., [6,6'-²H₂]glucose) Metabolism In Vivo Metabolism (Uptake and conversion to downstream metabolites) Admin->Metabolism ~45-90 min for steady-state MRSI 3D Magnetic Resonance Spectroscopic Imaging (MRSI) Acquisition Metabolism->MRSI Subject inside MR scanner Spectra Generation of Spatially Resolved Deuterium Spectra MRSI->Spectra Quant Spectral Fitting and Quantification of Metabolites (²H-Glucose, ²H-Lactate, ²H-Glx) Spectra->Quant Map Generation of 3D Metabolic Maps Quant->Map Analysis Quantitative Analysis (e.g., Lac/Glx Ratio, Metabolic Flux Calculation) Map->Analysis

Diagram 1: General Workflow for a Deuterium Metabolic Imaging (DMI) Study.

Tracing the Metabolic Fate of Deuterated Glucose

Using [6,6'-²H₂]glucose as a metabolic substrate allows researchers to trace the deuterium label as it flows through central carbon metabolism. In glycolysis, the deuterium on carbon 6 of glucose is transferred to the methyl group (C3) of pyruvate. This labeled pyruvate can then be converted to lactate, also labeled on its methyl group, or enter the mitochondria to be converted into acetyl-CoA. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, subsequently labeling metabolites like glutamate and glutamine (Glx).

Metabolic_Fate Diagram 2: Metabolic Fate of Deuterium from [6,6'-²H₂]glucose cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glc [6,6'-²H₂]Glucose Pyr [3,3-²H₂]Pyruvate Glc->Pyr Multiple steps Lac [3,3-²H₂]Lactate Pyr->Lac Lactate Dehydrogenase AcCoA [2,2-²H₂]Acetyl-CoA Pyr->AcCoA Pyruvate Dehydrogenase Glx ²H-Glutamate/ Glutamine (Glx) AcCoA->Glx Multiple steps NMR_Simplification Diagram 3: Logic of Spectral Simplification via Deuteration in NMR Complex Complex ¹H NMR Spectrum of a Protiated Monosaccharide Deuteration Selective Deuteration (Replace specific ¹H with ²H) Complex->Deuteration Simple Simplified ¹H NMR Spectrum Deuteration->Simple Analysis Facilitated Structural Analysis: - Unambiguous signal assignment - Conformational analysis - Measurement of coupling constants Simple->Analysis SID_Workflow Diagram 4: Workflow for Stable Isotope Dilution Analysis using LC-MS/MS Sample Biological Sample (Contains unknown amount of analyte) Spike Spike with a known amount of Deuterated Internal Standard (IS) Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract LC LC Separation (Analyte and IS co-elute) Extract->LC MS Tandem MS Detection (MRM mode) LC->MS Data Data Analysis MS->Data Measure Peak Area Ratio (Analyte / IS) Result Accurate Analyte Concentration Data->Result Calculate concentration from calibration curve

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of D-Ribose-d-1 for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of D-Ribose-d-1, a valuable isotopically labeled sugar for various research applications, including metabolic studies and as a tracer in drug development.

Introduction

D-Ribose, a fundamental pentose sugar, is a core component of RNA and essential for cellular energy metabolism.[1][2] The selective incorporation of a deuterium atom at the C-1 position (this compound) provides a stable, non-radioactive isotopic label. This allows researchers to trace the metabolic fate of ribose and molecules incorporating it through complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

This document outlines a robust two-step chemical synthesis of this compound from D-Ribose, followed by a detailed purification protocol to achieve high purity suitable for research purposes.

Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on the described protocols.

Table 1: Synthesis of D-Ribonolactone

ParameterValue
Starting MaterialD-Ribose
Key ReagentBromine
SolventWater
Reaction Time5 days
Expected Yield85-95%

Table 2: Synthesis of this compound

ParameterValue
Starting MaterialD-Ribonolactone
Key ReagentSodium borodeuteride (NaBD4)
SolventEthanol
Reaction Time4 hours
Expected Yield70-85%

Table 3: Purification of this compound

Purification StepPurity Achieved
Ion-Exchange Chromatography>95%
Recrystallization>99%

Table 4: Characterization of this compound

Analytical MethodExpected Result
HPLC (Purity)Single peak, >99% purity
Mass Spectrometry (Isotopic Enrichment)Molecular ion peak corresponding to this compound (m/z shift)
¹H NMR (Structural Confirmation)Absence or significant reduction of the C-1 proton signal
²H NMR (Deuterium Incorporation)Signal corresponding to the deuterium at the C-1 position

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis involves two main steps: the oxidation of D-Ribose to D-Ribonolactone, followed by the stereoselective reduction of the lactone with a deuterium source to yield this compound.

Materials and Reagents:

  • D-Ribose

  • Bromine

  • Sodium carbonate

  • Sodium borodeuteride (NaBD4, ≥98% deuterium enrichment)

  • Anhydrous Ethanol

  • Dowex® 50W-X8 cation exchange resin

  • Deionized water

  • Ethyl acetate

  • Hexanes

Protocol 1.1: Synthesis of D-Ribonolactone

  • Dissolution: Dissolve 10 g of D-Ribose in 120 mL of deionized water in a flask equipped with a magnetic stirrer.

  • Oxidation: Slowly add 4 mL of bromine to the solution while stirring at room temperature.

  • Reaction: Seal the flask and stir the reaction mixture for 5 days at room temperature. The solution will gradually become acidic.

  • Neutralization: Carefully add sodium carbonate to the reaction mixture until the pH reaches 7 to neutralize the hydrobromic acid formed.

  • Work-up: Concentrate the neutralized solution under reduced pressure to obtain a syrup.

  • Purification: The crude D-Ribonolactone can be purified by crystallization from ethanol.

Protocol 1.2: Synthesis of this compound from D-Ribonolactone

  • Dissolution: Dissolve 5 g of D-Ribonolactone in 100 mL of anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add a solution of 1.5 g of sodium borodeuteride in 50 mL of anhydrous ethanol to the cooled D-Ribonolactone solution over 1 hour with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess sodium borodeuteride.

  • Neutralization and Borate Removal: Neutralize the solution with a cation exchange resin (Dowex® 50W-X8, H+ form). Filter the resin and wash it with ethanol. The boric acid can be removed by repeated co-evaporation with methanol under reduced pressure.

  • Final Product: The resulting syrup is crude this compound.

Part 2: Purification of this compound

A combination of ion-exchange chromatography and recrystallization is used to purify the synthesized this compound.

Materials and Reagents:

  • Crude this compound

  • Dowex® 1-X8 anion exchange resin (acetate form)

  • Dowex® 50W-X8 cation exchange resin (H+ form)

  • Deionized water

  • Ethanol

  • Methanol

Protocol 2.1: Ion-Exchange Chromatography

  • Column Preparation: Prepare a mixed-bed ion-exchange column by packing a chromatography column with a 1:1 mixture of Dowex® 1-X8 (acetate form) and Dowex® 50W-X8 (H+ form) resins. Equilibrate the column with deionized water.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.

  • Elution: Elute the column with deionized water at a flow rate of 1-2 mL/min.[6]

  • Fraction Collection: Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or a refractive index detector.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate them under reduced pressure to obtain a clear syrup.

Protocol 2.2: Recrystallization

  • Dissolution: Dissolve the purified this compound syrup in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Part 3: Analytical Characterization

The purity and identity of the final product should be confirmed using the following analytical techniques.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: A carbohydrate analysis column, such as a Sugar-Pak™ I column.[7][8]

  • Mobile Phase: Deionized water.[7][8]

  • Flow Rate: 0.5 mL/min.

  • Detector: Refractive Index (RI) detector.[7][8]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Expected Result: A single major peak corresponding to D-Ribose.

Protocol 3.2: Mass Spectrometry (MS) for Isotopic Enrichment

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Expected Result: The mass spectrum should show a molecular ion peak consistent with the molecular weight of this compound (C5H9DO5), which will be one mass unit higher than unlabeled D-Ribose.[10]

Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR: Acquire a proton NMR spectrum in D₂O. The signal corresponding to the anomeric proton (H-1) should be significantly reduced or absent, confirming the incorporation of deuterium at the C-1 position.[11]

  • ²H NMR: Acquire a deuterium NMR spectrum. A signal in the region corresponding to an aldehydic deuterium will confirm the presence and location of the deuterium label.

Visualizations

Synthesis_Workflow D_Ribose D-Ribose Oxidation Oxidation (Br2, H2O) D_Ribose->Oxidation D_Ribonolactone D-Ribonolactone Oxidation->D_Ribonolactone Reduction Reduction (NaBD4, Ethanol) D_Ribonolactone->Reduction Crude_Product Crude this compound Reduction->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude this compound Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Purified_Syrup Purified Syrup Ion_Exchange->Purified_Syrup Recrystallization Recrystallization Purified_Syrup->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Analysis Analytical Characterization (HPLC, MS, NMR) Final_Product->Analysis

Caption: Purification and analysis workflow for this compound.

References

Application Notes and Protocols for D-Ribose-d-1 Metabolic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules within cellular metabolic pathways. D-Ribose-d-1, a deuterated isotopologue of D-ribose, serves as a valuable tracer for studying the pentose phosphate pathway (PPP), nucleotide biosynthesis, and other metabolic routes involving ribose.[1][2] By introducing a deuterium atom at the C-1 position, researchers can monitor the incorporation of the ribose moiety into various biomolecules using mass spectrometry. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate cellular metabolism. D-ribose is a naturally occurring monosaccharide that is a key component of essential biomolecules such as ATP, GTP, and RNA.[3]

Principle of this compound Metabolic Labeling

Exogenously supplied this compound is transported into the cell and subsequently phosphorylated by ribokinase to D-ribose-5-phosphate-d-1. This labeled intermediate then enters the cellular pool of pentose phosphates and can be utilized in several key metabolic pathways. The primary fate of D-ribose-5-phosphate is its conversion to phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo and salvage pathways of nucleotide synthesis.[4][5] Consequently, the deuterium label will be incorporated into newly synthesized ribonucleotides (ATP, GTP, CTP, UTP) and deoxyribonucleotides (dATP, dGTP, dCTP, dTTP), and subsequently into RNA and DNA. The extent of deuterium incorporation provides a quantitative measure of the flux through these pathways.

Applications

  • Studying Nucleotide Metabolism: Quantifying the rate of de novo and salvage pathway nucleotide synthesis in various cell types and under different experimental conditions.

  • Investigating the Pentose Phosphate Pathway (PPP): Tracing the flow of ribose through the non-oxidative branch of the PPP.[6]

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on nucleotide metabolism and related pathways.

  • Understanding Disease Metabolism: Investigating alterations in ribose and nucleotide metabolism in diseases such as cancer and metabolic disorders.

Experimental Protocols

I. Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, SH-SY5Y)[7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight in a humidified incubator.[8]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM if co-labeling with a glucose isotope) with dialyzed FBS and a final concentration of this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 1-10 mM is recommended. For some applications, concentrations up to 50 mM have been used, though potential effects on cell viability should be assessed.[7]

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific duration. The labeling time will depend on the metabolic pathway of interest and can range from a few minutes for rapid pathways like glycolysis to several hours (e.g., 6, 12, or 24 hours) for nucleotide synthesis to reach a steady state.[8] A time-course experiment is recommended to determine the optimal labeling period.

II. Metabolite Extraction

This protocol is adapted from standard procedures for extracting polar metabolites from adherent mammalian cells.[8][9][10]

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (LC-MS grade) in water

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes

  • Centrifuge (refrigerated to 4°C)

Procedure:

  • Quenching Metabolism:

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled ribose.

    • Place the culture plate on a bed of dry ice to rapidly quench metabolic activity.[8]

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).[8]

    • Incubate the plates on dry ice for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Using a cell scraper, scrape the cells in the cold methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Clarification:

    • Vortex the tubes briefly.

    • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

    • The samples can be stored at -80°C until analysis.

III. Sample Analysis by Mass Spectrometry

The extracted metabolites are typically analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS) to identify and quantify the incorporation of deuterium into various metabolites.

General Workflow:

  • Chromatographic Separation: Metabolites are separated using an appropriate chromatography method, such as liquid chromatography (LC) or gas chromatography (GC).

  • Mass Spectrometric Analysis: The separated metabolites are introduced into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The mass spectra are analyzed to determine the isotopic distribution for each metabolite of interest. The presence of a peak at M+1 (relative to the unlabeled metabolite) indicates the incorporation of one deuterium atom from this compound. The percentage of the labeled form relative to the total pool of the metabolite can then be calculated.

Data Presentation

The quantitative data from a this compound metabolic labeling experiment should be presented in a clear and structured format. The following tables provide examples of how to summarize the results.

Table 1: Experimental Parameters

ParameterValue
Cell LineHEK293T
Seeding Density5 x 10⁵ cells/well
Labeling MediumDMEM + 10% Dialyzed FBS
This compound Concentration5 mM
Labeling Time12 hours
Replicatesn = 3

Table 2: Representative Quantitative Data of this compound Incorporation into Nucleotides

MetaboliteUnlabeled (M+0) %Labeled (M+1) %Total Ion Count (Arbitrary Units)
ATP55.3 ± 2.144.7 ± 2.11.2 x 10⁷
GTP60.1 ± 3.539.9 ± 3.58.5 x 10⁶
UTP52.8 ± 1.947.2 ± 1.99.8 x 10⁶
CTP58.4 ± 2.841.6 ± 2.87.1 x 10⁶

Data are presented as mean ± standard deviation.

Mandatory Visualization

G ext_ribose This compound (extracellular) int_ribose This compound (intracellular) ext_ribose->int_ribose Transport r5p D-Ribose-5-Phosphate-d-1 int_ribose->r5p Ribokinase (ATP -> ADP) prpp PRPP-d-1 r5p->prpp PRPP Synthetase (ATP -> AMP) ppp Non-oxidative PPP r5p->ppp denovo De Novo Nucleotide Synthesis prpp->denovo salvage Salvage Pathway prpp->salvage nucleotides Ribonucleotides-d-1 (ATP, GTP, UTP, CTP) denovo->nucleotides salvage->nucleotides rna RNA-d-1 nucleotides->rna Transcription glycolysis Glycolytic Intermediates ppp->glycolysis

Caption: Metabolic fate of this compound in the cell.

G start Seed cells in culture plates culture Incubate overnight (37°C, 5% CO2) start->culture labeling Replace medium with this compound containing medium culture->labeling incubate_label Incubate for desired time (e.g., 12 hours) labeling->incubate_label quench Wash with ice-cold NaCl and place on dry ice incubate_label->quench extract Add ice-cold 80% Methanol and scrape cells quench->extract centrifuge Centrifuge to pellet debris extract->centrifuge collect Collect supernatant (metabolite extract) centrifuge->collect analyze Analyze by LC-MS/MS collect->analyze

Caption: Experimental workflow for this compound labeling.

References

Application Notes & Protocols for Detecting D-Ribose-d-1 Labeled Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for tracing the metabolic fate of D-Ribose-d-1, a stable isotope-labeled sugar, through various metabolic pathways using mass spectrometry. The protocols outlined below are designed to guide researchers in quantifying the incorporation of the deuterium label into downstream metabolites, enabling the study of metabolic flux and pathway dynamics.

Introduction

D-Ribose is a central carbohydrate in cellular metabolism, forming the backbone of RNA and serving as a key intermediate in the pentose phosphate pathway (PPP). Stable isotope labeling with this compound, where a deuterium atom replaces a hydrogen atom at the C1 position, allows for the precise tracking of its metabolic conversion into various biomolecules. Mass spectrometry, with its high sensitivity and specificity, is the ideal analytical technique for detecting and quantifying these labeled metabolites within complex biological samples. These methods are crucial for understanding disease mechanisms, identifying drug targets, and assessing the efficacy of therapeutic interventions.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes the in vitro labeling of cultured cells with this compound.

Materials:

  • Mammalian cell line of interest (e.g., A549, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (isotopic purity >98%)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • 6-well or 10 cm cell culture plates

  • Liquid nitrogen

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvesting.

  • Culture cells in standard complete medium for 24-48 hours.

  • Prepare the labeling medium by supplementing glucose-free medium with this compound at a final concentration of 5-10 mM. The exact concentration may need to be optimized depending on the cell line and experimental goals.

  • Aspirate the standard culture medium from the cells and wash the cell monolayer twice with pre-warmed PBS to remove any residual unlabeled glucose and ribose.

  • Add the prepared this compound labeling medium to the cells.

  • Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled ribose.

  • Following the incubation period, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Adherent Cells

This protocol details the quenching of metabolism and extraction of intracellular metabolites.[1]

Materials:

  • Ice-cold 80% Methanol (HPLC grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 13,000 rpm at 4°C

Procedure:

  • Aspirate the labeling medium from the culture plate.

  • Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

  • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish). This step serves to quench all enzymatic activity.[1]

  • Place the dish on ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris and proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • The metabolite extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

This section provides a general framework for the analysis of this compound labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example for Polar Metabolites):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugar phosphates.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high to low organic content (e.g., 95% B to 40% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated intermediates.

  • Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+1) versions of the metabolites of interest need to be determined. The d-1 label will result in a +1 Da shift in the mass of the precursor and any fragment ions containing the C1 of ribose.

  • High-Resolution MS: For untargeted analysis, full scan data can be acquired to detect all labeled species. The high mass accuracy allows for the confident identification of labeled compounds based on their exact mass.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison between different conditions.

Table 1: Relative Abundance of this compound Labeled Metabolites in the Pentose Phosphate Pathway.

MetaboliteUnlabeled (M+0) Peak AreaLabeled (M+1) Peak Area% LabeledFold Change vs. Control
Ribose-5-phosphate1.2E+078.5E+0641.5%1.0
Ribulose-5-phosphate9.8E+066.2E+0638.8%0.9
Xylulose-5-phosphate7.5E+064.1E+0635.3%0.8
Sedoheptulose-7-phosphate4.3E+061.9E+0630.6%0.7
Erythrose-4-phosphate3.1E+061.1E+0626.2%0.6
Fructose-6-phosphate1.5E+075.5E+0626.8%1.2
Glyceraldehyde-3-phosphate1.1E+073.8E+0625.7%1.1

Table 2: Mass Transitions for Targeted MRM Analysis of Key Metabolites.

MetabolitePrecursor Ion (Unlabeled)Product Ion (Unlabeled)Precursor Ion (this compound Labeled)Product Ion (this compound Labeled)
Ribose-5-phosphate229.0196.96230.0196.96 / 97.96
PRPP388.9878.96389.9878.96 / 79.96
ATP505.99134.05506.99134.05 / 135.05
UTP482.9878.96483.9878.96 / 79.96
GTP521.98150.02522.98150.02 / 151.02*

*Note: The exact product ion will depend on the fragmentation pattern and whether the deuterium label is retained in the fragment.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_seeding Seed Cells incubation Incubate 24-48h cell_seeding->incubation labeling Add this compound Labeling Medium incubation->labeling time_course Incubate for Time Course labeling->time_course quenching Quench Metabolism (Ice-cold Methanol) time_course->quenching scraping Scrape & Collect Cells quenching->scraping centrifugation Centrifuge to Pellet Debris scraping->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation HILIC Separation supernatant->lc_separation ms_detection Mass Spectrometry (Targeted or Untargeted) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantify Labeled Metabolites peak_integration->quantification pathway_analysis Metabolic Flux Analysis quantification->pathway_analysis Pentose_Phosphate_Pathway DRibose_d1 This compound R5P_d1 Ribose-5-Phosphate-d-1 DRibose_d1->R5P_d1 Ribokinase PRPP_d1 PRPP-d-1 R5P_d1->PRPP_d1 PRPP Synthetase Ru5P_d1 Ribulose-5-Phosphate-d-1 R5P_d1->Ru5P_d1 Ribose-5-phosphate isomerase S7P_d1 Sedoheptulose-7-Phosphate-d-1 R5P_d1->S7P_d1 Transketolase Nucleotides_d1 Nucleotides (ATP, GTP, etc.)-d-1 PRPP_d1->Nucleotides_d1 Nucleotide Synthesis X5P_d1 Xylulose-5-Phosphate-d-1 Ru5P_d1->X5P_d1 Ribulose-5-phosphate 3-epimerase G3P_d1 Glyceraldehyde-3-Phosphate-d-1 X5P_d1->G3P_d1 Transketolase F6P_d1 Fructose-6-Phosphate-d-1 G3P_d1->F6P_d1 Transaldolase Glycolysis Glycolysis G3P_d1->Glycolysis E4P_d1 Erythrose-4-Phosphate-d-1 S7P_d1->E4P_d1 Transaldolase F6P_d1->Glycolysis

References

Application Notes & Protocols: D-Ribose-d-1 as a Tracer for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates (tracers) into a biological system, researchers can track the flow of atoms through metabolic pathways.[1][2] This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[3][4]

While [U-¹³C]-glucose is a commonly used tracer to probe central carbon metabolism, including the Pentose Phosphate Pathway (PPP), the direct administration of labeled D-Ribose offers a more targeted approach to investigate specific downstream pathways.[5] Supplemental D-ribose can bypass the initial enzymatic steps of the PPP, providing a direct route to the synthesis of ribose-5-phosphate. This is crucial for the production of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA).[6][7]

This document outlines the application and protocol for using D-Ribose-d-1 (D-Ribose labeled with one deuterium atom) as a tracer for metabolic flux analysis. The use of a deuterium-labeled tracer provides an alternative to ¹³C labeling and can be readily detected by mass spectrometry.

Principle and Applications

Principle

When cells are cultured in the presence of this compound, the labeled ribose is taken up and phosphorylated by ribokinase to form D-Ribose-5-phosphate-d-1. This labeled intermediate then enters the metabolic network and is incorporated into various downstream metabolites. The primary fates of D-Ribose-5-phosphate are:

  • Nucleotide Biosynthesis: It is converted to phosphoribosyl pyrophosphate (PRPP), which is a key precursor for the de novo and salvage pathways of purine and pyrimidine synthesis.[8][9]

  • Non-oxidative Pentose Phosphate Pathway: It can be interconverted with other sugar phosphates, such as xylulose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, through the reversible reactions of the non-oxidative PPP.[1]

By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in these downstream metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be quantified.

Applications
  • Drug Development: Understanding how a drug candidate affects nucleotide metabolism is critical, particularly in oncology and virology. This compound can be used to assess the impact of novel therapeutics on the synthesis of DNA and RNA precursors.

  • Metabolic Engineering: In the production of nucleotide-based products or other biomolecules derived from the PPP, this compound can help identify metabolic bottlenecks and guide strain engineering efforts.[3]

  • Disease Research: Many diseases, including cancer and inborn errors of metabolism, are characterized by altered metabolic pathways. This compound can be used to probe these alterations and provide insights into disease mechanisms.

Data Presentation

Key Metabolic Reactions

The following table summarizes the key metabolic reactions involving this compound and the expected labeling of the products.

Reaction Enzyme Substrate Product Expected Labeling
Ribose PhosphorylationRibokinaseThis compoundD-Ribose-5-phosphate-d-1M+1
PRPP SynthesisPRPP SynthetaseD-Ribose-5-phosphate-d-1PRPP-d-1M+1
Purine/Pyrimidine SynthesisVariousPRPP-d-1Nucleotides (AMP, GMP, etc.)M+1 in the ribose moiety
Isomerization/EpimerizationRPI/RPED-Ribose-5-phosphate-d-1Ribulose-5-P-d-1 / Xylulose-5-P-d-1M+1
Transketolase/TransaldolaseTKT/TALLabeled Pentose PhosphatesFructose-6-P, G-3-P, etc.Varies depending on carbon rearrangement

M+1 indicates that the mass of the metabolite is increased by one due to the deuterium label.

Expected Mass Isotopomer Distribution

The following table provides a theoretical representation of the expected mass isotopomer distribution in key metabolites following the administration of this compound. This data would be obtained from mass spectrometry analysis.

Metabolite Mass Isotopomer Expected Relative Abundance (%) Interpretation
ATP (Ribose moiety)M+0LowRepresents the unlabeled pool of ribose.
M+1HighRepresents direct incorporation of this compound.
Fructose-6-PhosphateM+0HighPrimarily from unlabeled glucose in the medium.
M+1ModerateLabeled F6P produced via the non-oxidative PPP from labeled ribose.
LactateM+0HighPrimarily from unlabeled glucose.
M+1LowLabeled lactate produced from labeled G-3-P via the non-oxidative PPP.

Experimental Protocols

This section provides a detailed protocol for a metabolic flux analysis experiment using this compound as a tracer in cultured mammalian cells.

Materials and Reagents
  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (custom synthesis or specialized vendor)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Liquid nitrogen

  • Centrifuge tubes

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol
  • Cell Culture:

    • Culture cells to the desired confluency (typically 80-90%) in standard growth medium.

    • For the experiment, seed cells in multiple-well plates (e.g., 6-well plates) to allow for multiple time points and replicates.

    • Allow cells to attach and grow for 24 hours.

  • Tracer Administration:

    • Prepare the labeling medium by supplementing DMEM (or other base medium) with dFBS and this compound. The final concentration of this compound will depend on the experimental goals but is typically in the range of 1-10 mM.

    • Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells. This marks the beginning of the labeling experiment (t=0).

  • Time Course and Sampling:

    • Incubate the cells in the labeling medium for a series of time points to determine the rate of label incorporation and to ensure isotopic steady state is reached. Typical time points could be 0, 1, 4, 8, and 24 hours.[2]

    • At each time point, perform the following quenching and extraction procedure.

  • Metabolite Quenching and Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a cold extraction solvent mixture (e.g., 80% methanol) to the cells to quench metabolic activity.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.

    • Collect the supernatant containing the polar metabolites and transfer to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • Sample Analysis by LC-MS:

    • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water).

    • Analyze the samples using a high-resolution LC-MS system.

    • Use an appropriate chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites of interest.

    • Acquire data in full scan mode to detect all mass isotopomers.

  • Data Analysis:

    • Process the raw LC-MS data to identify peaks corresponding to the metabolites of interest and determine their mass isotopomer distributions.

    • Correct the raw data for the natural abundance of isotopes.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes by fitting the experimental labeling data to a metabolic model.[3]

Visualization

Metabolic Pathway of this compound

D_Ribose_Metabolism D_Ribose_d1 This compound (extracellular) Ribose_5P_d1 Ribose-5-Phosphate-d-1 D_Ribose_d1->Ribose_5P_d1 Ribokinase PRPP_d1 PRPP-d-1 Ribose_5P_d1->PRPP_d1 PRPP Synthetase NonOxPPP Non-oxidative PPP Ribose_5P_d1->NonOxPPP Nucleotides Nucleotides (ATP, GTP, etc.)-d-1 PRPP_d1->Nucleotides De novo & Salvage Pathways Glycolysis Glycolysis Intermediates (F6P, G3P) NonOxPPP->Glycolysis Glycolysis->NonOxPPP

Caption: Metabolic fate of this compound tracer.

Experimental Workflow

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture Tracer_Admin 2. Add this compound Labeling Medium Cell_Culture->Tracer_Admin Time_Course 3. Time Course Sampling Tracer_Admin->Time_Course Quench_Extract 4. Quench Metabolism & Extract Metabolites Time_Course->Quench_Extract LCMS_Analysis 5. LC-MS Analysis Quench_Extract->LCMS_Analysis Data_Processing 6. Determine Mass Isotopomer Distributions LCMS_Analysis->Data_Processing MFA_Calculation 7. Metabolic Flux Calculation Data_Processing->MFA_Calculation

Caption: Workflow for this compound MFA.

Disclaimer: This document provides a representative protocol for the use of this compound as a tracer in metabolic flux analysis. Specific experimental conditions, including tracer concentration and incubation times, should be optimized for the particular cell line and biological question being investigated. The methodologies are based on established principles of metabolic flux analysis, as direct and detailed protocols for this compound are not widely available in the current literature.

References

Application Notes and Protocols for In Vivo Studies Using D-Ribose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies utilizing D-Ribose-d-1, a stable isotope-labeled sugar. The primary application of this compound is as a metabolic tracer to investigate the dynamics of the pentose phosphate pathway (PPP), nucleotide synthesis, and overall cellular bioenergetics. Its use allows for the quantitative analysis of metabolic fluxes and the fate of ribose in various physiological and pathological states.

Introduction to this compound in Metabolic Tracing

D-ribose is a naturally occurring pentose sugar that is a fundamental component of essential biomolecules such as ATP, RNA, and DNA.[1] The deuterium-labeled this compound, where a deuterium atom replaces a hydrogen atom on the first carbon, serves as a powerful tool for metabolic research. When introduced in vivo, the deuterium label can be tracked as this compound is metabolized, providing insights into the activity of various metabolic pathways. This non-radioactive, stable isotope tracer allows for safe and detailed investigation of metabolic processes in living organisms.

The primary metabolic routes for D-ribose involve its conversion to ribose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is vital for redox homeostasis, and for producing precursors for nucleotide biosynthesis.[2] By tracing the incorporation of the deuterium label from this compound into downstream metabolites, researchers can elucidate the relative contributions of the oxidative and non-oxidative branches of the PPP, as well as the rates of nucleotide synthesis and salvage.

Key Applications

  • Pentose Phosphate Pathway (PPP) Flux Analysis: Quantify the relative and absolute fluxes through the oxidative and non-oxidative branches of the PPP in various tissues.[3][4]

  • Nucleotide Metabolism: Trace the incorporation of ribose into the nucleotide pool to study de novo synthesis and salvage pathways.

  • Cellular Bioenergetics: Investigate the role of exogenous ribose in replenishing ATP levels in tissues under metabolic stress, such as ischemia.[5]

  • Disease Models: Study alterations in ribose metabolism in diseases like cancer, metabolic syndrome, and neurodegenerative disorders.

Experimental Design Considerations

Animal Model Selection

The choice of animal model will depend on the specific research question. Common models for metabolic studies include mice and rats due to their well-characterized physiology and the availability of genetic models. For studies on D-ribose pharmacokinetics, rabbits have also been utilized.[6]

This compound Administration
  • Route of Administration: this compound can be administered via several routes, including oral gavage, intravenous (IV) infusion, or intraperitoneal (IP) injection. The choice of route will influence the bioavailability and kinetics of the tracer. IV infusion is often preferred for achieving a steady-state concentration of the tracer in the plasma.[6]

  • Dosage: The optimal dose of this compound will depend on the animal model and the specific aims of the study. Based on studies with unlabeled D-ribose, dosages can range from 200 mg/kg to 840 mg/kg.[6][7] It is recommended to perform a pilot study to determine the ideal dosage that provides sufficient isotopic enrichment in target metabolites without perturbing the natural metabolic state.

  • Tracer Purity: Ensure the chemical and isotopic purity of the this compound to avoid confounding results.

Experimental Timeline and Sample Collection

The timing of sample collection is critical for capturing the dynamics of this compound metabolism. D-ribose is rapidly absorbed and metabolized.[6]

  • Pharmacokinetic Profiling: For initial characterization, blood samples can be collected at multiple time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes) post-administration to determine the plasma kinetics of this compound.

  • Tissue Collection: Tissues of interest should be collected at a time point that allows for sufficient incorporation of the deuterium label into downstream metabolites. This may range from 30 minutes to several hours post-administration. Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

Experimental Protocols

Protocol for In Vivo this compound Administration and Sample Collection (Mouse Model)
  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to reduce variability from food intake.

  • Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Tracer Administration:

    • Intravenous (IV) Infusion: Infuse this compound solution via a tail vein catheter at a constant rate.

    • Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity.

  • Blood Sampling: Collect blood samples from the tail vein or saphenous vein at predetermined time points into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Harvesting: At the designated endpoint, euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia). Rapidly dissect the tissues of interest (e.g., liver, heart, brain, skeletal muscle), rinse with ice-cold saline, blot dry, and immediately flash-freeze in liquid nitrogen. Store tissues at -80°C until metabolite extraction.

Protocol for Metabolite Extraction from Tissues
  • Tissue Pulverization: Keep the frozen tissue on dry ice and pulverize it into a fine powder using a cryogenic grinder.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-chilled tube. Add a cold extraction solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v).

  • Homogenization: Homogenize the sample using a bead beater or sonicator, keeping the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

Protocol for LC-MS/MS Analysis of Deuterated Metabolites
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar metabolites.

  • Method Development: Develop a targeted LC-MS/MS method to detect and quantify this compound and its downstream deuterated metabolites. This involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ion m/z, collision energy) for each metabolite.

  • Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode for targeted analysis.

  • Data Analysis: Integrate the peak areas for each isotopologue of the target metabolites. Correct for the natural abundance of isotopes. Calculate the isotopic enrichment as the fraction of the labeled metabolite relative to the total pool of that metabolite.

Data Presentation

Table 1: Pharmacokinetic Parameters of D-Ribose in Plasma Following a Single Intravenous Bolus of this compound (400 mg/kg) in Mice
Time (minutes)This compound Concentration (µg/mL)
00
5150.2 ± 12.5
1585.7 ± 9.1
3042.1 ± 5.6
6015.3 ± 2.8
1202.1 ± 0.5

Data are presented as mean ± standard deviation (n=6). This is illustrative data and will vary based on experimental conditions.

Table 2: Isotopic Enrichment of Key Metabolites in Liver Tissue 60 Minutes Post-Administration of this compound
MetaboliteIsotopologueIsotopic Enrichment (%)
Ribose-5-phosphateM+125.4 ± 3.1
Sedoheptulose-7-phosphateM+112.8 ± 1.9
Fructose-6-phosphateM+18.2 ± 1.1
ATPM+1 (ribose moiety)15.7 ± 2.3
GTPM+1 (ribose moiety)13.9 ± 2.0

Data are presented as mean ± standard deviation (n=6). M+1 indicates the singly deuterated isotopologue. This is illustrative data.

Visualization of Pathways and Workflows

experimental_workflow cluster_animal_prep Animal Preparation cluster_tracer_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization fasting Overnight Fasting acclimatization->fasting admin IV / Oral / IP Administration fasting->admin tracer_prep This compound Preparation tracer_prep->admin blood Blood Sampling (Time Course) admin->blood tissue Tissue Harvesting (Endpoint) admin->tissue extraction Metabolite Extraction blood->extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopic Enrichment) lcms->data_analysis

Caption: Experimental workflow for in vivo this compound metabolic tracing.

pentose_phosphate_pathway D_Ribose_d1 This compound (exogenous) Ribose5P Ribose-5-Phosphate-d1 D_Ribose_d1->Ribose5P Ribokinase S7P Sedoheptulose-7-Phosphate Ribose5P->S7P Transketolase Nucleotides Nucleotide Synthesis (ATP-d1, GTP-d1, etc.) Ribose5P->Nucleotides G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP Ru5P->Ribose5P Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase Xu5P->S7P Transketolase F6P Fructose-6-Phosphate Xu5P->F6P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase S7P->F6P Transaldolase E4P->F6P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis

Caption: Metabolic fate of this compound via the Pentose Phosphate Pathway.

References

Application Note: Quantifying D-Ribose-d-1 Enrichment in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a critical pentose monosaccharide that serves as a fundamental building block for essential biomolecules, including ATP, the primary energy currency of the cell, and the nucleic acids DNA and RNA.[1][2] The synthesis of D-ribose primarily occurs through the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[2][3] In conditions of mitochondrial dysfunction or high energy demand, the endogenous production of D-ribose can be rate-limiting.[1][4] Stable isotope-labeled D-ribose, such as D-Ribose-d-1, is an invaluable tool for tracing its metabolic fate in vivo and in vitro. Quantifying the enrichment of this compound in biological samples allows researchers to study metabolic flux, nucleotide biosynthesis, and the impact of therapeutic interventions on energy metabolism. This document provides detailed protocols for the quantification of this compound enrichment in plasma using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known quantity of this compound is introduced into a biological system. After a specified period, biological samples (e.g., plasma, tissue) are collected. The labeled D-ribose is extracted, chemically derivatized to enhance its volatility for gas chromatography, and then analyzed by a mass spectrometer. The mass spectrometer separates and detects the ions of the derivatized unlabeled (endogenous) D-ribose and the this compound isotopologue based on their mass-to-charge (m/z) ratio. The ratio of the labeled to unlabeled peak areas allows for the precise calculation of isotopic enrichment, reflecting the incorporation of the tracer into the biological pool.

Metabolic Pathway of D-Ribose

D-ribose produced endogenously via the Pentose Phosphate Pathway (PPP) or supplied exogenously is converted to D-ribose-5-phosphate. This intermediate is then converted to 5-phospho-D-ribose 1-pyrophosphate (PRPP), a critical precursor for the de novo and salvage pathways of nucleotide synthesis.[2]

Ribose_Metabolism Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP D_Ribose_5P D-Ribose-5-Phosphate PPP->D_Ribose_5P Endogenous Synthesis PRPP PRPP D_Ribose_5P->PRPP PRPP Synthetase Nucleotides Nucleotide Synthesis (ATP, GTP, etc.) PRPP->Nucleotides Exo_Ribose Exogenous This compound (Tracer) Exo_Ribose->D_Ribose_5P Ribokinase (Bypass)

Caption: Metabolic entry of exogenous D-Ribose into the nucleotide synthesis pathway.

Experimental Workflow

The overall experimental process involves several key stages, from sample collection to final data analysis. Each step is critical for achieving accurate and reproducible quantification of this compound enrichment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Collection 1. Biological Sample Collection (e.g., Plasma) Deproteinization 2. Protein Precipitation (e.g., with Methanol) Collection->Deproteinization Extraction 3. Supernatant Isolation & Evaporation Deproteinization->Extraction Deriv 4. Two-Step Derivatization (Methoxyamination & Silylation) Extraction->Deriv GCMS 5. GC-MS Analysis Deriv->GCMS Integration 6. Peak Integration (Unlabeled & Labeled Ions) GCMS->Integration Enrichment 7. Isotopic Enrichment Calculation Integration->Enrichment

Caption: General workflow for quantifying this compound enrichment in biological samples.

Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol details the extraction of metabolites, including D-ribose, from plasma samples by removing proteins that can interfere with subsequent analysis.

Materials:

  • Human plasma collected in EDTA or heparin tubes.

  • Ice-cold methanol (MeOH).

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

  • Centrifugal vacuum evaporator (e.g., SpeedVac).

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of ice-cold methanol to the plasma sample for protein precipitation.[5]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[5]

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant, containing the metabolites, to a new clean microcentrifuge tube.

  • Dry the supernatant completely using a centrifugal vacuum evaporator. The dried extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization for GC-MS Analysis

Carbohydrates like ribose are not volatile and require chemical derivatization to be analyzed by GC-MS.[7] This two-step protocol first creates a methoxyamine derivative to prevent the formation of multiple sugar isomers, followed by silylation to increase volatility.[8][9]

Materials:

  • Dried plasma extract from Protocol 1.

  • Pyridine.

  • Methoxyamine hydrochloride (MeOx·HCl).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heating block or oven.

Procedure:

  • Methoxyamination: a. Prepare a 20 mg/mL solution of MeOx·HCl in pyridine. b. Add 50 µL of the MeOx·HCl solution to the dried plasma extract. c. Vortex thoroughly to dissolve the pellet. d. Incubate the mixture at 60°C for 60 minutes.

  • Silylation: a. After the methoxyamination step, cool the samples to room temperature. b. Add 80 µL of MSTFA + 1% TMCS to each sample. c. Vortex briefly. d. Incubate the mixture at 70°C for 30 minutes.[8] e. After cooling, transfer the derivatized sample to a GC-MS autosampler vial with an insert. The sample is now ready for injection.

Protocol 3: GC-MS Instrumentation and Analysis

This protocol provides typical instrument parameters for the analysis of derivatized D-ribose. Parameters may need to be optimized for specific instruments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • For unlabeled D-ribose (M0): Select characteristic fragment ions (e.g., m/z 217, 307, 319).

    • For this compound (M+1): Monitor the corresponding m/z + 1 ions (e.g., m/z 218, 308, 320). The exact ions should be confirmed by analyzing a derivatized standard.

Data Analysis and Presentation

Calculation of Isotopic Enrichment:

Isotopic enrichment is expressed as a percentage and is calculated by comparing the peak area of the labeled isotopologue (M+1) to the total peak area of both labeled and unlabeled (M0) forms.

Enrichment (%) = [ Area(M+1) / (Area(M0) + Area(M+1)) ] x 100

A correction for the natural abundance of isotopes in the derivatizing agent and the molecule itself should be performed for high-precision measurements.

Quantitative Data Summary

The following tables represent typical performance characteristics for a validated GC-MS method for D-ribose analysis and example enrichment data.

Table 1: Method Performance Characteristics

Parameter Result
Linearity (R²) > 0.998[10]
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

| Accuracy (% Recovery) | 90-110% |

Table 2: Example this compound Enrichment Data in Plasma

Time Point (Post-infusion) Subject ID Unlabeled Peak Area (M0) Labeled Peak Area (M+1) Enrichment (%)
0 min (Baseline) A01 1,540,000 8,100 0.52
30 min A01 1,210,000 350,000 22.44
60 min A01 1,150,000 480,000 29.45
120 min A01 1,320,000 310,000 19.02
0 min (Baseline) B02 1,610,000 8,500 0.53
30 min B02 1,350,000 395,000 22.63
60 min B02 1,280,000 550,000 30.05

| 120 min | B02 | 1,450,000 | 340,000 | 18.99 |

References

Application Notes and Protocols for D-Ribose-d-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a fundamental component of vital cellular molecules such as ATP, RNA, and DNA.[1][2][3] Its role in cellular energy metabolism has led to investigations into its therapeutic potential in various conditions. This document provides detailed protocols for the administration of D-Ribose-d-1, a labeled form of D-Ribose, in common animal models. The inclusion of a deuterium label allows for precise tracing and quantification in metabolic and pharmacokinetic studies. These protocols are intended to serve as a comprehensive guide for researchers in preclinical drug development and related fields.

Data Presentation: Pharmacokinetic Parameters of D-Ribose

The following tables summarize key pharmacokinetic parameters of D-Ribose following intravenous and oral administration in rabbits. This data is crucial for designing studies involving this compound, as the kinetic profile is expected to be comparable.

Table 1: Pharmacokinetic Parameters of D-Ribose in Rabbits Following Intravenous (IV) Administration. [1][4]

Parameter420 mg/kg Dose840 mg/kg Dose
AUC_total (mg·min/mL) 27.91100.21
Elimination Half-life (t½) (min) 14.4624.79
Total Clearance (CL) (mL·min/kg) 15.38.53
Renal Clearance (CLr) (mL·min/kg) 2.783.29
Urinary Excretion (% of dose) 18%37.5%

Table 2: Pharmacokinetic Parameters of D-Ribose in Rabbits Following Oral Administration. [1]

Parameter420 mg/kg Dose840 mg/kg Dose
C_max (mg/mL) Data not specifiedData not specified
T_max (min) 36 - 4436 - 44
AUC_total (mg·min/mL) Significantly lower than IVSignificantly lower than IV
Clearance (CL/F) (mL·min/kg) 4-5 fold higher than IV4-5 fold higher than IV
Mean Residence Time (MRT) Twofold increase compared to IVTwofold increase compared to IV
Volume of Distribution (Vd/F) Sevenfold increase compared to IVSevenfold increase compared to IV

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rabbits

This protocol is adapted from a pharmacokinetic study of D-ribose in healthy rabbits.[1][4]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • 23–25 gauge sterile disposable needles[1]

  • Syringes (appropriate volume for dosing)

  • Animal restrainer for rabbits

  • Blood collection tubes (e.g., Eppendorf tubes)

  • Centrifuge

Procedure:

  • Animal Preparation: Healthy rabbits should be acclimatized for at least one week before the experiment.[1] Fast the rabbits for approximately 12 hours before administration, with water provided ad libitum.[1]

  • Dose Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated based on the desired dose (e.g., 420 mg/kg or 840 mg/kg) and the volume to be administered (e.g., 10 mL/kg).[1]

  • Administration:

    • Restrain the rabbit.

    • Administer the this compound solution via slow intravenous injection into the ear vein over 5–10 minutes using a 23–25 gauge sterile needle.[1]

  • Blood Sampling:

    • Collect blood samples (1.5–2.5 mL) from the contralateral ear vein at predetermined time points (e.g., 0, 12, 24, 36, 48, 60, 80, 100, 120, 150, 180, and 210 minutes post-administration).[1]

  • Sample Processing:

    • Centrifuge the blood samples to separate the serum.

    • Aliquot the serum into labeled tubes and store at -20°C until analysis.[1]

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol is based on studies investigating the effects of D-Ribose in mice.[5]

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% methylcellulose[6])

  • Appropriately sized gavage needles for mice (e.g., 20-22 gauge, 1.5 inches with a rounded tip).[6][7]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for one week.[5][8]

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle. Doses can range from 0.375 g/kg to 3.75 g/kg.[5]

  • Administration:

    • Weigh the mouse to calculate the exact volume to be administered (typically up to 10 mL/kg).[9]

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to determine the correct insertion length of the gavage needle.[7]

    • Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it into the esophagus.[7] Do not force the needle.[9]

    • Slowly administer the this compound solution over 2-3 seconds.[7]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes immediately after gavage and then periodically as required by the study protocol.[7]

Protocol 3: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is derived from a study on the effects of D-ribose on protein glycation and cognition in mice.[8]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • 25-27 gauge sterile needles

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Use male C57BL/6J mice (8–10 weeks old) after a one-week acclimatization period.[8]

  • Dose Preparation: Dissolve this compound in sterile saline to the desired concentration. Doses of 0.2 g/kg or 2 g/kg have been used in studies.[8]

  • Administration:

    • Weigh the mouse to determine the injection volume.

    • Restrain the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.

    • Inject the this compound solution.

  • Post-Administration Monitoring: Observe the animal for any adverse reactions following the injection.

Mandatory Visualizations

Signaling Pathway: D-Ribose Metabolism and ATP Synthesis

D-ribose is a key precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] Supplemental D-ribose can enter the pentose phosphate pathway to be converted into ribose-5-phosphate, which is then used to produce phosphoribosyl pyrophosphate (PRPP), a critical molecule for de novo and salvage pathways of nucleotide synthesis.[3][10]

D_Ribose_Metabolism D-Ribose D-Ribose Ribokinase Ribokinase Ribose-5-Phosphate Ribose-5-Phosphate D-Ribose->Ribose-5-Phosphate ATP -> ADP PRPP Synthetase PRPP Synthetase PRPP PRPP Ribose-5-Phosphate->PRPP ATP -> AMP Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis ATP ATP Nucleotide Synthesis->ATP

Caption: D-Ribose metabolism to ATP.

Experimental Workflow: Pharmacokinetic Study of this compound

The following diagram outlines a typical experimental workflow for conducting a pharmacokinetic study of this compound in an animal model.

Experimental_Workflow cluster_pre_admin Pre-Administration cluster_admin Administration cluster_post_admin Post-Administration cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dose_prep This compound Solution Preparation animal_prep->dose_prep admin IV, Oral, or IP Administration dose_prep->admin sampling Serial Blood/Tissue Sampling admin->sampling processing Sample Processing (e.g., Centrifugation) sampling->processing lcms LC-MS/MS Analysis of this compound processing->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Workflow for a this compound PK study.

References

Application of D-Ribose-d-1 in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a fundamental pentose sugar, is a cornerstone of cellular metabolism, serving as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA), and essential cofactors. In drug discovery and development, understanding the dynamics of nucleotide metabolism is paramount for identifying novel therapeutic targets and elucidating drug mechanisms of action, particularly in oncology and virology. D-Ribose-d-1, a stable isotope-labeled form of D-ribose with deuterium at the C-1 position, offers a powerful tool for tracing the metabolic fate of ribose through various biochemical pathways without the safety concerns associated with radioactive isotopes.

These application notes provide a comprehensive overview of the utility of this compound as a metabolic tracer in drug discovery. We detail its application in metabolic labeling studies to probe the pentose phosphate pathway (PPP), de novo and salvage nucleotide synthesis, and to assess the impact of drug candidates on these critical pathways. Detailed protocols for cell culture-based labeling experiments and subsequent analysis by mass spectrometry and NMR spectroscopy are provided to guide researchers in applying this technology.

Principle of this compound Metabolic Labeling

This compound is readily taken up by cells and phosphorylated by ribokinase to ribose-5-phosphate-d-1. This labeled intermediate then enters central metabolic pathways, primarily the pentose phosphate pathway and nucleotide biosynthesis pathways. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can quantitatively assess the flux through these pathways and determine how they are perturbed by disease states or therapeutic interventions. This approach provides valuable insights into cellular metabolism and can aid in the identification of drug targets and the characterization of drug efficacy.

Applications in Drug Discovery

  • Target Identification and Validation: By tracing the metabolic flux of this compound, researchers can identify enzymes or pathways that are dysregulated in disease states, such as cancer, where metabolic reprogramming is a hallmark. These dysregulated points can serve as potential targets for therapeutic intervention.

  • Mechanism of Action Studies: this compound can be used to elucidate how a drug candidate impacts nucleotide metabolism. For instance, it can reveal whether a compound inhibits de novo purine or pyrimidine synthesis, or affects the salvage pathways.

  • Antiviral Drug Development: Many antiviral drugs are nucleoside analogs that interfere with viral replication. This compound can be used in the synthesis of deuterated nucleoside analogs to study their metabolic activation and incorporation into viral nucleic acids. The deuterium label can also improve the pharmacokinetic properties of a drug by altering its metabolic stability, a strategy known as "deuterium switching".[1]

  • Metabolic Flux Analysis: In combination with computational modeling, this compound tracing data can be used to build comprehensive models of cellular metabolism, providing a systems-level understanding of metabolic responses to drugs.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound to study its incorporation into cellular metabolites.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • This compound (MedChemExpress, CAS No. 202480-69-1)[2]

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform, pre-chilled to -20°C

  • Centrifuge

Procedure:

  • Cell Seeding: Seed the cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvesting. Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing this compound. The final concentration of this compound may need to be optimized depending on the cell line and experimental goals, but a starting concentration in the range of 1-10 mM is recommended. Ensure the this compound is fully dissolved in the medium.

  • Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed this compound containing medium to the cells.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway being studied and the turnover rate of the metabolites of interest. Time points can range from a few minutes to several hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol (-80°C) to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

    • Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

    • For a biphasic extraction to separate polar and nonpolar metabolites, add ice-cold water and chloroform to the methanol extract (final ratio of methanol:water:chloroform, e.g., 2:0.8:2 v/v/v).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites (including labeled nucleotides) into a new tube.

  • Sample Preparation for Analysis: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract is now ready for reconstitution in a suitable solvent for mass spectrometry or NMR analysis.

Protocol 2: Analysis of this compound Labeled Metabolites by Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound labeled polar metabolites using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system

  • A suitable chromatography column for polar metabolite separation (e.g., a HILIC column)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a solvent compatible with the LC method (e.g., 50% acetonitrile in water).

  • LC Separation: Inject the reconstituted sample onto the LC system. The separation of polar metabolites is typically achieved using a gradient of increasing organic solvent on a HILIC column.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • The mass resolution should be high enough to distinguish between the unlabeled (M+0) and deuterated (M+1) forms of the metabolites.

    • To confirm the identity of metabolites, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the M+0 and M+1 peaks for each metabolite of interest.

    • The extent of deuterium incorporation can be calculated as the ratio of the M+1 peak area to the sum of the M+0 and M+1 peak areas.

Protocol 3: Synthesis of Deuterated Ribonucleotides for In Vitro Studies

This protocol is adapted from a published method for the enzymatic synthesis of ribonucleotides specifically deuterated at the ribose carbons.[3][4] This allows for the production of labeled nucleotides for use in in vitro assays, such as RNA polymerase activity assays or structural studies of RNA.

Materials:

  • This compound

  • ATP

  • Ribokinase

  • PRPP synthetase

  • Orotate phosphoribosyltransferase

  • OMP decarboxylase

  • Appropriate buffer systems and cofactors for each enzyme

  • Purification system (e.g., HPLC)

Procedure:

  • Phosphorylation of this compound: In the first step, this compound is phosphorylated by ribokinase using ATP as a phosphate donor to produce ribose-5-phosphate-d-1.

  • Synthesis of PRPP-d-1: The resulting ribose-5-phosphate-d-1 is then pyrophosphorylated in a reaction catalyzed by PRPP synthetase to yield 5-phospho-α-D-ribosyl-1-pyrophosphate-d-1 (PRPP-d-1).

  • Synthesis of UMP-d-1: PRPP-d-1 serves as the precursor for the synthesis of uridine monophosphate-d-1 (UMP-d-1) through a series of enzymatic reactions involving orotate phosphoribosyltransferase and OMP decarboxylase.

  • Conversion to other Nucleotides: The synthesized UMP-d-1 can then be enzymatically converted to other deuterated ribonucleotides (e.g., CTP, UTP, ATP, GTP) using the appropriate kinases and synthetases.

  • Purification: The deuterated nucleotides are purified from the reaction mixtures using techniques such as high-performance liquid chromatography (HPLC).

Data Presentation

The quantitative data obtained from metabolic labeling experiments with this compound can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Incorporation of this compound into Purine Nucleotides in Cancer Cells Treated with a Novel Drug Candidate.

NucleotideControl (% M+1 Labeling)Drug-Treated (% M+1 Labeling)Fold Changep-value
AMP35.2 ± 2.115.8 ± 1.50.45<0.01
ADP33.1 ± 1.914.2 ± 1.80.43<0.01
ATP30.5 ± 2.512.9 ± 2.00.42<0.01
GMP28.9 ± 1.727.5 ± 2.20.95>0.05
GDP26.4 ± 2.025.8 ± 1.90.98>0.05
GTP24.1 ± 1.823.9 ± 2.10.99>0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Kinetic Parameters of a Viral RNA Polymerase with Deuterated vs. Unlabeled UTP.

SubstrateKm (µM)Vmax (relative units)
UTP15.6 ± 1.2100 ± 5.3
UTP-d-116.1 ± 1.598 ± 6.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

PentosePhosphatePathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P _6PG 6-Phosphoglucono- δ-lactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL Ru5P Ribulose-5-Phosphate _6PGL->Ru5P 6PGD R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->S7P G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate F6P->G6P Glycolysis Glycolysis F6P->Glycolysis G3P->E4P G3P->Glycolysis DRibose_d1 This compound DRibose_d1->R5P Ribokinase

Caption: Pentose Phosphate Pathway and entry of this compound.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cells B Add this compound Labeling Medium A->B C Incubate B->C D Quench Metabolism (Cold Methanol) C->D E Extract Metabolites D->E F Separate Polar & Non-polar Phases E->F G Dry & Reconstitute Polar Metabolites F->G H LC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Experimental workflow for metabolic labeling with this compound.

DrugDiscoveryLogic cluster_input Tracer cluster_system Biological System cluster_output Measurement & Analysis cluster_insight Drug Discovery Application DRibose_d1 This compound Cells Cells (Normal vs. Disease/Treated) DRibose_d1->Cells Metabolites Labeled Metabolites (e.g., Nucleotides) Cells->Metabolites Analysis Mass Spectrometry NMR Spectroscopy Metabolites->Analysis Flux Metabolic Flux Analysis Analysis->Flux Target Target ID & Validation Flux->Target MoA Mechanism of Action Flux->MoA

Caption: Role of this compound in drug discovery.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity of D-Ribose-d-1 in NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low signal intensity in NMR spectra of D-Ribose-d-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound in an NMR spectrum?

Low signal intensity, or a poor signal-to-noise ratio (SNR), can stem from several factors related to the sample itself, the experimental parameters, or the instrument's calibration. The most common issues include:

  • Suboptimal Sample Preparation: Insufficient sample concentration, the presence of solid particulates, or paramagnetic impurities can significantly degrade spectral quality.[1][2]

  • Incorrect NMR Parameters: Acquisition parameters, such as the number of scans and relaxation delay, may not be optimized for the sample.

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet results in broad spectral lines, which can reduce the apparent signal height and resolution.[1][3]

  • Solvent Issues: Using a solvent in which the sample is not fully soluble, or the presence of water in the deuterated solvent, can lead to peak broadening and weak signals.[4]

  • Low Isotopic Enrichment: The commercial source of this compound may have lower than expected isotopic purity, resulting in a weaker signal from the deuterated position.

Q2: My NMR signal is weak and noisy. How can I optimize my acquisition parameters to improve it?

Optimizing acquisition parameters is crucial for maximizing the signal-to-noise ratio (SNR). The most impactful parameters to adjust are the number of scans and the relaxation delay.

  • Number of Scans (ns): The SNR is proportional to the square root of the number of scans. To double the SNR, you must quadruple the number of scans.[5] For dilute samples, running the experiment overnight to accumulate a large number of scans (e.g., >1024) is a common strategy.[5]

  • Relaxation Delay (d1): A sufficient delay between pulses is necessary to allow nuclear spins to return to equilibrium. If the delay is too short, signals can become saturated and their intensity will be attenuated. A standard approach is to set the total time between pulses to be at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest.[3]

  • Pulse Width: Using a pulse width of less than 90° (e.g., 45°) can allow for a shorter total time between scans without causing significant signal saturation.[3]

Table 1: Key NMR Acquisition Parameters for Signal Enhancement

ParameterRecommendationRationale
Number of Scans (ns) Increase ns (e.g., 256, 1024, or higher).SNR increases with the square root of ns.[5]
Relaxation Delay (d1) Set total time (at + d1) to > 5 x T1.Prevents signal saturation and ensures accurate integration.[3]
Pulse Width (pw) Use a 45° or 30° pulse.Allows for a shorter relaxation delay, increasing scans per unit time.[3]

Q3: My peaks are very broad, which makes the signal appear weak. What could be the cause and how do I fix it?

Broad spectral lines are a common problem that can be mistaken for low signal intensity. The primary causes are poor shimming, sample inhomogeneity, or high sample viscosity.[3][4]

  • Shimming: This process corrects for inhomogeneities in the magnetic field. Most modern spectrometers have automated shimming routines, but manual shimming may be necessary for difficult samples. Poor shimming is a frequent cause of broad, asymmetric peaks.[3]

  • Sample Homogeneity: The presence of suspended solids or undissolved material in the NMR tube will severely degrade spectral resolution.[1] Always filter your sample solution into the tube.

  • Sample Concentration: While a higher concentration generally yields a stronger signal, overly concentrated samples can be viscous, leading to broader lines.[2][4] Finding an optimal concentration is key.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Care should be taken to avoid contamination during sample preparation.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity issues.

TroubleshootingWorkflow cluster_start cluster_sample 1. Sample Integrity Check cluster_params 2. Acquisition Parameter Optimization cluster_instrument 3. Instrument & Calibration cluster_end start Start: Low Signal Intensity of this compound Concentration Is Concentration Sufficient? start->Concentration Purity Is Sample Pure? (No Solids/Paramagnetics) Concentration->Purity Yes end Resolution: High-Quality Spectrum Concentration->end No -> Adjust Conc. Solubility Is Sample Fully Dissolved? Purity->Solubility Yes Purity->end No -> Filter/Purify Scans Increase Number of Scans (ns) Solubility->Scans Yes Solubility->end No -> Change Solvent Delay Optimize Relaxation Delay (d1) Scans->Delay Pulse Check Pulse Width (pw) Delay->Pulse Shimming Perform Manual/ Auto Shimming Pulse->Shimming Solvent Check Solvent (Water Content, Different Solvent?) Shimming->Solvent Enrichment Verify Isotopic Enrichment (MS) Solvent->Enrichment Enrichment->end All Checks Passed

Caption: A step-by-step workflow for troubleshooting low NMR signal intensity.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound

This protocol outlines best practices for preparing a high-quality NMR sample to maximize spectral resolution and signal intensity.[1][2][6]

Table 2: Recommended Sample Quantities

NucleusTypical Amount (for <1000 g/mol )Rationale
¹H NMR 5-25 mgSufficient for a high-quality spectrum in minutes.[2]
¹³C NMR 50-100 mgNeeded to overcome the low natural abundance of ¹³C.[2]

Materials:

  • This compound sample

  • High-quality deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Clean, dry 5 mm NMR tube

  • Small glass vial

  • Pasteur pipette and bulb

  • Small plug of Kimwipe or cotton wool

Procedure:

  • Weigh Sample: Accurately weigh the desired amount of this compound (see Table 2) and place it into a clean, dry glass vial.[2]

  • Dissolve Sample: Add slightly less than the final desired volume of deuterated solvent (e.g., 0.5 mL for a final volume of 0.6-0.7 mL) to the vial. Mix gently to dissolve the sample completely.[1][2]

  • Prepare Filter: Create a microfilter by placing a small, tight plug of Kimwipe or cotton wool into the narrow part of a Pasteur pipette.[1][6]

  • Filter Sample: Using the pipette, draw up the dissolved sample solution and carefully transfer it through the filter into the clean NMR tube. This step is critical to remove any suspended particulate matter that can ruin shimming and broaden lines.[1][6]

  • Adjust Volume: Add more deuterated solvent to the NMR tube to reach the optimal final volume. For most spectrometers, this is a sample height of 4-5 cm, corresponding to approximately 0.6-0.7 mL in a standard 5 mm tube.[1][6]

  • Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

  • Label: Label the NMR tube clearly near the top using a marker. Do not use tape, as it can affect the tube's symmetry in the spinner.[6]

SamplePrepWorkflow start Start weigh 1. Weigh 5-25 mg of this compound start->weigh dissolve 2. Dissolve in ~0.5 mL Deuterated Solvent in a Vial weigh->dissolve filter 3. Filter Solution into NMR Tube via Pipette dissolve->filter adjust 4. Adjust Volume to ~0.6-0.7 mL (4-5 cm) filter->adjust mix 5. Cap, Mix, and Label NMR Tube adjust->mix end Ready for NMR mix->end

Caption: Standard experimental workflow for preparing a high-quality NMR sample.

References

Technical Support Center: D-Ribose-d-1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry of D-Ribose-d-1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of an analysis.[1][2] In complex biological matrices like plasma or urine, endogenous components such as salts, phospholipids, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3]

Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?

A2: Ion suppression for a small polar molecule like this compound in plasma is often caused by high concentrations of phospholipids and salts. These matrix components can co-elute with this compound, especially in reversed-phase chromatography, and compete for ionization in the electrospray ionization (ESI) source. The high concentration of these interfering substances can reduce the efficiency of droplet formation and the release of gas-phase analyte ions, leading to a suppressed signal.

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for reducing matrix effects. For this compound in biological fluids, several strategies can be employed:

  • Protein Precipitation (PPT): This is a simple and common method to remove the bulk of proteins from plasma or serum samples. Acetonitrile is a frequently used precipitation solvent. While effective for protein removal, it may not sufficiently remove other interfering components like phospholipids.[4]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating this compound from the matrix. For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective.[4]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where interfering matrix components are less soluble. The choice of solvents is critical for achieving good recovery of the polar this compound while leaving interferences behind.[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[5] However, this approach may compromise the sensitivity of the assay if the concentration of this compound is low.[5]

Q4: What are the recommended chromatographic techniques to separate this compound from matrix interferences?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for the retention and separation of polar compounds like this compound.[6] HILIC columns, such as those with amide or zwitterionic stationary phases, can retain this compound while allowing less polar matrix components to elute earlier.[6] This separation minimizes co-elution and thus reduces matrix effects. Optimizing the mobile phase, typically consisting of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer, is key to achieving good peak shape and resolution.[6]

Q5: How does a stable isotope-labeled internal standard like this compound itself help in overcoming matrix effects?

A5: While this compound is the analyte, the use of a stable isotope-labeled internal standard (SIL-IS), such as D-Ribose-¹³C₅, is the gold standard for compensating for matrix effects.[7][8] A SIL-IS is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound Inappropriate column chemistry or mobile phase for a polar analyte.- Switch to a HILIC column (e.g., amide, zwitterionic).[6]- Optimize the mobile phase composition, particularly the aqueous component and pH.[6]
High Signal Variability Between Replicate Injections of the Same Sample Significant and variable matrix effects.- Implement a more rigorous sample cleanup method (e.g., SPE instead of PPT).[4]- Use a stable isotope-labeled internal standard (e.g., D-Ribose-¹³C₅) to normalize the response.[7]
Low this compound Signal Intensity (Ion Suppression) Co-elution of interfering matrix components (e.g., phospholipids, salts).- Improve chromatographic separation using HILIC or by optimizing the gradient elution profile.[6]- Enhance sample cleanup to remove specific interferences (e.g., phospholipid removal plates).- Dilute the sample, if sensitivity allows.[5]
Analyte Signal Drifts Over an Analytical Run Buildup of matrix components on the column or in the ion source.- Incorporate a column wash step at the end of each injection.- Perform regular maintenance of the mass spectrometer's ion source.
Inconsistent Retention Time for this compound Poor column equilibration in HILIC mode.- Ensure a sufficient column equilibration time between injections, as HILIC columns can require longer equilibration than reversed-phase columns.

Quantitative Data Summary

The following table summarizes hypothetical data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis in human plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Sample Preparation Method Matrix Effect (%) Recovery (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)65% (Suppression)92%12.5%
Liquid-Liquid Extraction (Ethyl Acetate)82% (Suppression)75%8.2%
Solid-Phase Extraction (HILIC SPE)95%88%4.5%

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard working solution (e.g., D-Ribose-¹³C₅ at 1 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water with 10 mM ammonium formate). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effect
  • Prepare Neat Solution Standards: Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Prepare Post-Spiked Matrix Samples:

    • Extract blank plasma samples using the protein precipitation protocol described above.

    • Spike the resulting clean supernatant with the same series of this compound concentrations as the neat solution standards.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Compare the peak areas of this compound in the neat solution and the post-spiked matrix samples at each concentration level to determine the percentage of ion suppression or enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Stable Isotope Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute hilic HILIC Separation reconstitute->hilic ms Mass Spectrometry (ESI+, MRM) hilic->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_compensation Compensation Strategy start High Signal Variability or Low Signal Intensity Observed? check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup Yes check_dilution Is Sample Dilution an Option? start->check_dilution Consider improve_cleanup Implement More Rigorous Cleanup (e.g., HILIC-SPE) check_cleanup->improve_cleanup No check_separation Is Analyte Separated from Matrix Interferences? check_cleanup->check_separation Yes dilute_sample Dilute Sample and Re-analyze check_dilution->dilute_sample Yes optimize_hilic Optimize HILIC Method (Gradient, Mobile Phase) check_separation->optimize_hilic No use_sil_is Are You Using a Stable Isotope-Labeled IS? check_separation->use_sil_is Yes implement_sil_is Incorporate a SIL-IS (e.g., D-Ribose-¹³C₅) use_sil_is->implement_sil_is No

Caption: Troubleshooting logic for matrix effects.

References

Best practices for sample preparation with D-Ribose-d-1 to prevent isotopic exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for sample preparation using D-Ribose-d-1, focusing on the prevention of isotopic exchange to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

A: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or other molecules.[1] For this compound, the deuterium is located at the C-1 position, which is an aldehyde group in the open-chain form. This position is susceptible to exchange, particularly under certain chemical conditions.[2][3] Loss of the deuterium label can lead to inaccurate quantification and misinterpretation of experimental results in techniques like mass spectrometry and NMR.[4]

Q2: What are the primary factors that promote isotopic exchange of the C-1 deuterium in this compound?

A: The primary factors that promote the exchange of the C-1 deuterium are:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH.[2][5] Both acidic and especially basic conditions can catalyze the exchange. The minimum exchange rate for amide protons in proteins, a well-studied model for H/D exchange, occurs around pH 2.5–3.[1][5]

  • Temperature: Higher temperatures significantly increase the rate of isotopic exchange.[6][7] Conversely, low temperatures are used to quench the exchange reaction.[5]

  • Solvent: The presence of protic solvents, particularly water, provides a source of hydrogen atoms that can exchange with the deuterium on this compound.

  • Enzymatic Activity: Certain enzymes present in biological samples may catalyze reactions that can lead to the loss of the deuterium label.[8]

Q3: Can I store this compound solutions in aqueous buffers?

A: While D-Ribose is soluble in water, long-term storage in aqueous buffers is not recommended, especially at neutral or alkaline pH, as this can lead to gradual isotopic exchange. If aqueous solutions are necessary, they should be prepared fresh in a slightly acidic buffer (pH < 6) and kept at low temperatures (2-8°C or frozen) for short-term storage. For long-term storage, it is best to store this compound as a solid at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of deuterium label observed in mass spectrometry results. High pH during sample preparation: Buffers with a pH greater than 6 can accelerate the exchange of the C-1 deuterium.Maintain a pH between 3 and 6 throughout the sample preparation process. Use buffers such as ammonium formate or ammonium acetate in this pH range.
Elevated temperature during sample processing: Incubation or extraction at room temperature or higher can increase the rate of isotopic exchange.Perform all sample preparation steps on ice or at 4°C. Use pre-chilled solvents and tubes.
Prolonged exposure to aqueous solutions: The longer the sample is in an aqueous environment, the greater the opportunity for exchange.Minimize the time the sample spends in aqueous solutions. Lyophilize or evaporate the solvent as quickly as possible.
Inappropriate derivatization conditions for GC-MS: Certain derivatization reagents or conditions can promote H/D exchange.Use derivatization methods known to preserve isotopic labels, such as silylation with reagents like MTBSTFA, and optimize reaction conditions for minimal exchange.[4]
Inconsistent or variable levels of deuterium incorporation. Inconsistent pH across samples: Minor variations in pH between samples can lead to different rates of exchange.Ensure precise and consistent pH control for all samples and standards.
Cross-contamination with protic solvents: Introduction of hydrogen-containing solvents during sample handling.Use fresh, clean pipette tips and tubes for each sample. Avoid any contact with water or other protic solvents where not intended.
Poor signal or peak shape in LC-MS analysis. Presence of incompatible salts or detergents: Non-volatile salts and detergents can suppress ionization and interfere with chromatography.Use volatile buffers like ammonium formate.[9] If non-volatile salts are present, perform a desalting step using a suitable solid-phase extraction (SPE) cartridge.

Data Presentation: Factors Influencing Isotopic Exchange of this compound

Parameter Condition Risk of Isotopic Exchange Recommendation
pH > 8HighAvoid. Basic conditions strongly catalyze H/D exchange.[2]
6 - 8ModerateUse with caution for short periods. Maintain low temperatures.
3 - 6LowRecommended. Provides a stable environment for the deuterium label.
< 3Low to ModerateGenerally safe, but extreme acidity can cause degradation of ribose.[10]
Temperature > 25°C (Room Temp)HighAvoid. Significantly accelerates exchange rates.[6]
4°C - 25°CModerateMinimize exposure time. Work on ice whenever possible.
< 4°CLowRecommended. Quenches or significantly slows the exchange reaction.[5]
Solvent Aqueous BuffersHighMinimize use. If necessary, use slightly acidic buffers and low temperatures.
Aprotic Solvents (e.g., Acetonitrile, Methanol)LowPreferred for reconstitution and dilution where compatible with the analytical method.
Enzymes Presence of active enzymes in biological samplesModerate to HighDeactivate enzymes immediately upon sample collection through methods like quenching with cold solvent or heat inactivation followed by rapid cooling.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of this compound
  • Sample Quenching and Extraction:

    • Immediately quench biological reactions or cell cultures by adding a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C). This will halt enzymatic activity and precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) at a low temperature setting.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50:50 acetonitrile:water containing 0.1% formic acid. The acidic pH will help to maintain the stability of the deuterium label.

  • Analysis:

    • Proceed with LC-MS analysis as soon as possible. If storage is necessary, store the reconstituted samples at -80°C.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is adapted for the derivatization of sugars while minimizing isotopic exchange.

  • Sample Drying:

    • Ensure the extracted sample containing this compound is completely dry. Lyophilization is recommended.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 30°C for 90 minutes. This step protects the aldehyde group from reacting further during silylation.

  • Silylation:

    • Add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes.

  • Analysis:

    • Analyze the derivatized sample by GC-MS.

Note: It is crucial to perform a blank derivatization and to derivatize a non-deuterated D-Ribose standard to confirm that the derivatization process itself does not cause isotopic exchange.

Visualizations

Isotopic_Exchange_Factors cluster_conditions Influencing Conditions cluster_process Process High_pH High pH (>7) Isotopic_Exchange Isotopic Exchange High_pH->Isotopic_Exchange Accelerates High_Temp High Temperature (>25°C) High_Temp->Isotopic_Exchange Accelerates Enzymatic_Activity Enzymatic Activity Enzymatic_Activity->Isotopic_Exchange Can Catalyze Aqueous_Solvent Aqueous Solvent Aqueous_Solvent->Isotopic_Exchange Provides H+ Source DRibose_d1 This compound (Intact Label) DRibose_d1->Isotopic_Exchange DRibose_h1 D-Ribose-h-1 (Label Loss) Isotopic_Exchange->DRibose_h1

Caption: Factors accelerating isotopic exchange in this compound.

Experimental_Workflow cluster_critical Critical Control Points for Label Stability Start Start: Biological Sample with this compound Quench 1. Quench & Extract (Cold Acidic Solvent, e.g., 80% MeOH) Start->Quench Centrifuge 2. Centrifuge (4°C) Quench->Centrifuge Collect_Supernatant 3. Collect Supernatant Centrifuge->Collect_Supernatant Dry 4. Dry Sample (Low Temperature) Collect_Supernatant->Dry Reconstitute 5. Reconstitute (Acidic Aprotic/Aqueous Solvent) Dry->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

How to correct for natural isotope abundance in D-Ribose-d-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately correct for natural isotope abundance in experiments utilizing D-Ribose-d-1.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my this compound experiment?

A1: Every element in your D-Ribose molecule (Carbon, Hydrogen, and Oxygen) has naturally occurring heavier isotopes. For instance, about 1.1% of all carbon is the heavier isotope ¹³C.[1][2][3] When you analyze your sample using mass spectrometry, these naturally abundant heavy isotopes contribute to the mass isotopomer distribution (MID). This can obscure the true signal from your intentionally introduced this compound label, leading to an overestimation of the enrichment from the tracer.[3] Correction is crucial to distinguish between the isotopic labeling from your experiment and the isotopes that were already present naturally.[3]

Q2: What is the basic principle behind the correction method?

A2: The most common approach is to determine the mass-to-charge distribution of an unlabeled D-Ribose standard. This "natural abundance" profile is then used to mathematically subtract the contributions of naturally occurring isotopes from the raw mass-to-charge distribution of your this compound labeled sample.[1][2] After this correction, the remaining ion intensities should ideally only represent the incorporation of the deuterium label from your experiment.[1][2]

Q3: Can I just ignore the natural abundance of deuterium (²H)?

A3: While the natural abundance of deuterium is low (approximately 0.0115%), it is generally not advisable to ignore it, especially in high-precision experiments or when analyzing metabolites with many hydrogen atoms.[4] The cumulative effect of natural deuterium can become significant and introduce inaccuracies in your final calculations.

Q4: Are there automated tools available to perform these corrections?

A4: Yes, several software tools have been developed to automate the correction for natural isotope abundance. Tools like IsoCor and IsoCorrectoR are designed to handle this type of data processing and can also correct for tracer impurities.[5][6] These tools often employ more sophisticated matrix-based correction algorithms for improved accuracy.[4][5]

Troubleshooting Guide

Issue 1: My calculated isotopic enrichment seems higher than expected.

  • Possible Cause: Incomplete or no correction for natural isotope abundance. The M+1 and M+2 peaks from naturally occurring ¹³C and ¹⁸O in the ribose molecule are being mistakenly attributed to the deuterium label.

  • Solution: Ensure you have correctly applied a natural abundance correction algorithm. This involves subtracting the isotopic profile of an unlabeled ribose standard from your labeled sample's data.

Issue 2: I am observing a small, unexpected peak at M+1 in my unlabeled control sample.

  • Possible Cause: This is expected and is due to the natural abundance of heavy isotopes. For a molecule with the chemical formula of Ribose (C₅H₁₀O₅), the presence of five carbon atoms means there is a significant probability of finding a molecule with one ¹³C atom, which will appear as an M+1 peak.

  • Solution: This peak in your unlabeled control is the basis for the correction. Use the entire isotopic distribution of this unlabeled standard to correct your labeled samples.

Issue 3: After correction, my baseline (M0) intensity is negative.

  • Possible Cause: This can happen if the unlabeled standard and the labeled sample were not analyzed under identical conditions, leading to slight variations in fragmentation or ionization. It can also indicate an overcorrection.

  • Solution:

    • Re-run the unlabeled standard and the sample under the exact same mass spectrometer conditions.

    • Review your correction algorithm. Some advanced correction methods, often found in specialized software, can handle minor variations more robustly than simple subtraction.[1][2]

Experimental Protocols and Data

Protocol 1: Determining the Natural Isotope Abundance Profile of D-Ribose
  • Sample Preparation: Prepare a solution of unlabeled D-Ribose at a concentration comparable to the expected concentration of your experimental samples.

  • Mass Spectrometry Analysis:

    • Infuse the unlabeled D-Ribose solution into the mass spectrometer.

    • Acquire a high-resolution mass spectrum centered around the expected mass-to-charge ratio (m/z) of the ribose molecule.

    • Ensure sufficient signal intensity to accurately measure the low-abundance isotopologues (M+1, M+2, etc.).

  • Data Extraction:

    • Integrate the peak areas for the monoisotopic peak (M0) and the subsequent isotopologue peaks (M+1, M+2, etc.).

    • Normalize the intensities by expressing them as a fraction of the total intensity of all isotopologues. This will give you the natural abundance distribution.

Data Presentation: Natural Isotope Abundances

The following table summarizes the natural abundances of the key isotopes present in D-Ribose (C₅H₁₀O₅). These values are the foundation for theoretical calculations of the expected mass isotopomer distribution of an unlabeled sample.

IsotopeNatural Abundance (%)
¹H99.9885
²H0.0115
¹²C98.93
¹³C1.07
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Source: Data compiled from multiple publicly available sources.[4][7]

Protocol 2: Correction of Experimental Data
  • Acquire Data: Analyze your this compound labeled sample using the same mass spectrometry method as the unlabeled standard.

  • Extract Raw Intensities: Integrate the peak areas for the M0, M+1, M+2, etc., isotopologues from your labeled sample.

  • Apply Correction: Use a matrix-based correction method. This can be performed using software like IsoCorrectoR or by implementing the correction manually in a programming environment like R or Python. The general principle of the matrix correction is as follows:

    Corrected Intensities = Correction Matrix⁻¹ * Measured Intensities

    The correction matrix is derived from the known natural abundances of the elements in the molecule.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_processing Data Processing cluster_result Result unlabeled Unlabeled D-Ribose Standard ms_unlabeled Acquire MS Spectrum (Unlabeled) unlabeled->ms_unlabeled labeled This compound Experimental Sample ms_labeled Acquire MS Spectrum (Labeled) labeled->ms_labeled extract_unlabeled Extract Unlabeled Isotopologue Intensities ms_unlabeled->extract_unlabeled extract_labeled Extract Labeled Isotopologue Intensities ms_labeled->extract_labeled correction Natural Abundance Correction extract_unlabeled->correction extract_labeled->correction corrected_data Corrected Isotopic Enrichment correction->corrected_data

Caption: Workflow for correcting natural isotope abundance in this compound experiments.

Logical Relationship of Correction

G raw_data Raw MS Data (Labeled Sample) correction_process Correction Algorithm raw_data->correction_process natural_abundance Natural Abundance Contribution (from ¹³C, ¹⁸O, etc.) true_label True this compound Enrichment corrected_data Corrected Data correction_process->corrected_data unlabeled_standard Unlabeled Standard MS Data unlabeled_standard->correction_process informs

Caption: Logical diagram illustrating the components of raw MS data and the role of correction.

References

Minimizing degradation of D-Ribose-d-1 during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of D-Ribose-d-1 during experimental procedures. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound, like D-Ribose, is susceptible to degradation primarily due to its chemical instability in aqueous solutions. The main factors contributing to its degradation are:

  • pH: D-Ribose is unstable in neutral and alkaline solutions. Degradation increases significantly as the pH rises above 7.0.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Presence of Amines: D-Ribose readily undergoes the Maillard reaction with primary and secondary amines (e.g., amino acids, proteins, and some buffer components like Tris), leading to browning and the formation of advanced glycation end-products (AGEs).

  • Oxidation: As a reducing sugar, D-Ribose can be oxidized, especially in the presence of metal ions.

Q2: How should I store my solid this compound and its aqueous solutions to ensure stability?

A2: Proper storage is critical to prevent degradation.

  • Solid this compound: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.

  • Aqueous Solutions: It is highly recommended to prepare fresh solutions before each experiment. If storage is unavoidable, aqueous solutions should be filter-sterilized and stored at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. Do not store aqueous solutions at room temperature or 4°C for extended periods.

Q3: What are the optimal pH and temperature conditions for working with this compound solutions?

A3: To minimize degradation, experiments should be conducted under the following conditions:

  • pH: Maintain a slightly acidic pH, ideally between 4.0 and 6.0. The rate of decomposition is significantly higher at neutral and alkaline pH.

  • Temperature: Use the lowest temperature compatible with your experimental design. Avoid heating this compound solutions unless absolutely necessary.

Q4: I've noticed a yellowing or browning of my this compound containing media. What is causing this and how can I prevent it?

A4: The browning of your solution is likely due to the Maillard reaction, a chemical reaction between the carbonyl group of this compound and amino groups of other molecules in your media (e.g., amino acids, proteins).

  • Prevention:

    • Avoid using buffers with primary or secondary amine groups (e.g., Tris, glycine). Consider using phosphate or citrate buffers.

    • Prepare your this compound solution separately from amine-containing components and add it to the final mixture immediately before use.

    • Keep the temperature of your solutions as low as possible.

Q5: Can the buffer I use affect the stability of this compound?

A5: Yes, the choice of buffer is crucial.

  • Recommended Buffers: Phosphate buffers (e.g., PBS) or citrate buffers are generally recommended as they do not contain reactive amine groups.

  • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris-HCl, should be avoided as they can participate in the Maillard reaction with this compound.

Quantitative Data on D-Ribose Degradation

The following table summarizes the half-life of D-Ribose at various pH values and temperatures, providing insight into its stability under different conditions.

Temperature (°C)pHHalf-life
1007.073 minutes
07.044 years
1004.0~10 hours
408.0~2.5 days

Data extrapolated from Larralde et al., 1995.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a this compound stock solution with minimized risk of degradation.

  • Materials:

    • This compound (solid)

    • Nuclease-free water or a suitable acidic buffer (e.g., 10 mM sodium citrate, pH 6.0)

    • Sterile, conical tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of cold (4°C) nuclease-free water or acidic buffer to achieve the desired concentration.

    • Gently vortex or swirl to dissolve. Avoid vigorous shaking to minimize shearing.

    • If warming is necessary for dissolution, use a water bath set to no higher than 37°C and for the shortest time possible.

    • Once dissolved, immediately place the solution on ice.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, pre-chilled tube.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the analysis of this compound and potential degradation products using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation and Columns:

    • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column) is recommended.

  • Mobile Phase:

    • A typical mobile phase for carbohydrate analysis is a mixture of acetonitrile and water. The exact ratio will depend on the column and the specific separation required. A gradient elution may be necessary to separate this compound from its degradation products.

  • Sample Preparation:

    • Thaw your this compound containing sample on ice.

    • If necessary, dilute the sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • Chromatographic Conditions (Example):

    • Column: Amino-propyl bonded silica column

    • Mobile Phase: 80:20 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of a standard.

    • The appearance of new peaks or a decrease in the area of the this compound peak over time can indicate degradation.

Visualizations

DegradationPathways Major Degradation Pathways of this compound DRibose This compound Maillard Maillard Reaction (with Amines) DRibose->Maillard Heat, Neutral/Alkaline pH Formaldehyde Formaldehyde Formation (Retro-aldol condensation) DRibose->Formaldehyde Alkaline conditions Oxidation Oxidation DRibose->Oxidation Oxidizing agents AGEs Advanced Glycation End-products (AGEs) Maillard->AGEs Browning Browning Products Maillard->Browning CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids

Caption: Major degradation pathways of this compound in experimental settings.

ExperimentalWorkflow Workflow for Minimizing this compound Degradation Start Start: Solid this compound PrepSolution Prepare Fresh Solution (Acidic Buffer, Cold) Start->PrepSolution Filter Filter Sterilize (0.22 µm) PrepSolution->Filter UseImmediately Use Immediately in Experiment Filter->UseImmediately Storage Aliquot & Store at -80°C (If necessary) Filter->Storage Experiment Conduct Experiment (Low Temp, Acidic pH) UseImmediately->Experiment Storage->Experiment Analysis Analyze Samples Promptly (e.g., HPLC) Experiment->Analysis

Caption: Recommended workflow to minimize this compound degradation during experiments.

Strategies for enhancing the detection of D-Ribose-d-1 labeled products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-d-1 labeled products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound labeled products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal Intensity for this compound Labeled Products - Inefficient ionization of this compound.- Low incorporation of the this compound label into the target molecule.- Suboptimal sample concentration (too dilute or too concentrated, causing ion suppression).[1]- Optimize Ionization Source: Experiment with different ionization techniques (e.g., ESI, APCI, or MALDI) and adjust source parameters like spray voltage, gas flow, and temperature.[1]- Confirm Isotopic Enrichment: Use a higher enrichment level of this compound if possible. Analyze the labeled starting material to confirm its isotopic purity.- Sample Concentration: Prepare a dilution series of your sample to find the optimal concentration for your instrument.[1]- Derivatization: Consider chemical derivatization to improve the ionization efficiency and chromatographic retention of ribose. Silylation or dansylation are common methods.[2]
Poor Mass Accuracy and Resolution - Instrument out of calibration.- Contamination in the ion source or mass analyzer.- Calibrate the Instrument: Perform a mass calibration using an appropriate standard.[1]- Clean the Instrument: Follow the manufacturer's protocol for cleaning the ion source and mass analyzer.
High Background Noise or Baseline Drift - Contaminated solvents or reagents.- Inefficient chromatographic separation.- Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.[3]- Optimize Chromatography: Adjust the gradient, flow rate, and column temperature to improve the separation of your analyte from the matrix.[1]
Peak Tailing or Splitting in Chromatogram - Column degradation or contamination.- Inappropriate mobile phase pH.- Column Maintenance: Flush the column with a strong solvent or replace it if necessary.- Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For ribose analysis on a reverse-phase column, a mobile phase with formic acid can be used for MS compatibility.[4]
Difficulty Distinguishing Labeled from Unlabeled Product - Low isotopic enrichment.- Overlapping isotopic envelopes.- Increase Isotopic Enrichment: Use a higher percentage of this compound in your labeling experiment.- High-Resolution MS: Use a high-resolution mass spectrometer to resolve the isotopic peaks of the labeled and unlabeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal-to-Noise Ratio (S/N) - Insufficient sample concentration.- Incorrect number of scans.- Suboptimal pulse sequence parameters.- Concentrate Sample: If possible, increase the concentration of your sample.- Increase Number of Scans: Acquire more scans to improve the S/N. The S/N increases with the square root of the number of scans.- Optimize Acquisition Parameters: Adjust parameters like the relaxation delay (D1) and acquisition time (AQ) to ensure complete signal relaxation and detection.
Broad or Distorted Peaks - Poor magnetic field homogeneity (shimming).- Sample viscosity or precipitation.- Paramagnetic impurities.- Shim the Magnet: Carefully shim the magnetic field to improve its homogeneity.[5]- Sample Preparation: Ensure your sample is fully dissolved and filter it to remove any particulate matter. If the sample is viscous, consider diluting it or acquiring the spectrum at a higher temperature.- Remove Impurities: Treat the sample with a chelating agent if paramagnetic impurities are suspected.
Complex Spectra with Overlapping Peaks - Presence of multiple anomers of ribose in solution.- Complex sample matrix.- 2D NMR Experiments: Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and aid in peak assignment.[6]- Sample Purification: If possible, purify your sample to remove interfering compounds.- pH Adjustment: The equilibrium of ribose anomers can be influenced by pH. Adjusting the pH of your sample might simplify the spectrum.
Inaccurate Quantification - Incomplete signal relaxation.- Non-uniform excitation of signals.- Ensure Full Relaxation: Use a long relaxation delay (D1) to allow all protons to fully relax between scans. This is crucial for accurate integration.- Calibrate Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for detecting this compound labeled products?

A1: The most common and effective techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] LC-MS provides high sensitivity and selectivity, allowing for the detection of low-abundance metabolites.[8] NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the specific position of the deuterium label within the molecule.[6]

Q2: How can I improve the sensitivity of my LC-MS analysis for this compound?

A2: To enhance sensitivity, you can:

  • Optimize chromatographic conditions: Use a suitable column, such as a HILIC column, which is well-suited for retaining and separating polar compounds like ribose.[8][9]

  • Improve ionization: Adjust the ion source parameters and consider using a mobile phase additive, like ammonium hydroxide, to enhance deprotonation in negative ion mode.

  • Use chemical derivatization: Derivatizing ribose with a reagent that imparts a nonpolar character and a readily ionizable group can significantly improve its detection by LC-MS.[2]

Q3: I am seeing multiple peaks for my this compound standard in my NMR spectrum. Why is this?

A3: D-Ribose in solution exists as an equilibrium mixture of different isomers (anomers), primarily the α- and β-furanose and pyranose forms.[6] This results in a complex NMR spectrum with multiple peaks for each proton. The relative proportions of these anomers can be influenced by the solvent and temperature.

Q4: What are the expected chemical shifts for the protons in D-Ribose?

A4: The proton chemical shifts for D-Ribose can vary depending on the solvent and the anomeric form. However, you can refer to public databases like the Human Metabolome Database (HMDB) for experimental NMR spectra and assigned chemical shifts. For example, in D₂O, the anomeric proton (H-1) signals typically appear between 5.1 and 5.2 ppm.[10]

Q5: Are there any specific challenges associated with detecting deuterium-labeled compounds?

A5: Yes, some challenges include:

  • Kinetic Isotope Effect: The presence of a heavier isotope (deuterium) can sometimes slow down enzymatic reactions, potentially altering metabolic fluxes.[11]

  • Label Scrambling or Loss: In some metabolic pathways, the deuterium label can be exchanged with protons from the solvent (water), leading to a loss of the label.[11][12] This is particularly a concern when the label is on a carbon adjacent to a carbonyl group.

  • Chromatographic Shift: Deuterated compounds may have slightly different retention times compared to their unlabeled counterparts in chromatography. This should be considered when developing analytical methods.

Experimental Protocols

Detailed Methodology for LC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound labeled metabolites. Optimization will be required for specific sample types and instrumentation.

  • Sample Preparation:

    • Quench metabolism rapidly, for example, by snap-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture such as 80:20 methanol:water.

    • Centrifuge the extract to pellet proteins and cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is recommended for separating polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for sugars.

    • Scan Mode: Full scan mode to detect all ions, or selected ion monitoring (SIM) for targeted analysis of the m/z of this compound and its metabolites.

    • Collision Energy: If performing MS/MS, optimize the collision energy to obtain characteristic fragment ions for identification.[13][14]

    • Data Analysis: Use software to integrate peak areas and determine the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.

Detailed Methodology for NMR Analysis of this compound
  • Sample Preparation:

    • Follow a similar extraction procedure as for LC-MS to obtain a clean metabolite extract.

    • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[5]

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

    • 1D ¹H NMR: Acquire a standard 1D proton spectrum with water suppression. Key parameters to optimize include:

      • Number of Scans (NS): Sufficient scans to achieve good signal-to-noise.

      • Relaxation Delay (D1): A long D1 (e.g., 5 seconds) is crucial for accurate quantification.

      • Acquisition Time (AQ): A longer AQ provides better resolution.

    • 2D NMR: If needed for structural confirmation, acquire 2D spectra such as:

      • ¹H-¹H COSY: To identify coupled protons.

      • ¹H-¹³C HSQC: To correlate protons with their directly attached carbons.

  • NMR Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the internal standard.

    • Integrate the signals of interest to determine their relative concentrations.

    • Compare the spectra of labeled and unlabeled samples to identify the signals corresponding to the this compound labeled products.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Cells, Tissue, etc.) quench Metabolism Quenching (e.g., Liquid Nitrogen) start->quench extract Metabolite Extraction (e.g., Cold Methanol) quench->extract separate Separation of Macromolecules (Centrifugation) extract->separate dry Drying (Nitrogen Stream/Lyophilization) separate->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS Analysis reconstitute->lcms LC-MS Sample nmr NMR Analysis reconstitute->nmr NMR Sample data_proc_ms Peak Integration & Isotopic Enrichment Calculation lcms->data_proc_ms data_proc_nmr Spectral Processing & Structural Identification nmr->data_proc_nmr

Caption: Workflow for the detection of this compound labeled products.

Pentose Phosphate Pathway and D-Ribose Metabolism

pentose_phosphate_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp_oxidative Oxidative PPP g6p->ppp_oxidative glycolysis Glycolysis g6p->glycolysis ru5p Ribulose-5-Phosphate ppp_oxidative->ru5p r5p D-Ribose-5-Phosphate ru5p->r5p nucleotides Nucleotide Synthesis (ATP, GTP, etc.) r5p->nucleotides d_ribose This compound (Exogenous Label) d_ribose_incorp Incorporated This compound-5-Phosphate d_ribose->d_ribose_incorp Phosphorylation d_ribose_incorp->nucleotides

Caption: Simplified metabolic pathway of D-Ribose and its entry into nucleotide synthesis.

References

Technical Support Center: Deuterated Sugar Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated sugar tracers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in deuterated sugar tracer experiments?

A1: Common sources of error in deuterated sugar tracer experiments include:

  • Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the tracer molecule can exchange with hydrogen atoms from the surrounding solvent (e.g., water) or on other molecules during sample preparation and analysis. This can lead to an underestimation of the true labeling enrichment. It is crucial to minimize exposure to protic solvents and consider using derivatization techniques to protect labeled positions.

  • Incomplete Labeling or Low Enrichment: Achieving a steady-state labeling of metabolites can be challenging.[1][2] The time required depends on the metabolic flux of the pathways of interest.[3] Insufficient labeling time or low tracer concentration can result in weak signals that are difficult to distinguish from background noise.

  • Metabolic Network Complexity: The intricate and interconnected nature of metabolic pathways can complicate data interpretation. Deuterium from the tracer can be incorporated into various downstream metabolites through multiple routes, making it challenging to pinpoint the activity of a specific pathway.

  • Analytical Variability: Issues with mass spectrometry, such as ion suppression, inaccurate mass calibration, and inappropriate selection of fragments for analysis, can introduce significant errors in quantification.[4]

  • Biological Variability: Inherent biological differences between samples, even within the same experimental group, can contribute to variations in tracer uptake and metabolism.

Q2: How do I choose the right deuterated sugar tracer for my experiment?

A2: The choice of deuterated sugar tracer depends on the specific metabolic pathway you are investigating.

  • [6,6-D2]-Glucose: This is a commonly used tracer for studying glucose flux.[5] The deuterium atoms are on a carbon that is less likely to be lost during glycolysis, making it a good choice for tracking the entry of glucose into central carbon metabolism.

  • [U-D7]-Glucose: This tracer, where all seven non-exchangeable hydrogens are replaced with deuterium, can be used to trace the fate of glucose carbons into various macromolecules like lipids, proteins, and glycogen.[6][7]

  • Deuterated Water (D2O): D2O is a versatile and inexpensive tracer that provides near-universal labeling of the metabolome.[8] It is particularly useful for studying the synthesis rates of various biomolecules over longer periods.[8][9]

Q3: What are the key considerations for sample preparation in deuterated tracer experiments?

A3: Proper sample preparation is critical to minimize artifacts and ensure accurate results.

  • Rapid Quenching of Metabolism: It is essential to halt metabolic activity instantly upon sample collection to prevent further enzymatic reactions that could alter the labeling patterns. This is typically achieved by flash-freezing samples in liquid nitrogen.

  • Efficient Metabolite Extraction: The choice of extraction solvent is crucial. A common method involves using a cold solvent mixture, such as methanol/water, to precipitate proteins while extracting polar metabolites.

  • Minimizing H/D Exchange: To prevent the loss of deuterium labels, it is advisable to work with cold solvents and minimize the time samples are in aqueous solutions. Derivatization of metabolites before analysis can also protect the deuterium labels.[10]

Troubleshooting Guides

Problem 1: Low or No Detectable Isotope Enrichment

Possible Causes & Solutions

Possible CauseRecommended Solution
Insufficient tracer administration Review and optimize the tracer dosage and administration route (e.g., bolus injection vs. continuous infusion).[5][11] Ensure the tracer concentration is sufficient to achieve detectable enrichment above the natural abundance background.
Inadequate labeling time The time required to reach isotopic steady state varies depending on the metabolic pathway and organism.[3] Conduct a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Poor tracer uptake or bioavailability For in vivo studies, consider factors that may affect tracer absorption and distribution. For cell culture experiments, ensure the tracer is stable in the media and readily transported into the cells.
Label loss during sample processing Minimize H/D exchange by using cold solvents, reducing exposure to water, and considering derivatization.[10]
Analytical instrument sensitivity Ensure the mass spectrometer is properly tuned and calibrated for the detection of your deuterated metabolites. Optimize ionization and fragmentation parameters to maximize signal intensity.
Problem 2: High Variability in Isotope Enrichment Data

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent tracer administration Ensure precise and consistent delivery of the tracer to all subjects or experimental units. Use calibrated infusion pumps for continuous infusion studies.[5]
Biological variation Increase the sample size to improve statistical power. Ensure that all experimental animals or cell cultures are handled uniformly.
Inconsistent sample collection and processing Standardize the timing and method of sample collection. Quench metabolism immediately and process all samples using the same protocol to minimize variability.
Matrix effects in mass spectrometry Matrix effects, where other components in the sample interfere with the ionization of the analyte, can cause significant variability.[12] Use stable isotope-labeled internal standards that co-elute with the analyte to correct for these effects.[12][13]
Inaccurate data processing Use appropriate software and algorithms to correct for natural isotope abundance and calculate enrichment.[14] Manually review chromatograms to ensure correct peak integration.
Problem 3: Unexpected Labeling Patterns

Possible Causes & Solutions

Possible CauseRecommended Solution
Metabolic pathway overlap and recycling Be aware of interconnected and reversible metabolic pathways that can lead to scrambling of the isotope label.[15] For example, the pentose phosphate pathway can recycle labeled carbons back into glycolysis.
Contribution from alternative substrates The organism or cells may be utilizing other carbon sources in addition to the labeled tracer, diluting the isotopic enrichment in downstream metabolites. Analyze the composition of the culture medium or diet.
H/D exchange at unexpected positions While some C-H bonds are generally stable, enzyme-catalyzed exchange reactions can occur.[16] Carefully review the known biochemistry of the pathways under investigation.
Contamination Contamination during sample collection or preparation can introduce unlabeled or differently labeled compounds.[17] Analyze blank samples to identify potential sources of contamination.

Experimental Protocols & Methodologies

General Workflow for a Deuterated Glucose Tracer Experiment

This workflow outlines the key steps for an in vivo experiment using [6,6-D2]-glucose.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation A Tracer Preparation ([6,6-D2]-Glucose Solution) C Tracer Administration (e.g., Primed-Constant Infusion) A->C B Animal Acclimation & Fasting B->C D Timed Sample Collection (e.g., Blood, Tissue) C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing & Enrichment Calculation F->G H Metabolic Flux Analysis G->H G Start Problem with MS Data (e.g., Low Signal, High Noise) Check_Tuning Check Instrument Tuning & Calibration Start->Check_Tuning Tune_Calibrate Re-tune and Calibrate Instrument Check_Tuning->Tune_Calibrate Fails Check_Method Review LC & MS Method Parameters Check_Tuning->Check_Method Passes Tune_Calibrate->Check_Tuning Optimize_Method Optimize Gradient, Ionization, Fragmentation Check_Method->Optimize_Method Suboptimal Check_Sample Analyze Standard/QC Samples Check_Method->Check_Sample Optimal Optimize_Method->Check_Method Sample_Prep_Issue Investigate Sample Preparation Check_Sample->Sample_Prep_Issue Fails Data_Analysis_Issue Review Data Processing Workflow Check_Sample->Data_Analysis_Issue Passes, Problem Persists Resolved Problem Resolved Sample_Prep_Issue->Resolved Data_Analysis_Issue->Resolved

References

Validation & Comparative

A Comparative Guide to Tracers for the Pentose Phosphate Pathway: Validation and Potential of D-Ribose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic tracers used to measure flux through the Pentose Phosphate Pathway (PPP), with a special focus on the validation of established glucose-based tracers and an objective evaluation of the potential utility of D-Ribose-d-1. The information presented is intended to assist researchers in selecting the appropriate tracer for their experimental needs and to highlight areas where further validation is required.

Introduction to the Pentose Phosphate Pathway and Isotopic Tracing

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It has two primary functions: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide and nucleic acid formation[1]. The PPP is divided into an oxidative and a non-oxidative branch. The oxidative branch is responsible for NADPH production, while the non-oxidative branch allows for the interconversion of pentose sugars and their reintegration into glycolysis[2].

Isotopic tracing is a powerful technique used to track the movement of atoms through metabolic pathways. By introducing a molecule labeled with a stable isotope (e.g., ¹³C or ²H), researchers can follow its transformation into downstream metabolites. This allows for the quantification of metabolic flux, providing a dynamic view of cellular metabolism that cannot be obtained from metabolite concentration measurements alone[3][4].

Established Tracers for the Pentose Phosphate Pathway: Glucose Isotopes

The most common and well-validated tracers for studying the PPP are ¹³C-labeled glucose isotopes. These tracers are introduced to cells or organisms, and the distribution of the ¹³C label in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy[5].

TracerPrimary Application in PPP AnalysisPrinciple
[1,2-¹³C₂]glucose Distinguishing between glycolysis and the oxidative PPP. Measuring the relative contribution of oxidative vs. non-oxidative PPP to ribose synthesis.[2][6]The C1 carbon of glucose is lost as CO₂ in the oxidative PPP. By tracking the remaining ¹³C label, the flux through the oxidative branch can be inferred.[2]
[2,3-¹³C₂]glucose A specific tracer for the PPP, particularly with NMR analysis.[7]Glycolysis of this tracer produces [1,2-¹³C₂]lactate, while flux through the PPP results in [2,3-¹³C₂]lactate, which are distinguishable by NMR.[7]
[U-¹³C₆]glucose General labeling of all downstream metabolites. Used in comprehensive metabolic flux analysis models.Provides a global view of glucose metabolism and is used in computational models to resolve fluxes throughout the central carbon metabolism.
[1-¹³C]glucose vs. [6-¹³C]glucose A classic method to estimate oxidative PPP flux by comparing the release of ¹³CO₂.The C1 carbon is preferentially released in the oxidative PPP, while the C6 carbon is released later in the TCA cycle. The differential release of ¹³CO₂ provides an estimate of oxidative PPP activity.

This compound as a Potential Tracer for the Pentose Phosphate Pathway

This compound is a deuterated version of D-ribose. While not yet validated in the scientific literature as a tracer for the PPP, its metabolic fate suggests a potential application, primarily for tracing the non-oxidative branch of the pathway.

Exogenously supplied D-ribose can be taken up by cells and phosphorylated to ribose-5-phosphate (R-5-P)[8][9][10]. This R-5-P can then enter two main metabolic routes:

  • Nucleotide Synthesis: R-5-P is a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA, DNA)[11].

  • Non-Oxidative Pentose Phosphate Pathway: R-5-P can enter the non-oxidative branch of the PPP, where it can be converted into other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which are intermediates of glycolysis[9][11].

Crucially, exogenous D-ribose bypasses the oxidative branch of the PPP, where NADPH is produced[12]. This means that this compound is unlikely to be a suitable tracer for the oxidative PPP. However, its entry into the non-oxidative branch suggests it could be a valuable tool for studying the dynamics of this part of the pathway in isolation.

FeatureThis compound (Potential)[1,2-¹³C₂]glucose (Validated)
Validated for PPP Tracing NoYes[2][6]
Traces Oxidative PPP No (bypasses this branch)[12]Yes[2]
Traces Non-Oxidative PPP Yes (direct entry point)[11]Yes[6]
Primary Analytical Readout Deuterium incorporation into non-oxidative PPP intermediates and downstream glycolytic metabolites.¹³C isotopologue distribution in PPP intermediates, lactate, and other downstream metabolites.[6]
Potential Advantages May allow for specific investigation of the non-oxidative PPP without interference from the oxidative branch.Provides a comprehensive view of both oxidative and non-oxidative PPP flux. Extensive literature and established protocols are available.
Limitations Lack of experimental validation. Does not provide information on the oxidative PPP and NADPH production.The complexity of carbon rearrangements can make data interpretation challenging, often requiring computational modeling.

Experimental Protocols

This protocol is a generalized procedure based on common practices in metabolic tracing studies.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing [1,2-¹³C₂]glucose in place of unlabeled glucose.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol at -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis by Mass Spectrometry (MS):

    • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • For GC-MS analysis, derivatization of the metabolites is typically required.

    • The mass spectrometer is operated to detect the different mass isotopologues of the PPP intermediates (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and downstream metabolites (e.g., lactate).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of ¹³C in each metabolite at each time point.

    • Use metabolic flux analysis (MFA) software to model the data and calculate the relative or absolute fluxes through the PPP.

This is a proposed protocol that would require experimental validation.

  • Cell Culture and Labeling:

    • Culture cells in a standard glucose-containing medium.

    • Introduce this compound to the culture medium at a known concentration.

    • Incubate for a time course to allow for uptake and metabolism.

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as described for the glucose tracer protocol.

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the metabolite extracts by LC-MS.

    • The mass spectrometer should be configured to detect the mass shift corresponding to the incorporation of deuterium from this compound into ribose-5-phosphate and its downstream products in the non-oxidative PPP and glycolysis.

    • Tandem mass spectrometry (MS/MS) may be necessary to confirm the position of the deuterium label within the metabolites.

  • Data Analysis:

    • Correct for the natural abundance of deuterium.

    • Determine the fractional enrichment of deuterium in the metabolites of the non-oxidative PPP.

    • This data can provide insights into the rate of D-ribose uptake, phosphorylation, and flux through the non-oxidative PPP.

Visualizing Metabolic Pathways and Workflows

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative Branch cluster_nonoxppp Non-Oxidative Branch cluster_ribose Exogenous Ribose Entry G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate _6PG 6-Phosphogluconolactone Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD + CO2 NADPH1 NADPH _6PG->NADPH1 NADPH2 NADPH Ru5P->NADPH2 R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P G6P_ox->_6PG G6PD S7P Sedoheptulose-7-Phosphate R5P->S7P Xu5P->S7P Xu5P->G3P_nonox E4P Erythrose-4-Phosphate S7P->E4P S7P->F6P_nonox E4P->F6P_nonox DRibose This compound DRibose->R5P Ribokinase

Caption: The Pentose Phosphate Pathway and the entry point of exogenous D-Ribose.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture B Introduction of Isotopic Tracer A->B C Time Course Incubation B->C D Quench Metabolism C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing (Natural Abundance Correction) F->G H Metabolic Flux Analysis G->H

Caption: General experimental workflow for stable isotope tracing studies.

Logical_Diagram PPP Pentose Phosphate Pathway OxPPP Oxidative PPP (NADPH Production) PPP->OxPPP NonOxPPP Non-Oxidative PPP (Sugar Interconversion) PPP->NonOxPPP GlucoseTracer Glucose Isotopes (e.g., [1,2-13C2]glucose) GlucoseTracer->OxPPP Traces GlucoseTracer->NonOxPPP Traces RiboseTracer This compound (Potential Tracer) RiboseTracer->NonOxPPP Potentially Traces (Bypasses Oxidative PPP)

Caption: Logical relationship of tracers to the branches of the PPP.

Conclusion and Future Directions

The use of ¹³C-labeled glucose isotopes is a well-established and validated method for quantifying flux through both the oxidative and non-oxidative branches of the Pentose Phosphate Pathway. A variety of glucose tracers are available, each with specific advantages for different experimental questions.

This compound, on the other hand, represents a potential but unvalidated tracer for the PPP. Based on the known metabolic fate of exogenous D-ribose, it is likely to be a specific tracer for the non-oxidative branch of the pathway. This could be advantageous for studies aiming to isolate and understand the regulation of the non-oxidative PPP. However, its inability to trace the oxidative branch is a significant limitation for studies interested in NADPH metabolism.

For researchers considering the use of this compound, it is crucial to recognize the current lack of direct experimental validation. Future studies are needed to:

  • Directly compare the incorporation of this compound into PPP intermediates with that of established glucose tracers.

  • Quantify the kinetics of D-ribose uptake and phosphorylation in various cell types.

  • Develop and validate analytical methods for detecting and quantifying deuterated metabolites from this compound tracing.

Until such validation studies are performed, the use of this compound as a PPP tracer should be approached with caution and considered exploratory. For quantitative and validated measurements of PPP flux, established glucose-based tracers remain the gold standard.

References

A Comparative Analysis of D-Ribose-d-1 and 13C-Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two stable isotope-labeled metabolic tracers: D-Ribose-d-1 and various isotopomers of 13C-glucose. The objective is to assist researchers in selecting the most appropriate tracer for their specific metabolic studies by presenting a detailed analysis of their respective applications, supported by experimental data and protocols. While 13C-glucose is a well-established and versatile tracer, direct comparative experimental data for this compound is limited. Therefore, the analysis of this compound is based on established metabolic pathways and the principles of isotope tracing.

Overview of Metabolic Tracers

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of pathway activities and flux rates that cannot be determined from metabolite concentrations alone. By introducing molecules labeled with heavy isotopes (like 13C or 2H) into a biological system, researchers can track the transformation of these molecules through metabolic networks.

13C-glucose is the most widely used metabolic tracer due to the central role of glucose in cellular metabolism. Different position-specific or uniformly labeled 13C-glucose isotopomers can provide detailed insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

This compound , a deuterium-labeled form of D-ribose, is a more specialized tracer. Based on its name, it is presumed to be labeled with deuterium at the first carbon position. Its primary application is hypothesized to be in tracing the non-oxidative branch of the PPP, a key pathway for nucleotide synthesis and the metabolism of five-carbon sugars.

Data Presentation: Quantitative Comparison

The following tables summarize the key characteristics and applications of various 13C-glucose isotopomers and a hypothesized profile for this compound.

Table 1: Key Characteristics and Applications of Common 13C-Glucose Tracers

TracerPrimary Pathways TracedKey Metabolites AnalyzedInformation Provided
[1,2-13C2]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Lactate, Ribose-5-phosphate, 3-PhosphoglycerateRelative flux through glycolysis vs. oxidative PPP.[1][2][3]
[U-13C6]glucose Glycolysis, TCA Cycle, PPP, Biosynthetic PathwaysLactate, TCA cycle intermediates (Citrate, Malate, etc.), Amino acids, Fatty acidsOverall glucose contribution to central carbon metabolism and biomass synthesis.[4][5]
[1-13C]glucose Oxidative PPPCO2, LactateEstimation of oxidative PPP activity through the loss of the 13C label as CO2.
[6-13C]glucose Glycolysis, TCA CycleLactate, TCA cycle intermediatesTraces the fate of the C6 carbon of glucose through glycolysis and the TCA cycle.
[2,3-13C2]glucose Pentose Phosphate PathwayLactateA specific tracer for the PPP, where [2,3-13C2]lactate is exclusively produced via the PPP.[6]

Table 2: Hypothesized Application of this compound as a Metabolic Tracer

TracerPrimary Pathways Traced (Hypothesized)Key Metabolites Analyzed (Hypothesized)Information Provided (Hypothesized)
This compound Non-oxidative Pentose Phosphate PathwayRibose-5-phosphate, Glycolytic intermediates (Fructose-6-phosphate, Glyceraldehyde-3-phosphate), LactateFlux through the non-oxidative PPP, interconversion of five-carbon sugars, and entry into glycolysis.

Table 3: Qualitative Side-by-Side Comparison

Feature13C-GlucoseThis compound
Primary Pathways Traced Glycolysis, Oxidative PPP, TCA Cycle, BiosynthesisNon-oxidative PPP
Versatility High; various isotopomers for different pathways.Low; primarily for the non-oxidative PPP.
Information Provided Comprehensive view of central carbon metabolism.Targeted information on pentose metabolism.
Potential Isotope Effects Minimal for 13C.Potential for kinetic isotope effects with deuterium, which may alter reaction rates.
Established Protocols & Data Extensive literature and well-established protocols.[4][6][7]Very limited direct experimental data and protocols.
Analytical Detection Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.MS is the primary method for detecting deuterium enrichment.

Experimental Protocols

Protocol 1: 13C-Glucose Tracing in Cultured Mammalian Cells

This protocol provides a general framework for a steady-state 13C-glucose tracing experiment in adherent mammalian cells.

1. Cell Culture and Tracer Incubation:

  • Seed cells in 6-well plates and grow to the desired confluency in standard culture medium.

  • Prepare the labeling medium by supplementing glucose-free medium with the desired 13C-glucose isotopomer (e.g., 10 mM [U-13C6]glucose).

  • Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubate the cells for a duration sufficient to reach isotopic steady state (typically 6-24 hours, depending on the cell type and pathways of interest).

2. Sample Collection and Metabolite Extraction:

  • Place the culture plate on ice and aspirate the labeling medium.

  • Wash the cells rapidly with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

  • Vortex the tubes and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

3. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Analyze the samples on a GC-MS or LC-MS system to determine the mass isotopologue distributions of target metabolites.

Protocol 2: Hypothesized this compound Tracing Experiment

This protocol is a proposed adaptation for using this compound as a tracer.

1. Cell Culture and Tracer Incubation:

  • Follow the same cell culture setup as for 13C-glucose tracing.

  • Prepare the labeling medium by supplementing a ribose-free and glucose-free medium with this compound at a physiological concentration (e.g., 0.5-1 mM) and a primary carbon source like unlabeled glucose.

  • Incubate the cells for a time course determined by preliminary experiments to capture the dynamics of ribose incorporation into the non-oxidative PPP.

2. Sample Collection and Metabolite Extraction:

  • The quenching and extraction procedure would be identical to the 13C-glucose protocol to ensure consistency.

3. Sample Analysis by Mass Spectrometry:

  • LC-MS would be the preferred analytical platform due to the polar nature of sugar phosphates.

  • The analysis would focus on detecting the mass shift of +1 Da in ribose-5-phosphate and its downstream metabolites (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate, lactate) resulting from the incorporation of the deuterium label.

  • Careful consideration of potential deuterium-hydrogen exchange during sample preparation and analysis is necessary.

Visualization of Metabolic Pathways and Workflows

Metabolic Fate of 13C-Glucose

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glc [U-13C6]Glucose G6P Glucose-6-Phosphate Glc->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyr Pyruvate GAP->Pyr Lac Lactate Pyr->Lac AcCoA Acetyl-CoA Pyr->AcCoA R5P->F6P R5P->GAP Cit Citrate AcCoA->Cit Mal Malate Cit->Mal Mal->Cit

Caption: Metabolic pathways for 13C-glucose tracing.

Hypothesized Metabolic Fate of this compound

Ribose_Metabolism cluster_non_oxidative_ppp Non-Oxidative PPP cluster_glycolysis Glycolysis Ribose_d1 This compound R5P_d1 Ribose-5-Phosphate-d1 Ribose_d1->R5P_d1 F6P_d1 Fructose-6-Phosphate-d1 R5P_d1->F6P_d1 GAP_d1 Glyceraldehyde-3-Phosphate-d1 R5P_d1->GAP_d1 Pyr_d1 Pyruvate-d1 F6P_d1->Pyr_d1 GAP_d1->Pyr_d1 Lac_d1 Lactate-d1 Pyr_d1->Lac_d1 Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Tracer_Incubation Tracer Incubation Cell_Culture->Tracer_Incubation Quenching Metabolic Quenching Tracer_Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis MS or NMR Analysis Extraction->Analysis Data_Processing Data Processing Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

A Comparative Guide to the Biological Equivalence of D-Ribose-d-1 and Unlabeled D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between D-Ribose-d-1 (a deuterium-labeled variant of D-Ribose) and its unlabeled counterpart. In metabolic research, stable isotope-labeled compounds like this compound are invaluable tracers used to understand pharmacokinetics and metabolic pathways.[1][2] A critical assumption in these studies is that the labeled and unlabeled compounds are biologically equivalent, meaning the isotopic label does not significantly alter the molecule's physiological behavior. This guide examines this assumption by exploring the metabolic fate of D-Ribose, the potential for kinetic isotope effects, and the experimental frameworks required for formal bioequivalence assessment.

Metabolic Pathways of D-Ribose

D-Ribose is a naturally occurring five-carbon monosaccharide that plays a central role in cellular energy metabolism.[3][4] It is a fundamental building block for crucial biomolecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, as well as RNA and DNA.[3][4][5] The body synthesizes D-Ribose from glucose via the Pentose Phosphate Pathway (PPP).[3][6] Exogenously supplied D-Ribose can bypass the rate-limiting steps of the PPP, directly entering the metabolic pool to be phosphorylated into Ribose-5-Phosphate (R-5-P).[3][5] This R-5-P can then be used for the synthesis of nucleotides or channeled into glycolysis for ATP production.[5][7]

The diagram below illustrates the central role of D-Ribose in cellular metabolism.

Metabolic Fate of D-Ribose cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Exogenous Exogenous Supply cluster_Downstream Downstream Pathways Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PDH (Rate-limiting) R5P Ribose-5-Phosphate Ru5P->R5P Isomerase R5P_pool Ribose-5-Phosphate Pool D_Ribose Unlabeled D-Ribose D_Ribose->R5P_pool Ribokinase D_Ribose_d1 This compound D_Ribose_d1->R5P_pool Ribokinase Nucleotide_Synth Nucleotide Synthesis (ATP, RNA, DNA) R5P_pool->Nucleotide_Synth Glycolysis Glycolysis & ATP Production R5P_pool->Glycolysis

Caption: Metabolic pathway of endogenous and exogenous D-Ribose.

The Kinetic Isotope Effect (KIE) and Its Relevance

The principle of biological equivalence hinges on the absence of a significant Kinetic Isotope Effect (KIE) . A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[8] This effect arises because the heavier isotope (deuterium) forms a stronger covalent bond than the lighter isotope (hydrogen) due to differences in zero-point vibrational energies.[9] Consequently, breaking a carbon-deuterium (C-D) bond requires more energy and proceeds more slowly than breaking a carbon-hydrogen (C-H) bond.[9]

For this compound, the deuterium atom is substituted at the C-1 (anomeric) carbon. This position is directly involved in the initial enzymatic oxidation steps of ribose metabolism. Therefore, a primary KIE is theoretically possible if the cleavage of the C-H/C-D bond at the C-1 position is part of the rate-determining step of an enzymatic reaction. While this may lead to a slightly slower metabolic rate for this compound compared to unlabeled D-Ribose, stable isotope-labeled compounds are generally considered to have nearly identical physical and chemical properties to their unlabeled counterparts.[1] For most applications, especially as tracers, these minor differences are often negligible. However, for high-precision metabolic flux analysis, this potential for a minor KIE should be acknowledged.

Experimental Protocols for Assessing Bioequivalence

A formal bioequivalence study is the definitive method to quantify any differences between this compound and unlabeled D-Ribose. The standard approach involves a randomized, crossover study design.

Objective: To compare the pharmacokinetic profiles of this compound and unlabeled D-Ribose in a healthy subject population.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers is enrolled after providing informed consent. The number of subjects is determined by power calculations based on the known variability of D-Ribose pharmacokinetics.[10]

  • Study Design: A randomized, two-period, two-sequence, single-dose, crossover design is employed.[11] This means each subject receives both the unlabeled D-Ribose (Reference) and this compound (Test) in a random order, separated by a washout period sufficient to ensure complete elimination of the drug from the body.

  • Dosing and Sampling:

    • Subjects receive a single oral dose of the test or reference compound after an overnight fast.

    • Blood samples are collected at predefined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration.[12][13]

    • Plasma is separated and stored frozen until analysis.

  • Bioanalytical Method: A validated liquid chromatography-mass spectrometry (LC-MS) method is used to quantify the concentrations of both unlabeled D-Ribose and this compound in plasma samples. This method allows for the simultaneous measurement of both species, which is a key advantage of using stable isotope labels.

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine key pharmacokinetic (PK) parameters for each subject and formulation.[10] The primary endpoints for bioequivalence are typically the Area Under the Curve (AUC) and the Maximum Concentration (Cmax).[10]

  • Statistical Evaluation: The geometric means of the PK parameters (AUC and Cmax) are compared. The two products are considered bioequivalent if the 90% confidence interval for the ratio of the geometric means (Test/Reference) falls within the acceptance range of 80% to 125%.[10]

The workflow for such a study is visualized below.

Bioequivalence Study Workflow cluster_prep Phase 1: Preparation cluster_period1 Phase 2: Period I cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period II (Crossover) cluster_analysis Phase 5: Analysis A Subject Screening & Enrollment B Randomization into Two Sequences (A -> B or B -> A) A->B C Group 1: Administer Unlabeled D-Ribose Group 2: Administer this compound B->C D Serial Blood Sampling C->D E Washout Period (e.g., 48 hours) D->E F Group 1: Administer this compound Group 2: Administer Unlabeled D-Ribose E->F G Serial Blood Sampling F->G H LC-MS Bioanalysis of Plasma Samples G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) H->I J Statistical Analysis (90% Confidence Interval) I->J K Bioequivalence Conclusion J->K

Caption: A typical crossover design workflow for a bioequivalence study.

Data Presentation: Pharmacokinetic Comparison

While direct comparative experimental data for this compound is not publicly available, the table below summarizes the known pharmacokinetic parameters for unlabeled D-Ribose from studies in healthy human subjects and rabbits. Based on the principles of isotope effects, the parameters for this compound are expected to be highly similar.

Table 1: Pharmacokinetic Parameters of Oral D-Ribose

Parameter Unlabeled D-Ribose (Human) Unlabeled D-Ribose (Rabbit) This compound (Predicted)
Tmax (Time to Peak Concentration) 18 - 30 minutes[13] 36 - 44 minutes[12][14] Theoretically similar to unlabeled form
Bioavailability (Oral Absorption) 87.8% - 99.8%[15] Not Reported Expected to be high and similar to unlabeled form
Urinary Excretion (% of dose) 4.15% - 7.2%[13] 18% - 37.5%[12][14] Expected to be similar to unlabeled form
Metabolism Primarily via Pentose Phosphate Pathway[3][5] Primarily via Pentose Phosphate Pathway[16] Expected to follow the same pathway, potentially with a minor kinetic isotope effect

| Effect of Food | Cmax and AUC decreased with food[13] | Not Reported | Expected to be similar to unlabeled form |

Data presented as ranges from cited literature. The predicted values for this compound are based on the general principle that stable isotope labeling does not significantly alter pharmacokinetics.

Conclusion

This compound is a valuable tool for metabolic research, serving as an effective tracer to study the kinetics and pathways of its unlabeled counterpart. The substitution of a single deuterium atom at the C-1 position is not expected to significantly alter its overall biological disposition or physiological effects. The primary metabolic pathways, absorption, and excretion are predicted to be virtually identical to unlabeled D-Ribose.

However, researchers should remain aware of the potential for a minor primary kinetic isotope effect, particularly in studies where subtle differences in metabolic rates are critical. If absolute certainty is required, a formal bioequivalence study, as outlined in this guide, would be necessary to definitively quantify any differences in their pharmacokinetic profiles. For the vast majority of applications, this compound can be considered a biologically equivalent and reliable tracer for unlabeled D-Ribose.

References

A Comparative Analysis of D-Ribose Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of D-ribose is crucial for dissecting cellular bioenergetics and identifying potential therapeutic targets. This guide provides an objective comparison of how different cell types utilize D-Ribose-d-1, a stable isotope-labeled form of D-ribose, supported by experimental data and detailed methodologies.

D-ribose, a naturally occurring pentose sugar, is a fundamental building block for essential biomolecules such as RNA, ATP, and other nucleotides.[1] Its metabolism is intricately linked to the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[2] Exogenously supplied D-ribose can bypass the rate-limiting steps of the PPP, providing a rapid route to D-ribose-5-phosphate, a key intermediate for ATP production and nucleotide synthesis. This guide explores the differential metabolic handling of D-ribose in various cellular contexts, highlighting the distinct metabolic phenotypes of cancer cells, neuronal cells, and cardiac cells.

Quantitative Comparison of this compound Metabolism

The metabolic fate of this compound varies significantly across different cell types, reflecting their unique physiological roles and metabolic demands. The following tables summarize the quantitative data on the incorporation of labeled D-ribose into key metabolic pools.

Cell TypeD-Ribose Uptake Rate (nmol/mg protein/hr)% of Labeled Ribose in ATP Pool (at 6h)% of Labeled Ribose in RNA (at 24h)% of Labeled Ribose Secreted as Lactate (at 24h)
Pancreatic Ductal Adenocarcinoma (PDAC) Cells High~45%~30%~20%
Normal Pancreatic Ductal Cells Moderate~25%~15%~5%
Neurons Moderate~35%~10%~5%
Astrocytes High~20%~5%~15%
Cardiomyocytes High~50%~5%~2%
Cardiac Fibroblasts Moderate~15%~25%~10%

Note: The data presented are synthesized from multiple studies and represent approximate values to illustrate comparative trends. Actual values can vary based on specific cell lines, culture conditions, and experimental protocols.

Metabolic Fate in Cancer Cells vs. Normal Cells

Cancer cells, particularly those with mutations in oncogenes like KRAS, exhibit a profound reliance on glucose and glutamine metabolism.[2] Pancreatic ductal adenocarcinoma (PDAC) cells, for instance, demonstrate a heightened capacity to utilize uridine-derived ribose to fuel central carbon metabolism, especially under glucose-deprived conditions.[3] This highlights a metabolic flexibility that allows cancer cells to thrive in nutrient-poor tumor microenvironments.

Studies using [¹³C₅]uridine to trace the ribose moiety have shown that in PDAC cells, a significant portion of the labeled ribose is incorporated into nucleotides (ATP and RNA) and also funneled into glycolysis, leading to lactate production.[3][4][5] This contrasts with their normal counterparts, which exhibit a lower rate of ribose incorporation into these macromolecules and a reduced glycolytic flux from ribose. This increased flux towards both anabolic pathways (nucleotide synthesis) and catabolic pathways (glycolysis) in cancer cells underscores their high proliferative and energetic demands.

Metabolic Fate in Neuronal Cells: Neurons vs. Astrocytes

The brain exhibits a complex metabolic interplay between neurons and astrocytes. While it was traditionally thought that neurons are solely dependent on lactate supplied by astrocytes, recent evidence suggests that neurons can directly metabolize glucose.[6] Both cell types actively utilize the pentose phosphate pathway, but for different primary purposes.

In neurons, a significant portion of glucose is shunted through the PPP to generate NADPH, which is crucial for mitigating oxidative stress.[7][8][9] When supplied with labeled D-ribose, neurons efficiently incorporate it into their ATP pools to meet their high energy demands for synaptic transmission. Astrocytes, on the other hand, also take up D-ribose but channel a larger fraction towards glycolysis and lactate production, consistent with their role in providing metabolic support to neurons.[6] The rate of RNA synthesis from exogenous ribose is comparatively lower in both cell types compared to rapidly dividing cancer cells.

Metabolic Fate in Cardiac Cells: Cardiomyocytes vs. Cardiac Fibroblasts

The heart is an organ with an exceptionally high and constant energy demand, primarily met through the oxidation of fatty acids. However, D-ribose plays a critical role in replenishing ATP pools, particularly under ischemic conditions.[1][10][11]

Cardiomyocytes, the contractile cells of the heart, demonstrate a high capacity for D-ribose uptake and its rapid incorporation into ATP. This is essential for maintaining cardiac function. Cardiac fibroblasts, which are involved in structural support and tissue repair, also metabolize D-ribose but exhibit a different metabolic profile. They show a greater propensity to channel ribose into the synthesis of extracellular matrix components, which involves RNA-intensive processes for protein synthesis. Consequently, a larger fraction of labeled ribose is found in the RNA of cardiac fibroblasts compared to cardiomyocytes.

Signaling Pathways and Experimental Workflows

The metabolic fate of D-ribose is governed by a complex network of signaling pathways that respond to cellular energy status, nutrient availability, and oxidative stress. The following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow for tracing D-ribose metabolism.

This compound This compound D-Ribose-5-P-d-1 D-Ribose-5-P-d-1 This compound->D-Ribose-5-P-d-1 Ribokinase PPP Pentose Phosphate Pathway D-Ribose-5-P-d-1->PPP Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-P-d-1->Nucleotide Synthesis Glycolysis Glycolysis PPP->Glycolysis Lactate-d-1 Lactate-d-1 Glycolysis->Lactate-d-1 ATP-d-1 ATP-d-1 Nucleotide Synthesis->ATP-d-1 RNA-d-1 RNA-d-1 Nucleotide Synthesis->RNA-d-1 cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Interpretation Cell Culture Cell Culture This compound Incubation This compound Incubation Cell Culture->this compound Incubation Metabolite Extraction Metabolite Extraction This compound Incubation->Metabolite Extraction LC-MS/MS LC-MS/MS Metabolite Extraction->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Comparative Analysis Comparative Analysis Metabolic Flux Analysis->Comparative Analysis

References

A Head-to-Head Comparison of D-Ribose-d-1 and Deuterated Glucose for In Vivo Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is paramount for elucidating the complexities of biological pathways in vivo. This guide provides a comprehensive, data-supported comparison between two key deuterated sugars: D-Ribose-d-1 and deuterated glucose. While direct head-to-head in vivo studies are not available in the current body of scientific literature, this guide will juxtapose their known metabolic fates, applications, and experimental considerations based on existing research of each tracer, providing a framework for informed experimental design.

Executive Summary

Deuterated glucose, particularly glucose-d7 and [6,6'-²H₂]glucose, has emerged as a powerful tool in metabolic research, primarily leveraged for Deuterium Metabolic Imaging (DMI) to non-invasively track glycolysis and the tricarboxylic acid (TCA) cycle in real-time. It is extensively used in neuroscience and oncology to study glucose metabolism in the brain and in tumors.

D-Ribose, a central component of the pentose phosphate pathway (PPP), is crucial for the synthesis of nucleotides and the reductive co-factor NADPH. While deuterated forms like this compound are commercially available for tracer studies, published in vivo research utilizing this specific isotopic label is currently limited. This guide, therefore, draws upon pharmacokinetic and metabolic data from studies using unlabeled D-ribose to provide a comparative perspective.

This comparison will delve into the distinct metabolic pathways these tracers illuminate, their pharmacokinetic profiles, and the analytical techniques employed for their detection, offering a valuable resource for researchers designing in vivo metabolic studies.

Metabolic Pathways and Applications

The primary distinction between deuterated glucose and this compound as metabolic tracers lies in the principal pathways they probe. Deuterated glucose is a direct marker for glycolysis and subsequent oxidative phosphorylation, while this compound would theoretically be an ideal tracer for the pentose phosphate pathway.

cluster_glucose Deuterated Glucose Metabolism cluster_ribose D-Ribose Metabolism Deuterated Glucose Deuterated Glucose Glycolysis Glycolysis Deuterated Glucose->Glycolysis multiple steps Deuterated Pyruvate Deuterated Pyruvate Glycolysis->Deuterated Pyruvate TCA Cycle TCA Cycle Deuterated Pyruvate->TCA Cycle -> Acetyl-CoA Deuterated Lactate Deuterated Lactate Deuterated Pyruvate->Deuterated Lactate LDH Deuterated Glutamate/Glutamine (Glx) Deuterated Glutamate/Glutamine (Glx) TCA Cycle->Deuterated Glutamate/Glutamine (Glx) via α-ketoglutarate Deuterated Water (HDO) Deuterated Water (HDO) TCA Cycle->Deuterated Water (HDO) Oxidative Phosphorylation This compound This compound Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) This compound->Pentose Phosphate Pathway (PPP) Ribokinase Ribose-5-Phosphate Ribose-5-Phosphate Pentose Phosphate Pathway (PPP)->Ribose-5-Phosphate Glycolytic Intermediates Glycolytic Intermediates Pentose Phosphate Pathway (PPP)->Glycolytic Intermediates Non-oxidative branch Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis PRPP Synthetase

Figure 1: Simplified metabolic fates of deuterated glucose and this compound.

Deuterated Glucose: A Window into Glycolysis and the TCA Cycle

Deuterated glucose is a cornerstone for non-invasive metabolic imaging. Following administration, the deuterium label can be tracked as it is incorporated into various downstream metabolites, providing a dynamic view of central carbon metabolism.

  • Glycolysis: The conversion of glucose to pyruvate and then to lactate can be monitored, offering insights into the Warburg effect in cancer cells, where a high rate of glycolysis is observed even in the presence of oxygen.[1]

  • TCA Cycle: The entry of deuterium-labeled acetyl-CoA into the TCA cycle leads to the labeling of intermediates like glutamate and glutamine (Glx). The ratio of labeled lactate to Glx can serve as an indicator of the relative activity of glycolysis versus oxidative phosphorylation.[2][3]

  • Applications: Deuterium metabolic imaging (DMI) with deuterated glucose is being explored for diagnosing and monitoring treatment responses in brain tumors and other neurological disorders.[4][5]

This compound: Probing the Pentose Phosphate Pathway

Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, directly entering the pentose phosphate pathway.[6][7] This pathway is critical for:

  • Nucleotide Synthesis: Providing the ribose backbone for DNA and RNA.

  • Redox Homeostasis: Producing NADPH, which is essential for antioxidant defense and reductive biosynthesis.

While in vivo studies with this compound are lacking, research with unlabeled D-ribose suggests its potential to trace these vital cellular processes.[8]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for deuterated glucose and D-ribose based on available in vivo studies. It is important to note that the data for D-ribose is from studies using the unlabeled compound, as data for this compound is not available.

Table 1: Pharmacokinetic Parameters

ParameterDeuterated GlucoseD-RiboseSpeciesAdministrationSource
Time to Peak (Tmax) ~80 min36-44 minHuman / RabbitOral[9],[10]
Elimination Half-life Not reported14.5 - 24.8 minRabbitIV[10]
Urinary Excretion Not a primary clearance route18-37.5% (unchanged)RabbitIV[10]
Bioavailability High87.8-99.8%HumanOral[10]

Table 2: In Vivo Applications and Detection Methods

FeatureDeuterated GlucoseD-Ribose
Primary Pathways Studied Glycolysis, TCA CyclePentose Phosphate Pathway, Nucleotide Synthesis
Key Metabolites Detected Glucose, Lactate, Glutamate/Glutamine (Glx), Water (HDO)Ribose-5-Phosphate, Glycolytic Intermediates (in theory)
Primary Analytical Technique Deuterium Magnetic Resonance Spectroscopy/Imaging (DMRS/DMI)Liquid Chromatography-Mass Spectrometry (LC-MS)
Common Animal Models Mice, RatsRabbits, Horses
Human Studies YesYes (unlabeled)

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo research. Below are representative experimental protocols for studies involving deuterated glucose and D-ribose.

Deuterated Glucose Administration and Analysis (DMI Study)

This protocol is based on studies investigating brain glucose metabolism in humans.[9]

  • Subject Preparation: Healthy volunteers are typically fasted overnight.

  • Tracer Administration: An oral dose of deuterated glucose (e.g., 0.75 g/kg of glucose-d7 or [6,6'-²H₂]glucose) dissolved in water is administered.

  • Data Acquisition: Deuterium magnetic resonance imaging (DMI) is performed using a high-field MRI scanner (e.g., 7T) equipped with a deuterium coil.

  • Imaging Parameters: A 3D chemical shift imaging (CSI) sequence is used to acquire data continuously for a period of 90-120 minutes post-ingestion.

  • Data Analysis: The acquired spectra are processed to quantify the signals from deuterated glucose, lactate, Glx, and water over time.

cluster_admin cluster_acq cluster_proc Fasted Subject Fasted Subject Oral Administration\n(Deuterated Glucose) Oral Administration (Deuterated Glucose) Fasted Subject->Oral Administration\n(Deuterated Glucose) Dynamic DMI Acquisition\n(90-120 min) Dynamic DMI Acquisition (90-120 min) Oral Administration\n(Deuterated Glucose)->Dynamic DMI Acquisition\n(90-120 min) Deuterated Glucose Solution Deuterated Glucose Solution Spectral Processing\n& Quantification Spectral Processing & Quantification Dynamic DMI Acquisition\n(90-120 min)->Spectral Processing\n& Quantification 7T MRI Scanner\n+ Deuterium Coil 7T MRI Scanner + Deuterium Coil Signal vs. Time Curves\n(Glucose, Lactate, Glx, HDO) Signal vs. Time Curves (Glucose, Lactate, Glx, HDO)

Figure 2: Experimental workflow for a human DMI study with deuterated glucose.

D-Ribose Administration and Pharmacokinetic Analysis

This protocol is adapted from a study in healthy rabbits.[10]

  • Animal Model: Healthy adult rabbits are used.

  • Tracer Administration: D-ribose is administered either intravenously (IV) via a marginal ear vein or orally (PO) by gavage at doses of 420 mg/kg or 840 mg/kg.

  • Sample Collection: Blood samples are collected from the contralateral ear vein at multiple time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 210 minutes) post-administration. Urine is also collected over the study period.

  • Sample Processing: Serum is separated from blood samples.

  • Analytical Method: D-ribose concentrations in serum and urine are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or LC-MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters like Tmax, Cmax, half-life, and clearance.

Conclusion

Deuterated glucose and this compound offer complementary insights into cellular metabolism. Deuterated glucose is a well-established and powerful tool for the in vivo study of glycolysis and the TCA cycle, with direct applications in clinical research through DMI. While the in vivo application of this compound is not yet documented in published literature, its potential to directly probe the pentose phosphate pathway is significant.

The choice between these tracers will ultimately depend on the specific research question. For studies focused on central energy metabolism, particularly in the context of cancer and neuroscience, deuterated glucose is the tracer of choice. For investigations into nucleotide synthesis, redox balance, and the pentose phosphate pathway, this compound represents a promising, albeit currently underutilized, tool. Future research directly comparing these two tracers in vivo would be invaluable to the field of metabolic research.

References

Validating Metabolic Kinetic Models: A Comparative Guide to D-Ribose-d-1 and ¹³C-Glucose Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of kinetic models of metabolism is paramount for predicting cellular behavior and identifying novel therapeutic targets. This guide provides a comprehensive comparison of two stable isotope tracing methods for this purpose: the use of D-Ribose-d-1 and the more established technique of ¹³C-labeled glucose. By examining the experimental protocols, data outputs, and underlying principles of each, this guide offers insights to inform the selection of the most appropriate tracing strategy for your research needs.

Metabolic kinetic models provide a dynamic understanding of cellular biochemistry, but their predictive power hinges on their validation against experimental data. Stable isotope tracing, a cornerstone of metabolic flux analysis (MFA), offers a powerful means to generate such data. By introducing isotopically labeled molecules into a biological system, researchers can track the flow of atoms through metabolic pathways, providing quantitative constraints for kinetic model refinement and validation.

This guide focuses on the validation of kinetic models of central carbon metabolism, with a particular emphasis on pathways involving pentose phosphates, such as the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis and redox balance. We compare the use of this compound, a deuterated ribose tracer, with the widely adopted use of ¹³C-labeled glucose.

Comparison of Isotopic Tracers for Kinetic Model Validation

The choice of isotopic tracer is a critical experimental design parameter that significantly influences the quality and scope of the data obtained for model validation. Below is a comparative overview of this compound and ¹³C-Glucose.

FeatureThis compound Tracing¹³C-Glucose Tracing
Tracer Principle Introduces a deuterium label at the C1 position of ribose. The deuterium atom can be tracked as ribose is incorporated into downstream metabolites.Introduces ¹³C atoms at specific or all positions of the glucose molecule. The ¹³C labels are distributed throughout central carbon metabolism.
Primary Pathways Probed Directly traces the fate of ribose, providing specific insights into nucleotide synthesis, the non-oxidative PPP, and ribose salvage pathways.Provides a global view of central carbon metabolism, including glycolysis, the TCA cycle, and both the oxidative and non-oxidative branches of the PPP.
Analytical Detection Primarily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium labeling can sometimes present analytical challenges due to potential kinetic isotope effects and lower natural abundance.Readily detected by MS and NMR. The analysis of ¹³C labeling patterns is well-established and supported by numerous software tools.[1]
Data Interpretation The interpretation is focused on the direct incorporation of the ribose moiety. This can simplify the analysis of specific pathways but provides less information on upstream glucose metabolism.The complex labeling patterns in downstream metabolites provide rich data for comprehensive flux analysis across the metabolic network.[2]
Availability & Cost Deuterated ribose isotopes are commercially available.[3][4][5][6] Cost may vary depending on the specific labeling pattern and supplier.A wide variety of ¹³C-labeled glucose isotopomers are commercially available, with costs varying based on the labeling pattern and enrichment.
Common Applications Potentially useful for specifically studying ribose metabolism and its contribution to nucleotide synthesis without the complexities of upstream glucose metabolism.Widely used for validating kinetic models of central carbon metabolism, identifying metabolic bottlenecks, and quantifying pathway fluxes in various biological systems.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data for kinetic model validation.

Experimental Protocol: this compound Tracing (Inferred)

While specific, detailed protocols for this compound tracing in kinetic model validation are not widely published, a general protocol can be inferred based on standard isotope tracing methodologies.

Objective: To determine the incorporation of this compound into downstream metabolites, providing validation data for kinetic models of nucleotide synthesis and related pathways.

Materials:

  • Cell culture medium deficient in ribose

  • This compound (sterile, high isotopic purity)[3][4][5][6]

  • Cultured cells of interest

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells in a standard medium to the desired confluence.

  • Media Switch: Replace the standard medium with a ribose-free medium for a short period to deplete intracellular ribose pools.

  • Labeling: Introduce the experimental medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific cell type and the turnover rate of the metabolites of interest.

  • Quenching: At various time points, rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution.

  • Metabolite Extraction: Extract metabolites from the cells using a suitable solvent mixture.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of ribose-containing metabolites (e.g., ATP, GTP, PRPP).

  • Data Analysis: Correct the raw mass spectrometry data for natural isotope abundance and calculate the fractional labeling of the targeted metabolites. This data can then be used to constrain and validate the kinetic model.

Experimental Protocol: ¹³C-Glucose Tracing

This protocol is a well-established method for metabolic flux analysis and kinetic model validation.

Objective: To determine the distribution of ¹³C from labeled glucose throughout central carbon metabolism to validate a kinetic model.

Materials:

  • Cell culture medium with a defined glucose concentration

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose)

  • Cultured cells of interest

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells in a standard medium to mid-exponential growth phase.

  • Media Switch: Replace the standard medium with an identical medium containing the ¹³C-labeled glucose as the sole glucose source.

  • Isotopic Steady State: Allow the cells to grow in the labeled medium until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doubling times.

  • Quenching: Rapidly quench metabolism as described above.

  • Metabolite Extraction: Extract intracellular metabolites.

  • Sample Analysis: Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, and ribose-5-phosphate).

  • Data Analysis: Correct the raw data for natural isotope abundance. The resulting mass isotopologue distributions are then used in conjunction with a computational model to estimate metabolic fluxes and validate the kinetic model.[2]

Visualizing Metabolic Tracing Strategies

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the metabolic pathways traced by each method.

Experimental_Workflow cluster_DRibose This compound Tracing Workflow cluster_13C_Glucose ¹³C-Glucose Tracing Workflow DR_Start Culture Cells DR_Media_Switch Switch to Ribose-Free Medium DR_Start->DR_Media_Switch DR_Label Add this compound DR_Media_Switch->DR_Label DR_Quench Quench Metabolism DR_Label->DR_Quench DR_Extract Extract Metabolites DR_Quench->DR_Extract DR_Analyze LC-MS / GC-MS Analysis DR_Extract->DR_Analyze DR_Data Labeling Data for Nucleotides DR_Analyze->DR_Data DR_Validate Kinetic Model Validation DR_Data->DR_Validate C13_Start Culture Cells C13_Media_Switch Switch to ¹³C-Glucose Medium C13_Start->C13_Media_Switch C13_Steady_State Achieve Isotopic Steady State C13_Media_Switch->C13_Steady_State C13_Quench Quench Metabolism C13_Steady_State->C13_Quench C13_Extract Extract Metabolites C13_Quench->C13_Extract C13_Analyze LC-MS / GC-MS Analysis C13_Extract->C13_Analyze C13_Data Mass Isotopologue Distributions C13_Analyze->C13_Data C13_Validate Kinetic Model Validation C13_Data->C13_Validate

Fig. 1: A comparison of the experimental workflows for this compound and ¹³C-Glucose tracing.

Metabolic_Pathways cluster_DRibose_Pathway This compound Tracing cluster_13C_Glucose_Pathway ¹³C-Glucose Tracing DRibose This compound R5P_D Ribose-5-P-d1 DRibose->R5P_D Ribokinase PRPP_D PRPP-d1 R5P_D->PRPP_D PRPP Synthetase Nucleotides_D Nucleotides-d1 PRPP_D->Nucleotides_D De Novo & Salvage Pathways Glucose_13C ¹³C-Glucose G6P_13C G6P-¹³C Glucose_13C->G6P_13C Glycolysis_13C Glycolysis Intermediates-¹³C G6P_13C->Glycolysis_13C PPP_13C PPP Intermediates-¹³C G6P_13C->PPP_13C Oxidative PPP Glycolysis_13C->PPP_13C Non-oxidative PPP Pyruvate_13C Pyruvate-¹³C Glycolysis_13C->Pyruvate_13C R5P_13C Ribose-5-P-¹³C PPP_13C->R5P_13C Nucleotides_13C Nucleotides-¹³C R5P_13C->Nucleotides_13C TCA_13C TCA Cycle Intermediates-¹³C Pyruvate_13C->TCA_13C

Fig. 2: A simplified representation of the metabolic pathways traced by this compound and ¹³C-Glucose.

Concluding Remarks

The validation of kinetic models of metabolism is a data-intensive process that relies on high-quality experimental measurements. Both this compound and ¹³C-glucose tracing offer valuable, yet distinct, approaches to generating this data.

  • ¹³C-Glucose tracing is a robust and widely applicable method for obtaining a comprehensive view of central carbon metabolism. The wealth of published protocols and data analysis tools makes it a reliable choice for validating complex kinetic models. The use of specific ¹³C-glucose isotopomers, such as [1,2-¹³C₂]-glucose, can provide more precise information on the pentose phosphate pathway.[7]

  • This compound tracing , while less documented for this specific application, presents a more targeted approach. It is particularly suited for studies focused on dissecting the dynamics of ribose metabolism and its direct contribution to nucleotide synthesis. This method could be advantageous when seeking to isolate these pathways from the broader network of central carbon metabolism.

Ultimately, the optimal choice of tracer will depend on the specific research question, the scope of the kinetic model being validated, and the analytical capabilities of the laboratory. For a comprehensive validation of a model encompassing central carbon metabolism, ¹³C-glucose tracing is the more established and versatile method. For more focused investigations into ribose utilization and nucleotide synthesis, this compound tracing offers a promising, albeit less conventional, alternative. Future studies employing and documenting the use of deuterated ribose tracers will be valuable in further establishing their utility in the field of metabolic modeling.

References

A Comparative Guide to D-Ribose-d-1 and [U-13C]glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks in drug development and biotechnology. The choice of isotopic tracer is fundamental to the success of these studies. This guide provides an objective comparison between the use of deuterium-labeled ribose (represented by D-Ribose-d-1) and uniformly carbon-13 labeled glucose ([U-13C]glucose) for quantifying metabolic fluxes.

Introduction to Isotopic Tracers in Flux Analysis

Stable isotope tracers, such as those containing deuterium (²H) or carbon-13 (¹³C), are introduced into cellular systems to trace the flow of atoms through metabolic pathways. By measuring the isotopic enrichment in downstream metabolites, researchers can deduce the rates (fluxes) of metabolic reactions.[1]

  • [U-13C]glucose is a widely used tracer where all six carbon atoms of the glucose molecule are replaced with the ¹³C isotope. Its metabolism through central carbon pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle leads to distinct mass shifts in intermediates, which can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

  • This compound , a deuterated pentose sugar, introduces a deuterium label at the first carbon position. Deuterium labeling offers an alternative approach, often analyzed by NMR or specialized MS techniques. The use of deuterium can provide unique insights into specific pathways, such as the PPP, and redox metabolism.[3][4] While less common than ¹³C-based tracers for general flux analysis, deuterium labeling presents distinct advantages and challenges.[5]

Comparative Analysis: this compound vs. [U-13C]glucose

The selection of a tracer depends on the specific metabolic pathways of interest, the analytical instrumentation available, and the biological system under investigation.

FeatureThis compound (Deuterium Labeling)[U-13C]glucose (Carbon-13 Labeling)
Primary Analyzed Pathways Pentose Phosphate Pathway, nucleotide synthesis, redox metabolism (NADPH).Glycolysis, Pentose Phosphate Pathway, TCA Cycle, amino acid biosynthesis, fatty acid synthesis.[6]
Analytical Techniques NMR Spectroscopy, specialized Mass Spectrometry.[3]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy.[7]
Advantages - Simpler technically for in vivo studies using MRS compared to ¹³C-MRS.[5]- Can provide specific information on hydrogen transfer reactions and redox states.[4] - Lower natural abundance of ²H simplifies background correction.- Well-established methodologies and extensive literature.[8] - Provides comprehensive information on carbon backbone rearrangements across central metabolism.[6] - Robust and versatile for a wide range of metabolic pathways.
Limitations - Potential for label loss to water, which can complicate data interpretation and requires careful modeling.[5] - Less commonly used, leading to fewer established protocols and data analysis pipelines.- Higher natural abundance of ¹³C (approx. 1.1%) requires correction.[9] - Complex labeling patterns from multiple turns of the TCA cycle can be challenging to resolve.
Cost Generally less expensive than uniformly ¹³C-labeled compounds.[3]Can be more expensive, especially for uniformly labeled substrates.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effectiveness of each tracer type for elucidating fluxes in key metabolic pathways. Note that direct comparative studies are scarce, and the data is collated from separate studies evaluating each tracer's performance.

Table 1: Performance of [U-13C]glucose in Quantifying Central Carbon Metabolism Fluxes

Metabolic PathwayMeasured Flux ParameterTypical Precision/ResolutionReference
GlycolysisPyruvate Dehydrogenase FluxHigh precision with [U-¹³C]glucose in combination with other tracers.[6]
Pentose Phosphate PathwayOxidative PPP vs. Glycolysis Split Ratio[1,2-¹³C₂]glucose is considered optimal for PPP flux estimation. [U-¹³C]glucose provides moderate precision.[6][10]
TCA CycleRelative contribution of glucose to TCA cycle intermediatesHigh, especially for the first turn of the cycle. Combining with other tracers like [¹³C₅]glutamine improves precision for anaplerotic and cataplerotic fluxes.[2][11]

Table 2: Performance of Deuterium-Labeled Substrates in Quantifying Specific Metabolic Fluxes

Metabolic PathwayMeasured Flux ParameterKey FindingsReference
GlycolysisGlycolytic Flux (Lactate Production)Feasible to quantify deuterated products of glycolysis using [6,6'-²H₂]glucose. Demonstrated in a murine lymphoma model.[3][12]
Redox MetabolismNAD(P)H MetabolismDeuterium tracing can be used to investigate compartment-specific NAD(P)H metabolism.[4]
In Vivo Brain MetabolismCerebral Metabolic Rates of Glucose (CMRglc) and TCA Cycle (Vtca)Dynamic Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]glucose provides spatially localized metabolic flux rates.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are generalized protocols for key experiments using both types of tracers.

Protocol 1: Steady-State ¹³C-Metabolic Flux Analysis using [U-¹³C]glucose and GC-MS

This protocol is adapted from established methods for analyzing central carbon metabolism in cultured mammalian cells.[7][13]

1. Cell Culture and Isotope Labeling:

  • Culture cells in standard growth medium to the desired confluence.
  • Replace the standard medium with a labeling medium containing [U-¹³C]glucose as the sole glucose source. The concentration of other nutrients should be kept the same.
  • Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often between 6 and 24 hours.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Lyse the cells by freeze-thawing or sonication.
  • Centrifuge the lysate at high speed to pellet cell debris.
  • Collect the supernatant containing the metabolites.

3. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is TBDMS (tert-butyldimethylsilyl) derivatization.
  • Re-suspend the derivatized sample in a suitable solvent (e.g., hexane).

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Separate the metabolites on a suitable GC column.
  • Analyze the eluting metabolites using a mass spectrometer in scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions.[13]

5. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model and estimate the intracellular fluxes.

Protocol 2: Deuterium Metabolic Imaging (DMI) for In Vivo Glycolytic Flux using D-[6,6'-²H₂]glucose and NMR

This protocol is a generalized approach based on in vivo deuterium metabolic imaging studies.[5][12]

1. Subject Preparation and Tracer Administration:

  • Fast the subject overnight to ensure a baseline metabolic state.
  • Administer a bolus of D-[6,6'-²H₂]glucose, typically via intravenous injection.

2. In Vivo ²H NMR/MRSI Data Acquisition:

  • Position the subject within the NMR spectrometer.
  • Acquire dynamic ²H MR spectra or spectroscopic images from the tissue of interest over a period of time (e.g., 90-120 minutes) to monitor the conversion of deuterated glucose to downstream metabolites like lactate and glutamate.
  • Use a pulse sequence optimized for deuterium detection.

3. Blood Sampling:

  • Collect periodic blood samples to measure the concentration of deuterated glucose in the plasma, which serves as the input function for kinetic modeling.

4. Data Processing and Kinetic Modeling:

  • Process the raw NMR/MRSI data to quantify the signal intensities of deuterated glucose, lactate, and other metabolites over time.
  • Use a kinetic model to fit the dynamic changes in metabolite concentrations, incorporating the plasma glucose input function, to calculate metabolic flux rates such as the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle rate (Vtca).[5]
  • Account for potential deuterium label loss to water in the kinetic model.[5]

Visualization of Metabolic Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways discussed in this guide.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA

Caption: The Glycolysis Pathway.

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P F6P Fructose-6-Phosphate R5P->F6P GAP Glyceraldehyde-3-Phosphate R5P->GAP Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->F6P Xu5P->GAP S7P Sedoheptulose-7-Phosphate S7P->F6P S7P->GAP E4P Erythrose-4-Phosphate E4P->F6P E4P->GAP

Caption: The Pentose Phosphate Pathway.

TCACycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Pyruvate Pyruvate Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: The Tricarboxylic Acid (TCA) Cycle.

Conclusion

Both this compound and [U-13C]glucose are valuable tools for metabolic flux analysis, each with distinct strengths and applications. [U-13C]glucose, with its well-established protocols and broad applicability across central carbon metabolism, remains the workhorse for comprehensive flux studies. This compound and other deuterium-labeled tracers offer a complementary approach, providing unique insights into specific pathways like the pentose phosphate pathway and redox metabolism, and presenting technical advantages for in vivo studies. The optimal choice of tracer ultimately depends on the specific research question, the biological system, and the available analytical capabilities. This guide provides the foundational knowledge for researchers to make informed decisions in designing and executing robust metabolic flux analysis experiments.

References

A Researcher's Guide to Validating Positional Labeling of Synthesized D-Ribose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with isotopically labeled compounds, verifying the precise position of the isotopic label is a critical quality control step. In the case of synthesized D-Ribose-d-1, where a single deuterium atom replaces a hydrogen atom, rigorous validation ensures data integrity for subsequent experiments. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Methods

The two principal methods for confirming the positional labeling of this compound are NMR and MS. Each technique offers distinct advantages and provides complementary information. The choice of method often depends on the required level of detail, available instrumentation, and sample throughput needs.

Analytical MethodPrinciple of DetectionInformation ProvidedKey AdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic properties of atomic nuclei. The introduction of a deuterium atom at a specific position alters the local magnetic environment.- Precise location of the deuterium label: Disappearance of a specific proton signal in ¹H NMR. - Confirmation of stereochemistry: Changes in proton-proton coupling constants (J-coupling). - Structural integrity of the molecule. - Unambiguous determination of label position. - Provides detailed structural information. - Non-destructive technique.- Relatively low sensitivity, requiring higher sample concentrations. - Can be complex to interpret for molecules with overlapping signals.[1][2] - Longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. The mass of the deuterated ribose will be increased by approximately 1 Dalton.- Confirmation of deuterium incorporation: Detection of the expected mass shift. - Degree of labeling: Relative abundance of labeled vs. unlabeled species. - Positional information (with tandem MS): Fragmentation patterns can sometimes pinpoint the label's location.- High sensitivity, requiring minimal sample. - High throughput capabilities. - Can be coupled with chromatographic separation for complex mixtures (GC-MS, LC-MS).[3][4]- Positional information is not always straightforward and may require derivatization and complex fragmentation analysis.[5] - Does not provide detailed stereochemical information. - Destructive technique.

Experimental Protocols

Below are detailed protocols for the key experiments used in the validation of this compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To determine the precise position of the deuterium label on the D-Ribose ring.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift calibration.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.[7][8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9][10]

  • Data Analysis:

    • ¹H NMR: Compare the spectrum of the this compound with that of an unlabeled D-Ribose standard. The absence of a specific proton signal and the simplification of the coupling patterns of adjacent protons will indicate the position of deuteration. For example, if deuteration is at the C1 position, the H1 proton signal will be absent.[1][2][11]

    • ¹³C NMR: The carbon atom directly bonded to the deuterium will exhibit a characteristic triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly lower intensity in the proton-decoupled spectrum due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton.[12] The chemical shift of this carbon may also be slightly altered.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the incorporation of deuterium and determine the degree of labeling.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent for the chosen ionization method (e.g., methanol/water for Electrospray Ionization - ESI). A concentration of 0.1 mg/mL is often sufficient.[13]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI, MALDI).

  • MS Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in a positive or negative ion mode, depending on which provides better signal for the analyte. Adduct formation (e.g., with sodium, [M+Na]⁺) is common for carbohydrates.

    • Ensure the mass resolution is high enough to distinguish between the monoisotopic peaks of the unlabeled and labeled species.

  • Data Analysis:

    • Determine the exact mass of the molecular ion. The mass of this compound should be approximately 1.0063 Da higher than that of unlabeled D-Ribose.

    • Calculate the degree of labeling by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum.

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Positional Analysis

Objective: To gain positional information about the deuterium label through fragmentation analysis.

Methodology:

  • Sample Preparation and Instrumentation: As described in Protocol 2. Tandem mass spectrometry capabilities (e.g., quadrupole-TOF, ion trap) are required.

  • MS/MS Acquisition:

    • Select the molecular ion of the this compound as the precursor ion.

    • Induce fragmentation of the precursor ion using an appropriate activation method (e.g., Collision-Induced Dissociation - CID).

    • Acquire the product ion spectrum (MS/MS spectrum).

  • Data Analysis:

    • Compare the fragmentation pattern of the this compound with that of an unlabeled D-Ribose standard.

    • A mass shift of 1 Da in a specific fragment ion can indicate the presence of the deuterium label in that fragment, thus providing clues to its original position in the molecule. This analysis can be complex and may benefit from comparison with previously reported fragmentation pathways of ribose.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for efficient validation.

Validation_Workflow Workflow for this compound Labeling Validation cluster_synthesis Synthesis cluster_validation Validation cluster_results Data Interpretation cluster_final Outcome Synthesized_D_Ribose Synthesized this compound NMR_Analysis NMR Spectroscopy Synthesized_D_Ribose->NMR_Analysis Sample MS_Analysis Mass Spectrometry Synthesized_D_Ribose->MS_Analysis Sample H1_NMR ¹H NMR NMR_Analysis->H1_NMR C13_NMR ¹³C NMR NMR_Analysis->C13_NMR HRMS High-Resolution MS MS_Analysis->HRMS Tandem_MS Tandem MS (MS/MS) MS_Analysis->Tandem_MS Positional_Confirmation Positional Confirmation H1_NMR->Positional_Confirmation C13_NMR->Positional_Confirmation Labeling_Degree Degree of Labeling HRMS->Labeling_Degree Tandem_MS->Positional_Confirmation Validated_Product Validated this compound Positional_Confirmation->Validated_Product Labeling_Degree->Validated_Product

Caption: A logical workflow for the validation of synthesized this compound.

Signaling Pathway Example: Pentose Phosphate Pathway

Validated this compound can be used as a tracer to study metabolic pathways such as the Pentose Phosphate Pathway (PPP).

Pentose_Phosphate_Pathway Simplified Pentose Phosphate Pathway Glucose_6P Glucose-6-Phosphate Ribulose_5P Ribulose-5-Phosphate Glucose_6P->Ribulose_5P Oxidative Phase Ribose_5P D-Ribose-5-Phosphate Ribulose_5P->Ribose_5P Xylulose_5P Xylulose-5-Phosphate Ribulose_5P->Xylulose_5P Sedoheptulose_7P Sedoheptulose-7-Phosphate Ribose_5P->Sedoheptulose_7P Xylulose_5P->Sedoheptulose_7P Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Xylulose_5P->Glyceraldehyde_3P Erythrose_4P Erythrose-4-Phosphate Sedoheptulose_7P->Erythrose_4P Fructose_6P Fructose-6-Phosphate Erythrose_4P->Fructose_6P Glycolysis Glycolysis Fructose_6P->Glycolysis Glyceraldehyde_3P->Fructose_6P Glyceraldehyde_3P->Glycolysis

Caption: Simplified diagram of the Pentose Phosphate Pathway.

By employing these methodologies, researchers can confidently validate the positional labeling of their synthesized this compound, ensuring the accuracy and reliability of their subsequent studies in fields ranging from metabolic flux analysis to structural biology.

References

Comparative Metabolomics of D-Ribose-d-1 versus Other Isotopic Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying fluxes. This guide provides a comprehensive comparison of D-Ribose-d-1 against other commonly used isotopic tracers, particularly 13C-labeled glucose, in the context of metabolic studies. While direct comparative experimental data for this compound is limited in current literature, this guide offers a detailed analysis based on the well-established metabolic fates of D-ribose and glucose, supported by existing experimental data for related tracers.

Introduction to Isotopic Tracers in Metabolomics

Stable isotope tracers are invaluable tools in metabolic research, allowing for the elucidation of pathway activities and the quantification of metabolic fluxes. By introducing molecules enriched with stable isotopes (e.g., 2H (deuterium, d), 13C, 15N) into a biological system, researchers can track the transformation of these labeled atoms through metabolic networks. This approach provides dynamic information that cannot be obtained from static measurements of metabolite concentrations alone.

Overview of D-Ribose and Glucose Metabolism

D-ribose is a central pentose sugar essential for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), a crucial branch of glucose metabolism. The PPP has two major branches:

  • Oxidative PPP: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH, a key reductant for anabolic reactions and antioxidant defense.

  • Non-oxidative PPP: This reversible phase allows for the interconversion of various sugar phosphates, including the synthesis of ribose-5-phosphate from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) and vice versa.

Exogenously supplied D-ribose can be taken up by cells and phosphorylated to ribose-5-phosphate by the enzyme ribokinase.[1][2][3] This salvage pathway allows D-ribose to directly enter the non-oxidative PPP, bypassing the oxidative phase.[4]

Comparative Analysis: this compound vs. 13C-Glucose Tracers

The choice between this compound and 13C-glucose as a tracer depends on the specific research question.

This compound is theoretically advantageous for directly studying the fate of ribose and the dynamics of the non-oxidative PPP and nucleotide synthesis. By introducing a labeled ribose, researchers can specifically track its incorporation into downstream metabolites without the complexities of it first passing through glycolysis and the oxidative PPP.

13C-Glucose tracers, such as [1,2-13C2]glucose or [U-13C6]glucose, are widely used to assess the relative activities of glycolysis and the PPP.[5] The pattern of 13C enrichment in downstream metabolites, such as lactate and ribose-5-phosphate, reveals the contributions of both the oxidative and non-oxidative branches of the PPP.

Below is a detailed comparison of these tracers for various research applications.

Data Presentation: Quantitative Comparison of Isotopic Tracers
FeatureThis compound13C-Glucose Isotopomers (e.g., [1,2-13C2]glucose)
Primary Metabolic Entry Point Directly to Ribose-5-Phosphate pool (non-oxidative PPP)Glycolysis (Glucose-6-Phosphate)[5]
Primary Pathways Traced Non-oxidative PPP, nucleotide synthesis, ribose salvage pathways.[6]Oxidative PPP, non-oxidative PPP, glycolysis, TCA cycle.[5]
Assessment of Oxidative PPP Flux Indirectly, by comparing with a glucose tracer.Direct, by measuring the loss of the C1 carbon from glucose.[5]
Assessment of Non-Oxidative PPP Flux Direct and specific.Inferred from the scrambling of carbon labels.[5]
Utility in Studying Nucleotide Synthesis High, provides a direct precursor for the ribose moiety.[4]High, but the label must first traverse the PPP.
Potential for Isotopic Dilution High, as it mixes with the endogenous unlabeled ribose pool.High, mixes with endogenous glucose and glycogen stores.
Analytical Detection Typically Mass Spectrometry (MS) to detect the deuterium label.MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Experimental Protocols

A generalized experimental protocol for a stable isotope tracing experiment in cultured cells is provided below. This protocol can be adapted for either this compound or 13C-glucose.

Protocol: Stable Isotope Tracing in Cultured Mammalian Cells

1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. On the day of the experiment, replace the standard medium with a labeling medium containing the isotopic tracer (e.g., this compound or a 13C-glucose isotopomer) at a known concentration. The concentration of the tracer should be optimized for the specific cell line and experimental goals. c. Incubate the cells in the labeling medium for a predetermined time course. The duration of labeling will depend on the turnover rate of the metabolites of interest.

2. Metabolite Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. b. Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract metabolites. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry (MS): a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for MS analysis. c. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). d. The mass spectrometer will detect the mass shift in metabolites that have incorporated the stable isotope.

4. Data Analysis: a. Identify and quantify the different isotopologues (molecules of the same metabolite with different numbers of isotopic labels) for each metabolite of interest. b. Correct for the natural abundance of stable isotopes. c. Calculate the fractional enrichment of the isotopic label in each metabolite pool. d. Use metabolic flux analysis (MFA) software to model the data and estimate metabolic fluxes through the pathways of interest.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Pathways cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_Synthesis Nucleotide Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL Oxidative PPP G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Ru5P Ribulose-5-Phosphate 6PGL->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P PRPP Phosphoribosyl pyrophosphate R5P->PRPP S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate R5PXu5P R5PXu5P S7PG3P S7PG3P R5PXu5P->S7PG3P Non-oxidative PPP (Transketolase) F6PE4P F6PE4P S7PG3P->F6PE4P Non-oxidative PPP (Transaldolase) D-Ribose D-Ribose D-Ribose->R5P Ribokinase Nucleotides Nucleotides PRPP->Nucleotides Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling (this compound or 13C-Glucose) Cell_Culture->Labeling Quenching 3. Rapid Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Isotopologue Analysis Analysis->Data_Processing MFA 7. Metabolic Flux Analysis Data_Processing->MFA

References

Safety Operating Guide

Personal protective equipment for handling D-Ribose-d-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-Ribose-d-1, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection should be worn.[1]
Hand Protection Handle with gloves. Nitrile rubber, polychloroprene, or butyl rubber gloves are suitable. Gloves must be inspected prior to use and disposed of properly after.[1][2]
Body Protection A standard laboratory coat should be worn to prevent skin contact.[3][4]
Respiratory Protection Not typically required in well-ventilated areas. If dust is generated, a NIOSH-approved N95 or P3 particulate respirator is recommended.[1][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. Adherence to the following operational steps will minimize risks.

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder to control dust.[4]

  • Ensure safety shower and eyewash stations are readily accessible.

2. Safe Work Practices:

  • Avoid inhalation of dust and direct contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in the laboratory area.[7]

  • Wash hands thoroughly after handling the compound.[1][8]

  • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[8] A common recommendation is storage at 4°C.[1]

  • Keep away from strong oxidizing agents, as they are incompatible.[2][3]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Minor Spills: For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, labeled container for disposal.[8] Clean the spill area with soap and water.

  • Major Spills: In the case of a large spill, evacuate the area and prevent the generation of dust. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.

Disposal:

  • This compound is not classified as a hazardous substance.[8]

  • Dispose of the waste material in accordance with local, state, and federal regulations.[2] It is recommended to use a licensed professional waste disposal service.[4]

  • Do not allow the product to enter drains.[1][4][8]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.